molecular formula C25H26FN5O2 B15580299 TL-895 CAS No. 1415823-49-2

TL-895

カタログ番号: B15580299
CAS番号: 1415823-49-2
分子量: 447.5 g/mol
InChIキー: OXOXFDSEGFLWLU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TL-895 is a potent, orally active, ATP-competitive, and highly selective irreversible BTK inhibitor with an IC50 and a Ki of 1.5 nM and 11.9 nM, respectively. This compound is under investigation in several clinical trials for its safety and efficacy in various conditions: NCT04419623 (completed, COVID-19 in cancer patients), NCT02825836 (active, not recruiting, B cell malignancies including chronic lymphocytic leukemia), NCT05280509 (recruiting, combination with Ruxolitinib in myelofibrosis), NCT04655118 (recruiting, myelofibrosis), NCT04669067 (active, not recruiting, acute myeloid leukemia with KRT-232), NCT04640532 (recruiting, relapsed/refractory myelofibrosis and JAKi intolerant myelofibrosis with KRT-232), and NCT04878003 (recruiting, Janus kinase inhibitor treatment-naïve myelofibrosis).

特性

IUPAC Name

1-[4-[[[6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl]amino]methyl]-4-fluoropiperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN5O2/c1-2-21(32)31-14-12-25(26,13-15-31)16-28-24-22(23(27)29-17-30-24)18-8-10-20(11-9-18)33-19-6-4-3-5-7-19/h2-11,17H,1,12-16H2,(H3,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOXFDSEGFLWLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)(CNC2=NC=NC(=C2C3=CC=C(C=C3)OC4=CC=CC=C4)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

TL-895: A Deep Dive into its Mechanism of Action in B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

TL-895, a second-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK), is a promising therapeutic agent for a range of B-cell malignancies.[1] As a potent and highly selective adenosine (B11128) triphosphate (ATP)-competitive inhibitor, this compound is under investigation for its efficacy in treating chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of its core signaling pathways.

Core Mechanism of Action: Irreversible BTK Inhibition

This compound functions as a covalent inhibitor of BTK, a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1] This pathway is fundamental for the proliferation, survival, and differentiation of B-cells, and its dysregulation is a key driver in many B-cell cancers.[1][3] The mechanism of action involves the covalent binding of this compound to the cysteine residue at position 481 (Cys481) within the active site of BTK.[1] This irreversible binding effectively blocks the kinase activity of BTK, leading to the disruption of the downstream signaling cascade initiated by BCR activation.[1] The ultimate consequence is the inhibition of malignant B-cell proliferation and survival.[1]

B-Cell Receptor (BCR) Signaling Pathway and this compound's Point of Intervention

The BCR signaling pathway is a complex network of protein interactions essential for normal B-cell development and function.[1] Upon antigen binding to the BCR, a signaling cascade is initiated, with BTK playing a pivotal role. This compound's irreversible inhibition of BTK serves as a critical blockade in this signal transduction pathway.[1]

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 / DAG PLCg2->IP3_DAG NFkB NF-κB IP3_DAG->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression TL895 This compound TL895->BTK Irreversible Inhibition (Cys481)

Diagram 1: Simplified BTK signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Potency and Selectivity of this compound
TargetAssay TypeMetricValue (nM)Cell Line/SystemReference
BTKKinase AssayIC504.9Recombinant BTK[4][5]
BTKKinase AssayIC501.5Recombinant BTK[2]
BTKBRET AssayEC506.8HEK293 cells[6]
BMXKinase AssayIC501.6Recombinant BMX[5]
BMXBRET AssayEC501.6HEK293 cells[6]
BLK, ERBB4, TEC, TXKKinase AssayIC5010-39Recombinant Kinases[5]
BTK Autophosphorylation (Y223)Wes AnalysisIC501-10Ramos Burkitt's Lymphoma Cells[2]
CD69 Downregulation (PBMCs)Flow CytometryEC5012BCR-stimulated PBMCs[4]
CD69 Downregulation (Whole Blood)Flow CytometryEC5021BCR-stimulated Whole Blood[4]
Pro-inflammatory Cytokine InhibitionELISAEC501-3Healthy Monocytes[4]
Table 2: Preclinical Efficacy of this compound in Cellular Models
EffectCell Line/ModelMetricResultReference
Inhibition of Cell AdhesionJAK2(VF) cells% Decrease40%[4][7]
Inhibition of ChemotaxisJAK2(VF) cells% Decrease57%[4][7]
RAC1 ActivationJAK2(VF) cells% Decrease39%[4][7]
BTK Protein Turnover (Myeloid)Myeloid cell lines%/day89%[4]
BTK Protein Turnover (Lymphoid)Lymphoid cell lines%/day26%[4]
Table 3: Clinical Efficacy of this compound in a Phase 2 Study (NCT02825836) in CLL/SLL
Patient CohortDoseMedian Follow-up (months)Objective Response Rate (ORR)Estimated Progression-Free Survival (PFS)Reference
Treatment-Naïve (TN)100 mg BID11.486%90.5%[8]
Treatment-Naïve (TN)150 mg BID11.485%95%[8]
Relapsed/Refractory (R/R)100 mg BID26.486%80%[8]
Relapsed/Refractory (R/R)150 mg BID26.481%89.5%[8]

Detailed Experimental Protocols

Biochemical Kinase Assay for BTK Potency

This protocol outlines a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant BTK.

Biochemical_Assay_Workflow cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection and Analysis Reagents Prepare: - Purified recombinant BTK enzyme - Kinase buffer - ATP - Substrate (e.g., poly-GT) - Serial dilutions of this compound Preincubation Pre-incubate BTK enzyme with This compound or vehicle control in a microplate. Reagents->Preincubation Initiation Initiate reaction by adding ATP and substrate. Preincubation->Initiation Incubation Incubate for a defined period. Initiation->Incubation Termination Stop the reaction. Incubation->Termination Detection Measure kinase activity (e.g., luminescence proportional to ADP generated). Termination->Detection Analysis Calculate IC50 value from concentration-response curves. Detection->Analysis

Diagram 2: Workflow for a typical BTK biochemical potency assay.

Methodology:

  • Reagent Preparation: Purified recombinant BTK enzyme, a suitable kinase buffer, adenosine triphosphate (ATP), and a generic tyrosine kinase substrate (e.g., poly-GT) are prepared.[1] Serial dilutions of this compound are also prepared.[1]

  • Kinase Reaction: The BTK enzyme and the inhibitor (this compound) or a vehicle control are pre-incubated in a microplate.[1] The kinase reaction is initiated by the addition of ATP and the substrate.[1]

  • Detection: After a defined incubation period, the reaction is stopped. The amount of adenosine diphosphate (B83284) (ADP) produced, which is proportional to the kinase activity, is measured. This can be done using a variety of methods, such as a luciferase-luciferin reaction that converts ADP to ATP and generates a luminescent signal.[9]

  • Data Analysis: The luminescent signal is plotted against the concentration of this compound to generate a dose-response curve, from which the IC50 value is calculated.[2]

Cellular Assays for BTK Pathway Inhibition

Western Blot for BTK Phosphorylation:

  • Cell Culture and Treatment: Ramos Burkitt's lymphoma cells are cultured and then treated with varying concentrations of this compound for a specified time.[2]

  • Cell Lysis and Protein Quantification: Cells are lysed to extract total protein, and the protein concentration is determined using a standard assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated BTK (pBTK) at the Y223 autophosphorylation site and total BTK.[2]

  • Detection and Analysis: After incubation with secondary antibodies, the protein bands are visualized using a chemiluminescent substrate. The band intensities are quantified to determine the inhibition of BTK phosphorylation relative to the vehicle control.[2]

Flow Cytometry for Cell Activation Markers:

  • Cell Stimulation and Treatment: Peripheral blood mononuclear cells (PBMCs) or whole blood are stimulated with a B-cell receptor agonist (e.g., anti-IgM) in the presence of varying concentrations of this compound.[4]

  • Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers, including the activation marker CD69.[4]

  • Data Acquisition and Analysis: The fluorescence intensity of the stained cells is measured using a flow cytometer. The percentage of CD69-positive cells or the mean fluorescence intensity is determined to assess the effect of this compound on B-cell activation. The EC50 value is calculated from the dose-response curve.[4]

In Vivo Xenograft Models

Mantle Cell Lymphoma (MCL) Xenograft Model:

  • Cell Line: The Mino MCL cell line is used.[2]

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.

  • Tumor Implantation: Mino cells are implanted subcutaneously into the flanks of the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups. This compound is administered orally at a specified dose and schedule.[2]

  • Tumor Growth Measurement: Tumor volume is measured regularly using calipers.

  • Efficacy Evaluation: The anti-tumor efficacy of this compound is determined by comparing the tumor growth in the treated group to the control group.[2]

Patient-Derived Xenograft (PDX) Models:

  • Model Establishment: Tumor tissue from patients with diffuse large B-cell lymphoma (DLBCL) is implanted into immunocompromised mice to create PDX models.[2]

  • Treatment and Efficacy Evaluation: Similar to the MCL xenograft model, once tumors are established, mice are treated with this compound or a vehicle control, and tumor growth is monitored to assess efficacy.[2]

Clinical Development and Future Directions

This compound is currently being investigated in several clinical trials for various hematological malignancies, including CLL/SLL and myelofibrosis.[4][10][11] The favorable safety and efficacy profile observed in early clinical studies suggests that this compound has the potential to be a valuable therapeutic option for patients with these diseases.[8] Further investigation is ongoing to explore its efficacy in other B-cell malignancies and in combination with other therapeutic agents.[10][12] The high selectivity of this compound may offer an improved safety profile compared to less selective BTK inhibitors, potentially reducing off-target side effects.[2][6]

References

TL-895: A Selective Irreversible BTK Inhibitor for B-Cell Malignancies and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

TL-895 is a potent and highly selective, second-generation irreversible inhibitor of Bruton's tyrosine kinase (BTK) that is currently under investigation for a range of therapeutic applications, primarily in oncology and immunology.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and clinical development landscape. Detailed experimental protocols from key preclinical studies are provided to facilitate replication and further investigation.

Introduction to Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling and downstream pathways that govern B-cell proliferation, survival, and activation.[1] The dysregulation of BTK signaling is implicated in the pathogenesis of various B-cell malignancies and autoimmune disorders, making it a compelling therapeutic target.[1] this compound is an orally bioavailable small molecule designed to covalently bind to the cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[1]

Mechanism of Action

This compound exerts its therapeutic effects by irreversibly inhibiting the enzymatic activity of BTK. This blockade disrupts the B-cell receptor signaling cascade, thereby inhibiting the proliferation and survival of malignant B-cells and modulating immune responses.[1]

Preclinical Data

A significant body of preclinical research has demonstrated the potency, selectivity, and anti-tumor activity of this compound in various in vitro and in vivo models.

Biochemical and Cellular Potency

This compound has been shown to be a highly potent inhibitor of BTK in both biochemical and cellular assays.

Assay Type Target Value Reference
Biochemical IC50Recombinant BTK1.5 nM (average)[2]
Biochemical IC50BTK4.9 nM[3]
KiBTK11.9 nM[4]
Cellular IC50 (BTK auto-phosphorylation at Y223)Ramos Burkitt's Lymphoma Cells1-10 nM[2]
Cellular EC50 (CD69 downregulation in BCR-stimulated PBMCs)BTK12 nM[3]
Cellular EC50 (CD69 downregulation in BCR-stimulated whole blood)BTK21 nM[3]
Cellular EC50 (Pro-inflammatory cytokine inhibition in monocytes)BTK1-3 nM[3]
Kinase Assay EC50BTK3.02 nmol/L[5]
Kinase Assay EC50BMX0.53 nmol/L[5]
Intracellular Binding Assay (NanoBRET) EC50BTK6.8 nmol/L[5]
Intracellular Binding Assay (NanoBRET) EC50BMX1.6 nmol/L[5]
Kinase Selectivity

This compound exhibits high selectivity for BTK with limited off-target activity against other kinases.

Kinase Panel Size This compound Concentration Key Findings Reference
270 Human Kinases1 µMOnly three other kinases showed inhibition within a tenfold IC50 of BTK.[1][2]
403 Nonmutant Kinases500 nmol/LHighly selective for TEC family kinases (BTK, BMX, TEC, BLK). Selectivity scores: S(35) of 0.015, S(10) of 0.005, and S(1) of 0.002.[5]
In Vitro and In Vivo Efficacy

This compound has demonstrated anti-proliferative and anti-tumor effects in various preclinical models of B-cell malignancies and myelofibrosis.

Model System Effect of this compound Reference
Primary Chronic Lymphocytic Leukemia (CLL) BlastsInhibited proliferation in vitro.[2]
Activated Diffuse Large B-cell Lymphoma (DLBCL) and Mantle-Cell Lymphoma (MCL) Cell LinesInhibited growth in a subset of cell lines.[2]
Mino MCL Xenograft ModelSignificantly inhibited tumor growth.[2]
DLBCL Patient-Derived Xenograft (PDX) ModelsSignificantly inhibited tumor growth in 5 out of 21 models.[2]
JAK2(VF) Mutant Cells (Myelofibrosis Model)Blocked cell adhesion by 40%, inhibited migration toward SDF1α by 57%, and decreased RAC1 activation by 39%.[3][6]

Experimental Protocols

Kinase Selectivity Profiling

Objective: To determine the selectivity of this compound against a broad range of kinases.

Methodology:

  • A panel of 270 human kinases was utilized.[1]

  • This compound was tested at a concentration of 1 µM.[1]

  • The percentage of inhibition for each kinase was determined by measuring the residual kinase activity after incubation with this compound.[1]

  • Data was analyzed to identify off-target kinases that were significantly inhibited by this compound.[1]

For a more detailed KINOMEscan:

  • A panel of 403 nonmutant kinase targets was used.[5]

  • This compound was tested at a concentration of 500 nmol/L.[5]

  • The results were used to calculate selectivity scores (e.g., S(35), S(10), S(1)) to quantify the degree of selectivity.[5]

In Vivo Tumor Growth Inhibition in Xenograft Models

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

  • Mice were subcutaneously implanted with a human B-cell lymphoma cell line (e.g., Mino for MCL) or patient-derived tumor tissue (PDX models).[2]

  • Once tumors reached a predetermined size, mice were randomized into treatment and vehicle control groups.

  • This compound was administered orally at a specified dose and schedule.

  • Tumor volume was measured at regular intervals (e.g., twice weekly) with calipers.[1]

  • The tumor volume was calculated using the formula: (length x width²)/2.[1]

  • At the end of the study, tumors were excised and weighed, and statistical analysis was performed to compare tumor growth between the treatment and control groups.

Clinical Development

This compound is being investigated in several clinical trials for the treatment of various hematological malignancies and other conditions.

Indication Clinical Trial Identifier Phase Status Reference
B-cell Malignancies (including CLL/SLL)NCT02825836Phase 1/2Active, not recruiting[4][7]
MyelofibrosisNCT04655118Phase 2Recruiting[1][4][8]
Indolent Systemic MastocytosisNCT04655118 (Cohort 5)Phase 2Recruiting[1][8][9]
Myelofibrosis (in combination with Ruxolitinib)NCT05280509-Recruiting[4]
Relapsed/Refractory Myelofibrosis (in combination with KRT-232)NCT04640532-Recruiting[4]
JAKi Treatment-Naïve MyelofibrosisNCT04878003-Recruiting[4]
Acute Myeloid Leukemia (in combination with KRT-232)NCT04669067-Active, not recruiting[4]
COVID-19 in Cancer PatientsNCT04419623-Completed[4]

Conclusion

This compound is a promising, highly selective, second-generation BTK inhibitor with demonstrated preclinical activity in models of B-cell malignancies and myelofibrosis.[1][2][3] Its irreversible mechanism of action and favorable selectivity profile suggest the potential for a durable therapeutic effect with a reduced risk of off-target side effects. Ongoing clinical trials are further evaluating its safety and efficacy in various hematological disorders.[1] The data presented in this guide underscore the therapeutic potential of this compound and provide a foundation for further research and development in this area.[1]

References

TL-895: A Preclinical Technical Guide to a Second-Generation BTK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TL-895 is an investigational, orally bioavailable, second-generation irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4] As a covalent inhibitor, it forms a permanent bond with its target, leading to sustained inhibition of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of B-cells.[5][6] This technical guide provides a comprehensive overview of the preclinical target profile, off-target effects, and associated methodologies for this compound, designed to inform further research and development.

Target Profile and Mechanism of Action

This compound is designed to selectively target Bruton's tyrosine kinase, a non-receptor tyrosine kinase that is a critical component of the B-cell receptor signaling pathway.[3][7] The primary mechanism of action for this compound is the irreversible covalent modification of the cysteine residue at position 481 (Cys481) within the ATP-binding site of BTK.[5][6] This covalent bond leads to the sustained inactivation of BTK, thereby blocking downstream signaling pathways that are essential for B-cell proliferation, survival, and activation.[3][5] Dysregulation of BTK signaling is a known driver in various B-cell malignancies, making it a key therapeutic target.[6]

The inhibition of BTK by this compound disrupts the signaling cascade that includes key downstream effectors, ultimately impacting cell adhesion, migration, and the production of pro-inflammatory cytokines.[8] This targeted approach is the foundation of its therapeutic potential in hematological cancers and inflammatory diseases.[1][9]

Signaling Pathway

The following diagram illustrates the B-cell receptor signaling pathway and the point of intervention for this compound.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding CD79 CD79A/B SYK SYK CD79->SYK LYN->CD79 BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 PKCb PKCβ PLCg2->PKCb NFkB NF-κB PKCb->NFkB Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription TL895 This compound TL895->BTK Covalent Inhibition (Cys481)

Caption: BTK Signaling Pathway and this compound Inhibition.

Quantitative Analysis of On-Target and Off-Target Activities

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. This compound has been characterized through various biochemical and cellular assays to determine its potency against its intended target, BTK, and its activity against a panel of other kinases.

Table 1: Biochemical Potency of this compound Against On-Target and Key Off-Target Kinases
Kinase TargetAssay TypeIC50 (nM)Reference
BTK Biochemical 1.5 - 4.9 [2][8][10]
BTK HotSpot Kinase Assay 3.02 [4][11]
BMX HotSpot Kinase Assay 0.53 [4][11]
BLKBiochemical10-39[12]
ERBB4Biochemical10-39[12]
TECBiochemical10-39[12]
TXKBiochemical10-39[12]
Table 2: Cellular Target Engagement of this compound
Kinase TargetAssay TypeCell LineEC50 (nM)Reference
BTK BRET Assay HEK293 6.8 [4][11]
BMX BRET Assay HEK293 1.6 [4][11]

BRET: Bioluminescence Resonance Energy Transfer

Notably, this compound demonstrates potent inhibition of BMX (Bone Marrow X-linked kinase), another member of the Tec family of kinases, with even greater potency than for BTK in biochemical assays.[4][5][11] It also shows moderate activity against other Tec family kinases and the receptor tyrosine kinase ERBB4.[5] Importantly, this compound exhibits minimal to no inhibition of CSK and EGFR, which are known off-targets of the first-generation BTK inhibitor, ibrutinib, suggesting a more favorable selectivity profile.[5]

Experimental Protocols

This section provides an overview of the methodologies used to characterize the target profile and off-target effects of this compound.

Kinome-Wide Selectivity Profiling (KINOMEscan)

Objective: To assess the selectivity of this compound across a broad range of human kinases.

Methodology:

  • Assay Principle: The KINOMEscan™ platform (DiscoverX) is a competition binding assay. The kinase of interest is tagged with a DNA tag, and an immobilized, active-site directed ligand is used as a competitor. The amount of kinase that binds to the immobilized ligand is measured by qPCR of the DNA tag. The effect of a test compound is determined by its ability to compete with the immobilized ligand for binding to the kinase.

  • Procedure:

    • A panel of 403 non-mutant human kinases was used for the screen.

    • This compound was tested at a concentration of 500 nM.

    • The percentage of the kinase that is bound to the immobilized ligand in the presence of the test compound is measured, relative to a DMSO control.

    • Results are reported as "% Control", where a lower percentage indicates stronger binding of the test compound to the kinase.

In Vitro Kinase Inhibition Assay (HotSpot Assay)

Objective: To determine the IC50 of this compound against specific kinases in a biochemical assay.

Methodology:

  • Assay Principle: This is a radiometric assay that measures the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]-ATP into a peptide or protein substrate by the kinase.

  • Procedure:

    • The kinase reaction is performed in a buffer containing purified recombinant kinase (e.g., BTK, BMX), a suitable peptide substrate, and Mg/ATP.

    • This compound is serially diluted and added to the reaction mixture.

    • The reaction is initiated by the addition of [γ-³³P]-ATP.

    • After incubation at 30°C, the reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.

    • The amount of incorporated radioactivity is quantified using a scintillation counter.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Target Engagement (NanoBRET Assay)

Objective: To quantify the binding of this compound to its target kinases within living cells.

Methodology:

  • Assay Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the interaction between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site. A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.

  • Procedure:

    • HEK293 cells are transiently transfected with a plasmid encoding the kinase of interest (e.g., BTK or BMX) fused to NanoLuc® luciferase.

    • The transfected cells are plated in a 96-well plate.

    • A cell-permeable NanoBRET™ tracer is added to the cells, followed by the addition of serially diluted this compound.

    • The NanoLuc® substrate is added, and the BRET signal (ratio of acceptor emission to donor emission) is measured using a plate reader.

    • EC50 values are determined from the dose-response curve.

NanoBRET_Workflow cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Data Analysis Transfect Transfect HEK293 cells with Kinase-NanoLuc® plasmid Plate Plate transfected cells in 96-well plate Transfect->Plate Add_Tracer Add fluorescent tracer Plate->Add_Tracer Add_TL895 Add serially diluted this compound Add_Tracer->Add_TL895 Add_Substrate Add NanoLuc® substrate Add_TL895->Add_Substrate Measure Measure BRET signal Add_Substrate->Measure Calculate Calculate EC50 Measure->Calculate Xenograft_Workflow Inoculate Inoculate immunocompromised mice with B-cell lymphoma cells Tumor_Growth Monitor tumor growth Inoculate->Tumor_Growth Randomize Randomize mice into treatment and control groups Tumor_Growth->Randomize Treat Administer this compound (oral gavage) or vehicle daily Randomize->Treat Measure Measure tumor volume and body weight regularly Treat->Measure Endpoint Endpoint: Analyze tumors and assess efficacy Measure->Endpoint

References

In Vitro Effects of TL-895 on Cytokine Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro effects of TL-895, a novel Bruton's tyrosine kinase (BTK) inhibitor, on the production of pro-inflammatory cytokines. This document is intended for researchers, scientists, and drug development professionals interested in the immunomodulatory properties of this compound.

Core Findings: Inhibition of Pro-Inflammatory Cytokines

In vitro studies have demonstrated that this compound potently inhibits the production of several key pro-inflammatory cytokines in healthy human monocytes. Specifically, treatment with this compound has been shown to reduce the secretion of Interleukin-8 (IL-8), Interleukin-1β (IL-1β), Monocyte Chemoattractant Protein-1 (MCP-1), Macrophage Inflammatory Protein-1α (MIP-1α), and Interleukin-6 (IL-6).[1][2] The half-maximal effective concentration (EC50) for this inhibition was observed to be in the range of 1-3 nM, indicating a high degree of potency.[1][2]

Quantitative Data Summary

The following table summarizes the inhibitory effect of this compound on cytokine production in Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) stimulated human monocytes.

CytokineThis compound EC50 (nM)
IL-81-3
IL-1β1-3
MCP-11-3
MIP-1α1-3
IL-61-3

Note: The data presented is based on reported EC50 values.[1][2] Detailed dose-response curves and maximal inhibition levels from the primary studies are not publicly available at this time.

Experimental Protocols

The following is a representative, detailed protocol for an in vitro cytokine production assay based on the available information and general laboratory methods. The exact parameters for the this compound studies may have varied.

Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs) and Monocytes
  • Source: Healthy human donor whole blood.

  • Isolation: PBMCs are isolated using Ficoll-Paque density gradient centrifugation. Monocytes are then purified from the PBMC population via magnetic-activated cell sorting (MACS) using CD14 microbeads.

  • Cell Culture: Purified monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Monocyte Stimulation and this compound Treatment
  • Plating: Monocytes are seeded in 96-well culture plates at a density of 1 x 10^5 cells per well.

  • This compound Treatment: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution and then serially diluted in culture medium to achieve the desired final concentrations. Cells are pre-incubated with various concentrations of this compound or vehicle control (DMSO) for 1 hour.

  • Stimulation: Following pre-incubation with this compound, monocytes are stimulated with recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) at a final concentration of 10 ng/mL to induce pro-inflammatory cytokine production. A non-stimulated control group (treated with vehicle only) is also included.

  • Incubation: The treated and stimulated cells are incubated for 24 hours at 37°C in a 5% CO2 incubator.

Cytokine Quantification
  • Supernatant Collection: After the incubation period, the culture plates are centrifuged, and the cell-free supernatants are collected.

  • Cytokine Measurement: The concentrations of IL-8, IL-1β, MCP-1, MIP-1α, and IL-6 in the supernatants are quantified using a multiplex immunoassay (e.g., Luminex-based bead array) or individual enzyme-linked immunosorbent assays (ELISAs), according to the manufacturer's instructions.

  • Data Analysis: Cytokine concentrations are calculated from standard curves. The percentage of inhibition by this compound at each concentration is determined by comparing the cytokine levels in this compound-treated wells to those in the vehicle-treated, GM-CSF-stimulated wells. The EC50 values are then calculated using non-linear regression analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_isolation Cell Isolation and Culture cluster_treatment Treatment and Stimulation cluster_analysis Analysis blood Whole Blood pbmc PBMC Isolation (Ficoll) blood->pbmc monocytes Monocyte Purification (CD14+ MACS) pbmc->monocytes culture Cell Culture monocytes->culture seeding Seed Monocytes culture->seeding tl895_treatment Pre-incubate with this compound seeding->tl895_treatment gmcsf_stimulation Stimulate with GM-CSF tl895_treatment->gmcsf_stimulation incubation Incubate for 24h gmcsf_stimulation->incubation supernatant Collect Supernatant incubation->supernatant cytokine_quant Quantify Cytokines (Multiplex/ELISA) supernatant->cytokine_quant data_analysis Data Analysis (EC50 Calculation) cytokine_quant->data_analysis

Caption: Workflow for in vitro cytokine production assay.

This compound Signaling Pathway Inhibition

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_secretion Secretion GMCSFR GM-CSF Receptor BTK BTK GMCSFR->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 IKK IKK Complex PLCg2->IKK NFkB_complex NF-κB/IκB IKK->NFkB_complex Phosphorylates IκB NFkB NF-κB NFkB_complex->NFkB Releases DNA DNA NFkB->DNA Translocates and binds Cytokine_mRNA Cytokine mRNA DNA->Cytokine_mRNA Transcription Cytokines Pro-inflammatory Cytokines (IL-8, IL-1β, MCP-1, MIP-1α, IL-6) Cytokine_mRNA->Cytokines Translation & Secretion TL895 This compound TL895->BTK Inhibits

Caption: Inhibition of the BTK signaling pathway by this compound.

References

Introduction to Tumor Angiogenesis and the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of TL-895 in Modulating the Tumor Microenvironment and its Implications for Inhibiting Tumor Angiogenesis

Abstract

This compound is a potent, highly selective, second-generation irreversible inhibitor of Bruton's tyrosine kinase (BTK) and Bone Marrow Tyrosine Kinase on chromosome X (BMX) currently under investigation for various hematological malignancies.[1][2][3] As a tyrosine kinase inhibitor (TKI), this compound has the potential to inhibit tumor angiogenesis and cell proliferation.[4] While direct evidence focusing exclusively on the anti-angiogenic effects of this compound is emerging, substantial preclinical data demonstrates its profound impact on the tumor microenvironment (TME). This compound disrupts key cancer cell signaling pathways, significantly impairing their ability to adhere to stromal surfaces, migrate in response to chemokines, and secrete pro-inflammatory cytokines that support tumor growth and vascularization.[2][5] This technical guide synthesizes the available preclinical data, detailing the mechanism of action of this compound, its quantitative effects on cellular functions relevant to the TME, the experimental protocols used to derive these data, and the signaling pathways it modulates. The evidence collectively suggests that by inhibiting the interaction of cancer cells with their microenvironment, this compound creates conditions that are non-conducive to tumor angiogenesis and survival.

Tumor growth and metastasis are critically dependent on angiogenesis, the formation of new blood vessels from pre-existing ones.[6][7] This process is orchestrated by a complex interplay of signaling molecules, with the Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) pathway being a central regulator.[8] The tumor microenvironment (TME)—comprising stromal cells, immune cells, extracellular matrix, and secreted factors—plays a crucial role in sustaining cancer progression.[9][10] Components of the TME secrete pro-angiogenic factors and cytokines, creating a supportive niche for vascular development and tumor expansion.[11][12] Therefore, therapeutic strategies that disrupt the intricate communication between cancer cells and the TME represent a promising approach to indirectly inhibit angiogenesis and control tumor growth.[13]

This compound: A Potent and Selective Tyrosine Kinase Inhibitor

This compound is an orally bioavailable small molecule that acts as a second-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[3][14] It is characterized as a highly potent and selective adenosine (B11128) triphosphate (ATP)-competitive inhibitor.[3] Its primary molecular target, BTK, is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of various B-cell malignancies.[14] Additionally, this compound demonstrates potent inhibitory activity against BMX, another Tec family kinase implicated in cellular signaling.[2][5]

Mechanism of Action of this compound

This compound exerts its anti-tumor effects by covalently binding to and inhibiting its target kinases, thereby disrupting downstream signaling cascades that are essential for cancer cell functions.

Inhibition of Bruton's Tyrosine Kinase (BTK) Signaling

BTK is a critical signaling node downstream of the B-cell receptor. Its activation is essential for B-lymphocyte development, activation, and survival.[14] In malignant B-cells, aberrant BTK signaling promotes proliferation and interaction with the TME.[5] this compound irreversibly binds to BTK, preventing its auto-phosphorylation and blocking the transmission of survival signals, which ultimately inhibits the proliferation of malignant B-cells.[3][14]

Crosstalk with JAK2 and NFκB Signaling

In certain malignancies like myelofibrosis (MF), the Janus kinase 2 (JAK2) pathway is often aberrantly activated.[2] Activated JAK2 can increase the activation of BTK and subsequent NFκB signaling.[5] This cascade promotes the dysregulated trafficking of cancer cells and the production of abnormal cytokines, which contribute to the disease pathology and help shape a pro-tumorigenic microenvironment.[2][5] By inhibiting BTK, this compound can disrupt this pathological crosstalk.

Preclinical Evidence: this compound's Impact on the Tumor Microenvironment

Preclinical studies have elucidated this compound's ability to modulate the TME by directly affecting the functional capabilities of cancer cells.

Inhibition of Cell Adhesion and Migration

A key aspect of cancer progression is the ability of tumor cells to adhere to the extracellular matrix and migrate to new locations. The interaction between cancer cells and stromal elements is crucial for their survival and proliferation.[15] In preclinical models using JAK2-mutant (JAK2VF) cells, this compound has been shown to significantly reduce cancer cell adhesion to vascular cell adhesion molecule-1 (VCAM) and intercellular adhesion molecule-1 (ICAM).[2][16] Furthermore, it potently inhibits chemotaxis, preventing the migration of these cells toward the chemokine SDF1α, a key factor in cell trafficking.[2][15]

Modulation of Pro-inflammatory Cytokines

Cancer cells often thrive in an inflammatory TME, which they help create by secreting various cytokines. These cytokines can have pleiotropic effects, including the promotion of angiogenesis.[17] this compound has demonstrated potent inhibition of the production of several pro-inflammatory cytokines in monocytes, including Interleukin-8 (IL-8), IL-6, IL-1β, MCP-1, and MIP-1α.[5] IL-8, in particular, is a known pro-angiogenic factor that can induce MMP-2 production, facilitating neovascularization.[6][17] By reducing these cytokines, this compound may render the TME less supportive of angiogenesis.

Downstream Signaling Effects

The effects of this compound on adhesion and migration are mediated through the inhibition of downstream signaling pathways. One such pathway involves the GTPase RAC1, which is critical for cell motility. Treatment with this compound was found to decrease the activation of RAC1 in JAK2VF cells, providing a mechanistic link between BTK inhibition and reduced cell migration.[2][16]

Quantitative Efficacy Data

The preclinical efficacy of this compound has been quantified across biochemical and cellular assays.

Table 1: Biochemical Potency and Selectivity of this compound

Target Kinase Assay Type Value Reference
Bruton's Tyrosine Kinase (BTK) IC50 1.5 nM [3][18]
Bruton's Tyrosine Kinase (BTK) Ki 11.9 nM [18]
BTK Auto-phosphorylation (Y223) IC50 1-10 nM [3]
BTK IC50 4.9 nM [5]
BMX IC50 1.6 nM [5]

| BLK, ERBB4, TEC, TXK | IC50 | 10-39 nM |[5] |

Table 2: In Vitro Cellular Effects of this compound

Effect Measured Cell Type / Model Result Reference
Cell Adhesion to VCAM/ICAM JAK2VF Cells 40% decrease [2][16]
Chemotaxis towards SDF1α JAK2VF Cells 57% decrease [2][16]
RAC1 Activation JAK2VF Cells 39% decrease [2][16]

| Cytokine Production (IL-8, IL-1β, etc.)| Healthy Monocytes | EC50 of 1-3 nM |[5] |

Table 3: In Vivo Antitumor Efficacy of this compound

Model Type Finding Reference
Mino Mantle-Cell Lymphoma (MCL) Xenograft Significant inhibition of tumor growth vs. vehicle [3]

| Diffuse Large B-cell Lymphoma (DLBCL) PDX | Significant inhibition of tumor growth in 5 of 21 models |[3] |

Key Experimental Protocols

The following methodologies were central to characterizing the preclinical activity of this compound.

Kinase Activity and Selectivity Assays

The potency of this compound against recombinant BTK was determined using IC50 concentration-response curves.[3] Its selectivity was profiled by screening against a large panel of kinases (e.g., a 270-kinase panel).[3] Inhibition of BTK auto-phosphorylation at the Y223 site was measured in Ramos Burkitt's lymphoma cells via automated capillary-based western analysis (ProteinSimple Wes system).[3]

Cellular Adhesion Assay

Protocol: Murine 32D or BaF3 cells expressing human JAK2VF were treated with this compound (e.g., at 0.25 μM) for 4 hours or overnight. Static adhesion assays were then performed by plating the treated cells on plates coated with intercellular adhesion molecule-1 (ICAM) or vascular cell adhesion molecule-1 (VCAM). Adhesion was quantified by fluorimetry after washing away non-adherent cells.[2]

Chemotaxis (Trans-well Motility) Assay

Protocol: Trans-well motility assays were conducted using inserts in a multi-well plate. The lower chamber was filled with media containing SDF1α as the chemo-attractant. JAK2VF cells, pre-treated with this compound (e.g., at 0.1 μM), were placed in the upper chamber. After an incubation period, the number of cells that migrated through the porous membrane to the lower chamber was quantified.[2]

RAC1 Activation Assay

Protocol: The activation state of the small GTPase RAC1 was measured using a G-LISA™ Activation Assay Kit. This ELISA-based assay utilizes a RAC-GTP binding protein coated on the plate to capture active, GTP-bound RAC1 from cell lysates prepared from JAK2VF cells treated with or without this compound. The captured active RAC1 is then detected with a specific antibody and colorimetric readout.[2]

In Vivo Xenograft Studies

Protocol: To evaluate in vivo efficacy, patient-derived xenograft (PDX) models of DLBCL or cell line-derived xenograft models (e.g., Mino MCL) were established in immunocompromised mice.[3] Once tumors reached a specified volume, animals were randomized to receive vehicle control or this compound orally at specified doses and schedules. Tumor volume was measured regularly to assess treatment efficacy.[3]

Signaling Pathways and Logical Workflows

Visualizations of key pathways and experimental designs provide a clearer understanding of this compound's role.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Syk->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Activates TL895 This compound TL895->BTK Inactivates NFkB NF-κB PLCg2->NFkB Activates Proliferation Gene Transcription (Proliferation, Survival) NFkB->Proliferation JAK2_BTK_Crosstalk JAK2 Aberrantly Active JAK2 BTK BTK JAK2->BTK Increases Activation NFkB NF-κB BTK->NFkB Activates CellTrafficking Aberrant Cell Trafficking BTK->CellTrafficking Cytokines Pro-inflammatory Cytokines (IL-8, IL-6) NFkB->Cytokines TL895 This compound TL895->BTK Inhibits Experimental_Workflow cluster_assays Functional Assays start JAK2VF Cancer Cell Culture treatment Treat cells with This compound vs. Vehicle start->treatment adhesion Static Adhesion Assay (ICAM/VCAM plates) treatment->adhesion chemotaxis Trans-well Migration Assay (SDF1α gradient) treatment->chemotaxis analysis Quantify Adhesion (Fluorimetry) & Migration (Cell Count) adhesion->analysis chemotaxis->analysis result Determine % Inhibition by this compound analysis->result

References

Preclinical Profile of TL-895: A Novel Bruton's Tyrosine Kinase Inhibitor for Myelofibrosis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

TL-895 is an orally available, potent, and selective second-generation irreversible inhibitor of Bruton's tyrosine kinase (BTK) under investigation for the treatment of myelofibrosis (MF).[1][2] Myelofibrosis is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating symptoms, often driven by aberrant Janus kinase (JAK) signaling.[3][4] While JAK inhibitors are a standard of care, there is a significant unmet need for therapies that can offer deeper and more durable responses.[4] Preclinical data suggest that this compound may address key pathological mechanisms in myelofibrosis beyond JAK-STAT signaling, including inflammation, cell adhesion, and migration.[3][5] This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, efficacy in various models, and the experimental protocols used in its evaluation.

Mechanism of Action

This compound is a covalent inhibitor of BTK, a non-receptor tyrosine kinase crucial for B-cell development and signaling.[1] In the context of myelofibrosis, the rationale for targeting BTK stems from its role in pathways that contribute to the disease's pathogenesis, including cell adhesion and chemotaxis.[3][5] this compound has demonstrated high selectivity for BTK with an IC50 of 4.9 nM.[5] It also inhibits bone marrow tyrosine kinase X-linked (BMX), another kinase implicated in cancer cell survival and migration.[2][4][6]

The aberrant JAK2-V617F mutation, a hallmark of many myelofibrosis cases, has been shown to increase BTK pathway activation.[3][5] this compound effectively inhibits this downstream signaling, suggesting a potential synergistic effect with JAK inhibitors or a distinct mechanism to target the disease.[3][5]

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency and Selectivity of this compound

TargetAssay TypeResult (IC50)Cell Line/SystemReference
BTKKinase Assay4.9 nMRecombinant[5]
BTKAutophosphorylation (Y223)1-10 nMNot Specified[7]
BMXKinase Assay1.6 nMRecombinant[2]
Related Kinases (BLK, ERBB4, TEC, TXK)Kinase Assay10-39 nMRecombinant[2]
Unrelated Kinases (CSK, EGFR)Kinase AssayNo InhibitionRecombinant[2]

Table 2: Functional Effects of this compound in Myelofibrosis-Relevant Models

Functional EndpointModel SystemThis compound ConcentrationResultReference
Cell Adhesion (to VCAM-1/ICAM-1)JAK2-V617F expressing cells0.25 µM40% decrease[3][5]
Chemotaxis (towards SDF1α)JAK2-V617F expressing cells0.1 µM57% decrease[3][5]
RAC1 ActivationJAK2-V617F expressing cellsNot Specified39% decrease[3][5]
pBTK InhibitionHealthy Monocytes & Hel-92 cellsNot SpecifiedPotent Inhibition[2][5]
Cytokine Production (IL-8, IL-1β, MCP-1, MIP-1α, IL-6)Healthy Monocytes1-3 nM (EC50)Inhibition[2]
CD69 Downregulation (B-cell activation marker)BCR-stimulated PBMCs12 nM (EC50)Downregulation[2][5]
CD69 Downregulation (B-cell activation marker)Whole Blood21 nM (EC50)Downregulation[2][5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the key experimental protocols used to evaluate this compound.

Cell Lines and Culture

  • Murine 32D and BaF3 cells: These hematopoietic progenitor cell lines were engineered to ectopically express human wild-type JAK2 (JAK2-WT) or the constitutively active JAK2-V617F mutant (JAK2-VF).[3][5] These models are instrumental in studying the direct effects of the JAK2 mutation on downstream signaling pathways like the BTK pathway.

  • Hel-92 cells: A human erythroleukemia cell line used as a model for myelofibrosis.[2][5]

  • Ramos cells: A human Burkitt's lymphoma cell line used for studying B-cell receptor signaling and BTK inhibition.[2][5][7]

In Vitro Assays

  • Kinase Inhibition Assays: The inhibitory activity of this compound against a panel of recombinant kinases was determined using standard biochemical assays to establish its potency and selectivity.[7]

  • Western Blotting: This technique was employed to assess the phosphorylation status of BTK (pBTK) and other signaling proteins in cell lysates after treatment with this compound, ibrutinib, or ruxolitinib (B1666119).[3] This provides a direct measure of target engagement and downstream pathway modulation.

  • Cell Adhesion Assays: JAK2-VF cells were treated with this compound and then seeded onto plates coated with vascular cell adhesion molecule-1 (VCAM-1) or intercellular adhesion molecule-1 (ICAM-1).[3] Adhesion was quantified by fluorimetry, providing insight into the drug's ability to interfere with cell-stroma interactions.[3]

  • Chemotaxis Assays: The migration of this compound-treated JAK2-VF cells towards the chemokine stromal cell-derived factor-1α (SDF1α) was assessed using trans-well motility assays.[3] This experiment models the trafficking of malignant cells to the bone marrow and spleen.

  • RAC1 Activation Assay: A G-LISA™ assay was used to measure the levels of active (GTP-bound) RAC1, a small GTPase involved in cell motility, in JAK2-VF cells following treatment with this compound.[3]

  • Cytokine Production Assays: The effect of this compound on the production of pro-inflammatory cytokines by healthy monocytes was measured to evaluate its anti-inflammatory properties.[2]

In Vivo Models

  • JAK2V617F Murine Model of Myelofibrosis: This model involves the transplantation of bone marrow cells transduced with a retrovirus expressing the JAK2-V617F mutation into recipient mice.[1] This recapitulates key features of human myelofibrosis, allowing for the in vivo evaluation of therapeutic agents like this compound in comparison to JAK inhibitors such as ruxolitinib and fedratinib.[1]

Signaling Pathways and Experimental Workflows

Visual representations of the molecular pathways and experimental designs are provided below to facilitate a deeper understanding of the preclinical investigations of this compound.

TL895_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor JAK2_V617F JAK2-V617F Receptor->JAK2_V617F BTK BTK JAK2_V617F->BTK Activates Adhesion_Migration Cell Adhesion & Migration BTK->Adhesion_Migration Cytokine_Production Pro-inflammatory Cytokine Production BTK->Cytokine_Production RAC1 RAC1 BTK->RAC1 TL895 This compound TL895->BTK Inhibits SDF1a SDF1α SDF1a->BTK Activates RAC1->Adhesion_Migration

Caption: this compound inhibits BTK, a key downstream effector of the oncogenic JAK2-V617F mutation and SDF1α signaling, thereby reducing cell adhesion, migration, and pro-inflammatory cytokine production in myelofibrosis.

Preclinical_In_Vivo_Workflow Start Start: Myelofibrosis Model Generation Transduction Bone Marrow Transduction (JAK2-V617F retrovirus) Start->Transduction Transplantation Transplantation into Recipient Mice Transduction->Transplantation Treatment_Groups Treatment Groups Transplantation->Treatment_Groups Vehicle Vehicle Control Treatment_Groups->Vehicle TL895 This compound Treatment_Groups->TL895 Ruxolitinib Ruxolitinib Treatment_Groups->Ruxolitinib Endpoint_Analysis Endpoint Analysis Vehicle->Endpoint_Analysis TL895->Endpoint_Analysis Ruxolitinib->Endpoint_Analysis Spleen_Size Spleen Size & Weight Endpoint_Analysis->Spleen_Size Bone_Marrow_Fibrosis Bone Marrow Fibrosis Endpoint_Analysis->Bone_Marrow_Fibrosis Blood_Counts Complete Blood Counts Endpoint_Analysis->Blood_Counts Survival Overall Survival Endpoint_Analysis->Survival

Caption: A typical workflow for preclinical in vivo efficacy studies of this compound in a murine model of myelofibrosis, from model generation to endpoint analysis.

Conclusion

The preclinical data for this compound in the context of myelofibrosis are promising. The agent demonstrates potent and selective inhibition of BTK, a kinase implicated in the pathophysiology of the disease. Through its impact on cell adhesion, migration, and the production of inflammatory cytokines, this compound targets key aspects of myelofibrosis that may not be adequately addressed by JAK inhibition alone.[2][3][5] The in vitro and in vivo studies provide a strong rationale for the ongoing clinical development of this compound as a novel therapeutic option for patients with myelofibrosis.[8][9][10][11][12][13] Further clinical investigation will be crucial to determine its safety and efficacy in this patient population.[4][14][15]

References

Investigating the Antineoplastic Activities of TL-895: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TL-895 is an orally bioavailable, potent, and highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2][3] Dysregulation of BTK activity is a key driver in the pathogenesis of numerous B-cell malignancies, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the preclinical antineoplastic activities of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways and experimental workflows.

Mechanism of Action

This compound exerts its antineoplastic effects by covalently binding to the cysteine residue (Cys-481) in the active site of BTK, leading to its irreversible inhibition.[2] This action blocks the downstream signaling cascade initiated by the B-cell receptor, thereby inhibiting B-cell proliferation, survival, and activation.[2] Furthermore, this compound has shown activity in inhibiting the aberrant signaling mediated by the JAK2-V617F mutation, which is prevalent in myeloproliferative neoplasms like myelofibrosis.[4][5]

Quantitative Efficacy Data

The preclinical efficacy of this compound has been demonstrated across various in vitro and in vivo models. The following tables summarize the key quantitative findings.

ParameterValueCell Line/ModelReference
IC50 (BTK) 1.5 nMRecombinant BTK[1][3]
IC50 (BTK auto-phosphorylation at Y223) 1-10 nMRamos Burkitt's lymphoma cells[3]
Inhibition of Cell Adhesion 40% decreaseJAK2-V617F expressing cells on VCAM/ICAM[4][5]
Inhibition of Chemotaxis 57% decreaseJAK2-V617F expressing cells towards SDF1α[4][5]
RAC1 Activation 39% decreaseJAK2-V617F expressing cells[4][5]
KinaseIC50 (nM)Selectivity vs. BTK
BTK 4.9-
BMX 1.6-
BLK 10-39Moderate
ERBB4 10-39Moderate
TEC 10-39Moderate
TXK 10-39Moderate
CSK No inhibitionHigh
EGFR No inhibitionHigh

Experimental Protocols

In Vitro Cell Viability and Synergy Analysis

This protocol outlines a method to assess the cytotoxic effects of this compound and to evaluate its synergistic potential when combined with other therapeutic agents.

  • Cell Culture: Culture hematological malignancy cell lines (e.g., Ramos, Hel-92) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Drug Preparation: Prepare stock solutions of this compound and the combination agent in a suitable solvent (e.g., DMSO). Create a dilution series of each drug and combinations thereof.

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density.

  • Drug Treatment: Treat the cells with the diluted single agents and drug combinations. Include a vehicle-only control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assay: Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each agent. For combination studies, use software such as CompuSyn to calculate the combination index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Western Blot for BTK Phosphorylation

This protocol is used to determine the effect of this compound on the auto-phosphorylation of BTK at tyrosine 223 (Y223), a marker of BTK activation.

  • Cell Treatment and Lysis: Treat cells (e.g., Ramos) with varying concentrations of this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin in TBST. Incubate the membrane with a primary antibody specific for phosphorylated BTK (pBTK-Y223). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., total BTK or GAPDH) to determine the relative inhibition of BTK phosphorylation.

In Vivo Tumor Xenograft Model

This protocol describes the evaluation of this compound's antitumor efficacy in a mouse xenograft model.[6]

  • Cell Preparation: Resuspend cancer cells (e.g., mantle-cell lymphoma cell line) in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.[6]

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of immunocompromised mice.[6]

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[6]

  • Drug Administration: Administer this compound orally (e.g., by gavage) at a predetermined dose and schedule. The control group receives the vehicle.[6]

  • Tumor Measurement: Measure tumor volume using calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.[6]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

TL_895_Mechanism_of_Action cluster_BCR B-Cell Receptor Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG NFkB_NFAT_AP1 NF-κB / NFAT / AP-1 IP3_DAG->NFkB_NFAT_AP1 Cell_Proliferation Cell Proliferation, Survival, Activation NFkB_NFAT_AP1->Cell_Proliferation TL895 This compound TL895->Inhibition

Caption: Mechanism of action of this compound in the B-Cell Receptor signaling pathway.

Experimental Workflow Diagram

In_Vivo_Efficacy_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Prep Cancer Cell Preparation Implantation Subcutaneous Implantation in Mice Cell_Prep->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Group This compound Treatment Randomization->Treatment_Group Control_Group Vehicle Control Randomization->Control_Group Tumor_Measurement Regular Tumor Volume Measurement Treatment_Group->Tumor_Measurement Control_Group->Tumor_Measurement Endpoint Study Endpoint (e.g., 21-28 days) Tumor_Measurement->Endpoint Tumor_Excision Tumor Excision and Analysis Endpoint->Tumor_Excision TGI_Analysis Tumor Growth Inhibition (TGI) Calculation Tumor_Excision->TGI_Analysis

Caption: Workflow for an in vivo tumor xenograft efficacy study.

Conclusion

This compound demonstrates potent and selective inhibition of BTK, leading to significant antineoplastic activity in preclinical models of B-cell malignancies and myelofibrosis. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation into the therapeutic potential of this compound. The ongoing clinical trials will be crucial in translating these promising preclinical findings into meaningful clinical outcomes for patients.

References

The Impact of TL-895 on Immune-Mediated Inflammatory Processes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core scientific principles and experimental data surrounding TL-895, a potent and selective irreversible inhibitor of Bruton's tyrosine kinase (BTK). This compound is under investigation for its therapeutic potential in various immune-mediated inflammatory diseases and hematological malignancies. This document details its mechanism of action, summarizes key quantitative data, provides representative experimental protocols, and visualizes the critical signaling pathways and workflows.

Core Mechanism of Action

This compound is an orally bioavailable small molecule that selectively and irreversibly binds to the cysteine residue (Cys481) in the active site of BTK.[1] BTK is a non-receptor tyrosine kinase crucial for the signaling cascades downstream of the B-cell receptor (BCR) and other immune cell receptors.[2] By forming this covalent bond, this compound effectively blocks the kinase activity of BTK, thereby inhibiting the phosphorylation of its downstream substrates, including phospholipase C gamma 2 (PLCγ2).[3] This disruption of the BTK signaling pathway ultimately interferes with B-cell proliferation, survival, and activation, as well as the function of other immune cells like monocytes and macrophages, which contributes to its anti-inflammatory and anti-neoplastic effects.[2][4]

Data Presentation

The following tables summarize the key quantitative data regarding the potency and cellular effects of this compound.

Table 1: In Vitro Potency of this compound

TargetAssay TypeIC50 (nM)Reference
Recombinant BTKKinase Assay1.5[5]
BTK Auto-phosphorylation (Y223)Cellular Assay1-10[5]
BMXKinase Assay1.6[6]
BLKKinase Assay10-39[6]
TECKinase Assay10-39[6]
TXKKinase Assay10-39[6]

Table 2: Cellular Effects of this compound in Immune-Mediated Inflammatory Models

EffectCell Type/ModelMeasurementResultReference
Inhibition of Inflammatory Cytokine ProductionMonocytes/MacrophagesIL-8, IL-1β, MCP-1, TNF-α levelsEffective inhibition[5]
Reduction of Cell AdhesionJAK2VF Cells on VCAM/ICAMStatic Adhesion Assay40% decrease[7]
Inhibition of ChemotaxisJAK2VF Cells towards SDF-1αTranswell Migration Assay57% decrease[7]
Reduction of RAC1 ActivationJAK2VF CellsG-LISA™ Assay39% decrease[7]

Experimental Protocols

The following are representative, detailed protocols for key experiments used to characterize the effects of this compound. These protocols are synthesized from established methods for evaluating BTK inhibitors.

BTK Kinase Activity Assay (ADP-Glo™ Format)

This protocol describes the determination of the in vitro inhibitory activity of this compound against recombinant BTK using a luminescence-based assay that measures ADP production.

Materials:

  • Recombinant BTK enzyme

  • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 μM DTT)[8]

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in the kinase buffer.

  • In a multi-well plate, add the kinase buffer, recombinant BTK enzyme, and the substrate.

  • Add the serially diluted this compound or vehicle control to the wells.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.[8]

  • Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot Analysis of BTK Phosphorylation

This protocol provides a method to assess the effect of this compound on the phosphorylation of BTK at Tyr223 in a cellular context.

Materials:

  • Cell line expressing BTK (e.g., Ramos cells)

  • Cell culture medium

  • This compound

  • Stimulant (e.g., anti-IgM)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Culture cells to the desired density and treat with various concentrations of this compound for a specified time.

  • Stimulate the cells with an appropriate agonist (e.g., anti-IgM) to induce BTK phosphorylation.

  • Lyse the cells in lysis buffer containing phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[9]

  • Block the membrane with 5% BSA in TBST for at least 1 hour.[10]

  • Incubate the membrane with the anti-phospho-BTK (Tyr223) primary antibody overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Visualize the bands using an ECL substrate.

  • Strip the membrane and re-probe with an anti-total BTK antibody as a loading control.

  • Quantify the band intensities to determine the effect of this compound on BTK phosphorylation.

Cell Adhesion Assay

This protocol describes a method to evaluate the effect of this compound on the adhesion of cells to extracellular matrix proteins.

Materials:

  • Immune cells (e.g., JAK2VF expressing cells)

  • 96-well plates pre-coated with VCAM-1 or ICAM-1

  • Cell culture medium

  • This compound

  • Calcein-AM (or other fluorescent cell stain)

  • Fluorescence plate reader

Procedure:

  • Label the cells with Calcein-AM according to the manufacturer's protocol.

  • Pre-treat the labeled cells with various concentrations of this compound for a specified time.

  • Seed the pre-treated cells onto the VCAM-1 or ICAM-1 coated plates.

  • Incubate for a sufficient time to allow for cell adhesion (e.g., 1-2 hours).

  • Gently wash the plates to remove non-adherent cells.

  • Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

  • Calculate the percentage of adhesion relative to the vehicle-treated control.

Transwell Migration (Chemotaxis) Assay

This protocol details a method to assess the impact of this compound on the migration of cells towards a chemoattractant.

Materials:

  • Transwell inserts (with appropriate pore size) and companion plates

  • Immune cells

  • Serum-free cell culture medium

  • Chemoattractant (e.g., SDF-1α)

  • This compound

  • Staining solution (e.g., DAPI or Crystal Violet)

  • Microscope

Procedure:

  • Place the Transwell inserts into the wells of the companion plate.

  • Add serum-free medium containing the chemoattractant (e.g., SDF-1α) to the lower chamber.[11]

  • Pre-treat the cells with various concentrations of this compound.

  • Resuspend the pre-treated cells in serum-free medium and add them to the upper chamber of the Transwell insert.[12]

  • Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient for cell migration (e.g., 4-6 hours).[13]

  • Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane.[11]

  • Count the number of migrated cells in several fields of view under a microscope.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound.

TL895_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 TL895 This compound TL895->BTK Inhibits PIP2 PIP2 PLCG2->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG NFkB NF-κB IP3->NFkB MAPK MAPK DAG->MAPK Transcription Gene Transcription NFkB->Transcription MAPK->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Cytokine_Production Cytokine Production Transcription->Cytokine_Production

Caption: this compound inhibits BTK, blocking the downstream signaling cascade.

Western_Blot_Workflow start Start cell_treatment Cell Treatment with this compound start->cell_treatment cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quant Protein Quantification (BCA) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% BSA) transfer->blocking primary_ab Primary Antibody Incubation (anti-pBTK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Caption: Experimental workflow for Western blot analysis of BTK phosphorylation.

Chemotaxis_Assay_Workflow start Start prepare_cells Prepare Cell Suspension start->prepare_cells treat_cells Pre-treat Cells with this compound prepare_cells->treat_cells seed_cells Seed Treated Cells in Upper Chamber treat_cells->seed_cells setup_transwell Setup Transwell Plate (Chemoattractant in lower chamber) setup_transwell->seed_cells incubate Incubate (e.g., 4-6 hours) seed_cells->incubate remove_non_migrated Remove Non-migrated Cells incubate->remove_non_migrated fix_stain Fix and Stain Migrated Cells remove_non_migrated->fix_stain quantify Quantify by Microscopy fix_stain->quantify end End quantify->end

Caption: Workflow for a transwell migration (chemotaxis) assay.

References

Understanding the pharmacodynamics of TL-895 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vivo Pharmacodynamics of TL-895

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (formerly known as M7583) is a potent, orally bioavailable, second-generation irreversible inhibitor of Bruton's Tyrosine Kinase (BTK).[1][2] As a covalent, ATP-competitive inhibitor, this compound forms a specific bond with its target, leading to sustained inhibition of kinase activity.[1][2][3] Its primary molecular target is BTK, a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling, which governs the proliferation, survival, and trafficking of B-cells.[1][4] this compound also demonstrates high potency against Bone Marrow Kinase X-linked (BMX), another member of the Tec family of kinases.[5][6][7]

This high selectivity and potent activity profile have positioned this compound as a promising therapeutic candidate currently under clinical investigation for various hematological malignancies, including Chronic Lymphocytic Leukemia (CLL), and myeloproliferative neoplasms such as Myelofibrosis (MF).[7][8][9][10][11] In MF, this compound is hypothesized to act by inhibiting aberrant signaling downstream of activated Janus Kinase 2 (JAK2), thereby reducing cell adhesion, migration, and pro-inflammatory cytokine production that contribute to the disease's pathology.[5][6][7][12] This guide provides a detailed overview of the in vivo pharmacodynamics of this compound, summarizing key quantitative data, experimental methodologies, and the core signaling pathways it modulates.

Quantitative Pharmacodynamic Data

The pharmacodynamic effects of this compound have been characterized through a series of in vitro and ex vivo assays that quantify its potency and cellular impact.

Table 1: Kinase Inhibitory Potency of this compound

This table summarizes the in vitro inhibitory concentrations (IC50) and binding affinities (Ki) of this compound against its primary targets and other related kinases.

Kinase TargetAssay TypeIC50 / EC50 (nM)Ki (nM)Reference
BTK Recombinant Enzyme Assay1.511.9[3][4][10]
BTK Auto-phosphorylation (Y223)1 - 10-[2][3]
BMX Recombinant Enzyme Assay1.6-[3][4][7]
BLK Recombinant Enzyme Assay10 - 39-[4][7]
TEC Recombinant Enzyme Assay10 - 39-[4][7]
TXK Recombinant Enzyme Assay10 - 39-[4][7]
ERBB4 Recombinant Enzyme Assay10 - 39-[7]
Table 2: Cellular Pharmacodynamic Effects of this compound

This table outlines the functional consequences of this compound treatment on various cell types, demonstrating its impact on key pathological processes.

Pharmacodynamic EndpointCell/System ContextResultReference
Inhibition of Cell Adhesion JAK2-V617F mutant cells on VCAM/ICAM40% decrease[5][11]
Inhibition of Chemotaxis JAK2-V617F mutant cells toward SDF-1α57% decrease[5][6][11]
RAC1 GTPase Activation JAK2-V617F mutant cells39% decrease[5][6]
B-Cell Activation (CD69) BCR-stimulated PBMCsEC50: 12 nM[3][7][11]
B-Cell Activation (CD69) BCR-stimulated whole bloodEC50: 21 nM[3][7][11]
Cytokine Production Inhibition Healthy monocytes (IL-8, IL-1β, MCP-1)EC50: 1-3 nM[7][11]
Tumor Growth Inhibition Mino Mantle Cell Lymphoma XenograftSignificant Inhibition
Tumor Growth Inhibition DLBCL Patient-Derived XenograftsInhibition in 5 of 21 models[2]

Signaling Pathways and Experimental Workflows

Visual diagrams are provided to illustrate the mechanism of action of this compound and the experimental designs used to evaluate its effects.

B_Cell_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding BTK BTK LYN->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation TL895 This compound TL895->BTK Covalent Inhibition DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKCβ DAG->PKC NFkB NF-κB PKC->NFkB Proliferation Gene Transcription (Proliferation, Survival) NFkB->Proliferation

Caption: B-Cell Receptor (BCR) signaling pathway inhibited by this compound.

JAK2_BTK_Crosstalk_Pathway cluster_cytoplasm Cytoplasm (Myelofibrosis Cell) JAK2 JAK2-V617F (Constitutively Active) BTK BTK JAK2->BTK Activation RAC1 RAC1 BTK->RAC1 Downstream Signaling TL895 This compound TL895->BTK Inhibition Adhesion Cell Adhesion (VCAM, ICAM) RAC1->Adhesion Chemotaxis Chemotaxis (towards SDF-1α) RAC1->Chemotaxis SDF1a SDF-1α Stimulus SDF1a->BTK Activation

Caption: JAK2-BTK crosstalk in Myelofibrosis inhibited by this compound.

Experimental_Workflow_Diagram cluster_adhesion Static Adhesion Assay cluster_chemotaxis Trans-well Chemotaxis Assay start Isolate Target Cells (e.g., JAK2-V617F Cells) treatment Pre-treat cells with this compound (various concentrations) or Vehicle start->treatment plate_prep Coat 96-well plate with VCAM-1 / ICAM-1 treatment->plate_prep chamber_prep Place SDF-1α chemoattractant in lower chamber of Trans-well plate treatment->chamber_prep cell_add Add treated cells to wells Incubate plate_prep->cell_add wash Wash to remove non-adherent cells cell_add->wash quantify_adhesion Quantify adherent cells (Fluorimetry) wash->quantify_adhesion cell_seed Seed treated cells in upper chamber chamber_prep->cell_seed migrate Incubate to allow migration through porous membrane cell_seed->migrate quantify_migration Quantify migrated cells in lower chamber migrate->quantify_migration

Caption: Workflow for in vitro pharmacodynamic adhesion & chemotaxis assays.

Detailed Experimental Protocols

The following sections describe representative protocols for key experiments used to characterize the pharmacodynamics of this compound. These are based on standard methodologies employed for BTK inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay
  • Objective: To determine the IC50 of this compound against recombinant BTK and a panel of other kinases.

  • Methodology:

    • Reagents: Recombinant human kinase enzymes, appropriate peptide substrates, ATP, and this compound serially diluted in DMSO.

    • Procedure: The kinase reaction is initiated by adding ATP to a mixture of the kinase, substrate, and varying concentrations of this compound in a microplate well.

    • Detection: After incubation, the amount of phosphorylated substrate is quantified. This is often done using a luminescence-based assay where the amount of remaining ATP is measured (e.g., Kinase-Glo® assay), as lower ATP levels correspond to higher kinase activity.

    • Analysis: The percentage of kinase inhibition is calculated relative to a vehicle (DMSO) control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic curve. A selectivity screen is performed by testing this compound at a fixed concentration against a broad panel of kinases.[2]

Protocol 2: Static Cell Adhesion Assay
  • Objective: To measure the effect of this compound on the adhesion of cancer cells to extracellular matrix proteins.[5][6]

  • Methodology:

    • Plate Coating: 96-well microplates are coated with an adhesion molecule such as Vascular Cell Adhesion Molecule-1 (VCAM-1) or Intercellular Adhesion Molecule-1 (ICAM-1) and incubated overnight.[5][6][10] The plates are then washed and blocked with BSA.

    • Cell Preparation: Murine 32D or BaF3 cells expressing human JAK2-V617F are fluorescently labeled (e.g., with Calcein-AM).[5][6] The cells are then treated with various concentrations of this compound or vehicle for a specified period (e.g., 4 hours).[5][6]

    • Adhesion: The treated cells are added to the coated wells and allowed to adhere for a set time (e.g., 15-30 minutes) at 37°C.[10]

    • Washing & Quantification: Non-adherent cells are removed by gentle washing. The fluorescence of the remaining adherent cells in each well is measured using a plate reader.

    • Analysis: The percentage of adherent cells is calculated relative to the total number of cells added. The effect of this compound is reported as the percent decrease in adhesion compared to the vehicle control.[5][6][11]

Protocol 3: Trans-well Chemotaxis Assay
  • Objective: To assess the ability of this compound to inhibit the directed migration of cells towards a chemoattractant.[5][6]

  • Methodology:

    • Cell Preparation: Target cells (e.g., JAK2-V617F-expressing cells) are serum-starved and pre-treated with this compound or vehicle.[5][6]

    • Chamber Setup: A trans-well insert with a porous membrane (e.g., 8 µm pores) is placed into the well of a 24-well plate. The lower chamber is filled with medium containing a chemoattractant, such as Stromal Cell-Derived Factor-1α (SDF-1α).[5][6][13]

    • Migration: The pre-treated cell suspension is added to the upper chamber of the trans-well insert. The plate is incubated for several hours to allow cells to migrate through the membrane towards the chemoattractant in the lower chamber.

    • Quantification: Cells that have migrated to the lower chamber are collected and counted using a cell counter or a fluorescence-based assay if the cells were pre-labeled.

    • Analysis: The inhibition of chemotaxis is determined by comparing the number of migrated cells in this compound-treated wells to vehicle-treated wells.[5][6][11]

Protocol 4: In Vivo Patient-Derived Xenograft (PDX) Model
  • Objective: To evaluate the anti-tumor efficacy of this compound in a model that closely mimics human disease.

  • Methodology:

    • Model Establishment: Fresh tumor tissue from a patient (e.g., with DLBCL) is surgically implanted subcutaneously into immunocompromised mice (e.g., NOD-SCID IL2Rγ-null).[4][14][15] The tumors are allowed to grow to a palpable size.

    • Treatment: Once tumors reach a specified volume (e.g., 150-200 mm³), mice are randomized into treatment and control groups. This compound is administered orally at a defined dose and schedule (e.g., 10 mg/kg, daily), while the control group receives a vehicle.[16]

    • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week) throughout the study.[6]

    • Endpoint & Analysis: The study concludes when tumors in the control group reach a predetermined maximum size. Tumors are then excised and weighed. Efficacy is determined by comparing the tumor growth inhibition in the this compound group to the vehicle group.[2] Further pharmacodynamic analysis can be performed on the excised tumors, such as measuring BTK occupancy or downstream signaling markers via Western blot.

Conclusion

This compound is a highly selective and potent inhibitor of BTK and BMX with a well-defined pharmacodynamic profile. In vitro and in vivo data demonstrate that it effectively blocks key signaling pathways responsible for the proliferation and survival of malignant B-cells and the aberrant cell trafficking seen in myelofibrosis.[2][5][7] By potently inhibiting BTK, this compound reduces downstream cellular functions including adhesion, migration, and the production of inflammatory cytokines.[6][11] These pharmacodynamic effects, demonstrated in robust preclinical models, provide a strong rationale for the ongoing clinical evaluation of this compound as a targeted therapy for hematological malignancies.[8][15][17]

References

Methodological & Application

Application Notes and Protocols for TL-895 in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dosage and administration of TL-895, a potent and selective irreversible Bruton's tyrosine kinase (BTK) inhibitor, in various mouse models of hematological malignancies. The information is intended to guide researchers in designing and executing preclinical in vivo studies to evaluate the efficacy and pharmacokinetics of this compound.

Introduction

This compound (also known as M7583) is an orally bioavailable, second-generation BTK inhibitor that has demonstrated significant anti-tumor activity in preclinical models of B-cell malignancies.[1][2] It functions by covalently binding to BTK, a key component of the B-cell receptor (BCR) signaling pathway, thereby inhibiting B-cell proliferation and survival.[3][4] These protocols outline the administration of this compound in mantle cell lymphoma (MCL) and diffuse large B-cell lymphoma (DLBCL) xenograft models, as well as in a murine model of myelofibrosis.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Mouse Xenograft Models
Model TypeCell Line/OriginMouse StrainThis compound Dosage & AdministrationTreatment DurationOutcomeReference
Mantle Cell Lymphoma (MCL) XenograftMinoNot Specified15 mg/kg, oral (p.o.), once daily27 daysSignificant tumor growth inhibition (P < 0.001 vs. vehicle)[2]
Diffuse Large B-Cell Lymphoma (DLBCL) Patient-Derived Xenograft (PDX)ABC subtypeNot Specified15 mg/kg, oral (p.o.), twice dailyNot SpecifiedSignificant tumor growth inhibition in 4 of 9 ABC models (P < 0.05 vs. vehicle)[2]
Table 2: Pharmacokinetic Parameters of this compound in Mice (Single Oral Dose)
Mouse StrainDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)
C57BL/6 (Male)3~100~1~200
C57BL/6 (Male)10~300~1~800
NSG (Male)3~150~0.5~250
NSG (Male)10~400~1~1000

Note: The pharmacokinetic data presented is for 3 and 10 mg/kg doses and may not be directly extrapolated to the 15 mg/kg dose used in efficacy studies.

Experimental Protocols

Protocol 1: Preparation and Oral Administration of this compound

This protocol describes the preparation of a this compound suspension for oral gavage in mice.

Materials:

  • This compound powder

  • Hydroxypropyl methylcellulose (B11928114) (HPMC)

  • Sterile water

  • Mortar and pestle or other homogenization equipment

  • Stir plate and stir bar

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes

Procedure:

  • Vehicle Preparation: Prepare a 0.25% (w/v) solution of HPMC in sterile water. For example, to prepare 100 mL of vehicle, dissolve 0.25 g of HPMC in 100 mL of sterile water. Stir until the HPMC is fully dissolved.

  • This compound Suspension Preparation:

    • Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed. For a 15 mg/kg dose in a 20 g mouse with a dosing volume of 10 mL/kg, the required concentration is 1.5 mg/mL.

    • Weigh the appropriate amount of this compound powder.

    • Levigate the this compound powder with a small amount of the 0.25% HPMC vehicle to form a smooth paste. This can be done using a mortar and pestle.

    • Gradually add the remaining vehicle while continuously stirring or mixing to ensure a homogenous suspension. A stir plate can be used for this purpose.

    • Prepare the suspension fresh daily and keep it under continuous agitation (e.g., on a stir plate) during the dosing procedure to prevent settling.

  • Oral Administration (Gavage):

    • Gently restrain the mouse.

    • Measure the desired volume of the this compound suspension into a syringe fitted with an appropriate oral gavage needle.

    • Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.

    • Monitor the animal for any signs of distress after administration.

Protocol 2: Mantle Cell Lymphoma (MCL) Xenograft Model (Mino Cell Line)

This protocol outlines the establishment of a subcutaneous MCL xenograft model using the Mino cell line.[5][6]

Materials:

  • Mino human mantle cell lymphoma cell line

  • Appropriate cell culture medium (e.g., RPMI-1640 with supplements)

  • Matrigel® or other basement membrane matrix

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • Sterile PBS

  • Syringes and needles (25-27 gauge)

  • Calipers

Procedure:

  • Cell Preparation:

    • Culture Mino cells according to standard protocols.

    • Harvest cells during the logarithmic growth phase.

    • Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.

  • Tumor Implantation:

    • Anesthetize the mouse.

    • Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow.

    • Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Treatment Initiation:

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound (or vehicle control) as described in Protocol 1. For the Mino model, a dosage of 15 mg/kg once daily is recommended.[2]

Protocol 3: Murine Model of JAK2V617F-Positive Myelofibrosis

This protocol provides a general framework for establishing a murine model of myelofibrosis driven by the JAK2V617F mutation.[1][2][7] The specific dosage of this compound for this model has not been definitively established in the reviewed literature and will likely require optimization by the researcher.

Materials:

  • JAK2V617F transgenic mice or bone marrow transplant model components

  • Flow cytometry reagents for hematopoietic cell analysis

  • Histology supplies for bone marrow fibrosis assessment (e.g., formalin, decalcifying solution, silver stain kits)

Procedure:

  • Model Establishment:

    • Transgenic Model: Utilize a transgenic mouse line that expresses the JAK2V617F mutation in hematopoietic cells (e.g., Vav-Cre driven Jak2V617F).[7]

    • Bone Marrow Transplant Model: Transplant bone marrow cells transduced with a retrovirus expressing JAK2V617F into lethally irradiated recipient mice.[8]

  • Disease Monitoring:

    • Monitor mice for the development of myeloproliferative disease characteristics, which may include:

      • Elevated hematocrit and white blood cell counts

      • Splenomegaly

      • Progressive bone marrow fibrosis (assessed by histology)

  • Treatment Administration:

    • Once disease phenotype is established, randomize mice into treatment and vehicle control groups.

    • Administer this compound orally as described in Protocol 1. The optimal dosage and frequency for the myelofibrosis model should be determined empirically.

Mandatory Visualizations

BTK_Signaling_Pathway cluster_BCR B-Cell Receptor Complex cluster_Downstream Downstream Signaling cluster_Outcome Cellular Outcome BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylation BTK BTK SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Activation PKC PKC PLCg2->PKC NFkB NF-κB PKC->NFkB MAPK MAPK PKC->MAPK Proliferation Proliferation NFkB->Proliferation Survival Survival NFkB->Survival MAPK->Proliferation MAPK->Survival TL895 This compound TL895->BTK Inhibition Experimental_Workflow_Xenograft cluster_Preparation Preparation cluster_Implantation Implantation & Growth cluster_Treatment Treatment & Analysis Cell_Culture 1. Culture Mino Cells Cell_Harvest 2. Harvest & Prepare Cell Suspension Cell_Culture->Cell_Harvest Injection 3. Subcutaneous Injection Cell_Harvest->Injection Tumor_Growth 4. Monitor Tumor Growth Injection->Tumor_Growth Randomization 5. Randomize Mice Tumor_Growth->Randomization Dosing 6. Administer this compound (15 mg/kg, q.d.) Randomization->Dosing Endpoint 7. Endpoint Analysis (Tumor Volume) Dosing->Endpoint

References

Application Notes and Protocols for TL-895 Treatment in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TL-895 is a potent, orally available, second-generation irreversible inhibitor of Bruton's tyrosine kinase (BTK) and bone marrow tyrosine kinase on chromosome X (BMX).[1][2][3][4] As a key component of the B-cell receptor (BCR) signaling pathway, BTK is a critical enzyme for the proliferation and survival of B-cells, and its dysregulation is a hallmark of many B-cell malignancies.[5] this compound covalently binds to the cysteine residue at position 481 (Cys481) in the active site of BTK, leading to its irreversible inhibition.[5][6] These application notes provide detailed protocols for the treatment of primary cell cultures with this compound to assess its efficacy and mechanism of action.

Mechanism of Action

This compound primarily functions by blocking the BCR signaling cascade through the irreversible inhibition of BTK.[5] This disruption inhibits the proliferation and survival of malignant B-cells.[5] Additionally, this compound has been shown to impact other critical cellular pathways. In myeloproliferative neoplasm (MPN)-blast phase stem cells, this compound targets the dysregulated MDM2/p53 and NF-κB pathways.[1][7] It also affects pathways involved in cell adhesion and chemotaxis.[2][8]

Quantitative Data Summary

The following tables summarize the quantitative data reported for this compound in various preclinical studies.

Table 1: Potency and Selectivity of this compound

TargetAssay TypeMetricValueReference
Recombinant BTKBiochemical Kinase AssayAverage IC501.5 nM[3]
BTKKinase AssayIC503.02 nmol/L[4]
BMXKinase AssayIC500.53 nmol/L[4]
BTK Autophosphorylation (Y223)Ramos Burkitt's Lymphoma CellsIC501-10 nM[3]
BTKLymphoid and Myeloid Cell LinesIC504.9 nM[8]

Table 2: Effects of this compound on Primary Cells and Cell Lines

Cell TypeExperimentTreatmentResultp-valueReference
MPN-Blast Phase CD34+ CellsGrowth Assay5 µM this compound38% decrease in growth<0.05[9]
MPN-Blast Phase CD34+ and CD34+CD38- CellsApoptosis Assay5 µM this compound + 400 nM navtemadlinSignificant increase in apoptosis<0.05[1][9]
JAK2VF CellsStatic Adhesion Assay (VCAM-coated)This compound40% decrease in adhesion<0.001[2][10]
JAK2VF CellsStatic Adhesion Assay (ICAM-coated)This compound40% decrease in adhesion<0.005[2][10]
JAK2VF CellsChemotaxis Assay (toward SDF1α)This compound57% decrease in migration<0.05[2][10]
JAK2VF CellsRAC1 Activation AssayThis compound39% decrease in RAC1 activation=0.08[2][10]

Signaling Pathways and Experimental Workflows

B-Cell Receptor (BCR) Signaling Pathway Inhibition by this compound

BCR_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 TL895 This compound TL895->BTK Covalent Inhibition (Cys481) Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation

Caption: this compound inhibits the BCR signaling pathway by irreversibly binding to BTK.

Experimental Workflow for Cell Viability Assay

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells 1. Seed primary cells in a 96-well plate prep_tl895 2. Prepare serial dilutions of this compound add_tl895 3. Add this compound dilutions to wells prep_tl895->add_tl895 incubate 4. Incubate for 72 hours add_tl895->incubate add_mtt 5. Add MTT/XTT reagent incubate->add_mtt incubate_mtt 6. Incubate for 2-4 hours add_mtt->incubate_mtt read_plate 7. Measure absorbance incubate_mtt->read_plate

Caption: Workflow for assessing cell viability after this compound treatment.

Experimental Workflow for Western Blot Analysis of BTK Phosphorylation

Western_Blot_Workflow cell_treatment 1. Treat primary cells with various concentrations of this compound stimulation 2. Stimulate cells to induce BTK phosphorylation (e.g., anti-IgM) cell_treatment->stimulation lysis 3. Lyse cells in RIPA buffer with protease/phosphatase inhibitors stimulation->lysis sds_page 4. Separate proteins by SDS-PAGE lysis->sds_page transfer 5. Transfer proteins to a membrane sds_page->transfer blocking 6. Block membrane transfer->blocking probing 7. Probe with primary antibodies (anti-p-BTK, anti-BTK) blocking->probing detection 8. Detect with secondary antibodies and imaging system probing->detection

Caption: Workflow for analyzing BTK phosphorylation inhibition by this compound.

Experimental Protocols

1. Cell Viability Assay (MTT/XTT Assay)

This protocol is to determine the effect of this compound on the viability of primary cells.

  • Materials:

    • Primary cells of interest

    • Complete culture medium

    • This compound (stock solution in DMSO)

    • 96-well plates

    • MTT (5 mg/mL in PBS) or XTT solution

    • Solubilization buffer (for MTT)

    • Plate reader

  • Procedure:

    • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium.

    • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the drug dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).[11]

    • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[11]

    • MTT/XTT Addition: Add 20 µL of MTT or 50 µL of XTT solution to each well.[11]

    • Incubation: Incubate for 2-4 hours at 37°C until a color change is observed.[11]

    • Quantification: If using MTT, add solubilization buffer and read absorbance. If using XTT, read absorbance directly.

2. Western Blot for Phospho-BTK

This protocol is to detect the inhibition of BTK autophosphorylation.

  • Materials:

    • Primary cells of interest

    • Serum-free medium

    • This compound

    • Stimulating agent (e.g., anti-IgM for B-cells)

    • Ice-cold PBS

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and membrane (PVDF or nitrocellulose)

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies (anti-phospho-BTK (Tyr223), anti-BTK)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Cell Treatment: Seed cells and, if necessary, starve in serum-free medium. Pre-treat with various concentrations of this compound for the desired time.[6]

    • Stimulation: Stimulate the cells with an appropriate agonist to induce BTK phosphorylation.[6]

    • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer.[6]

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.

    • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash and incubate with the secondary antibody.

    • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

3. Cell Adhesion Assay

This protocol assesses the effect of this compound on cell adhesion to extracellular matrix proteins.

  • Materials:

    • Primary cells of interest

    • 96-well plates coated with VCAM-1 or ICAM-1

    • This compound

    • Fluorescent dye (e.g., Calcein-AM)

    • Fluorimeter

  • Procedure:

    • Cell Treatment: Treat primary cells with this compound or vehicle control for 4 hours or overnight.[2]

    • Cell Labeling: Label the treated cells with a fluorescent dye according to the manufacturer's protocol.

    • Adhesion: Add the labeled cells to the VCAM-1 or ICAM-1 coated plates and incubate to allow for adhesion.

    • Washing: Gently wash the plates to remove non-adherent cells.

    • Quantification: Measure the fluorescence of the remaining adherent cells using a fluorimeter. A decrease in fluorescence in this compound-treated wells compared to control indicates inhibition of adhesion.[2]

4. Chemotaxis (Trans-well Motility) Assay

This protocol evaluates the effect of this compound on the migration of primary cells toward a chemoattractant.

  • Materials:

    • Primary cells of interest

    • Trans-well inserts (e.g., 8 µm pore size)

    • 24-well plate

    • This compound

    • Chemoattractant (e.g., SDF1α)

    • Serum-free or low-serum medium

    • Fixing and staining reagents (e.g., DAPI or Crystal Violet)

  • Procedure:

    • Cell Preparation: Resuspend primary cells in serum-free or low-serum medium and pre-treat with this compound or vehicle control.[6]

    • Assay Setup: Add medium containing the chemoattractant to the lower chamber of the 24-well plate.[6]

    • Cell Seeding: Add the pre-treated cell suspension to the upper insert of the Trans-well.[6]

    • Incubation: Incubate the plate for a period sufficient for cell migration (e.g., 4-6 hours).[6]

    • Cell Removal: Carefully remove non-migrated cells from the upper surface of the insert.[6]

    • Staining and Quantification: Fix and stain the migrated cells on the lower surface of the membrane. Count the number of migrated cells under a microscope or quantify the eluted stain by measuring absorbance.[6] A decrease in the number of migrated cells in this compound-treated wells indicates inhibition of chemotaxis.[2]

References

Application Notes and Protocols: Utilizing TL-895 in Combination with Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TL-895 is a potent, orally bioavailable, and selective irreversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical non-receptor tyrosine kinase integral to the B-cell receptor (BCR) signaling pathway, which is a key driver of proliferation and survival in various B-cell malignancies.[1] Beyond its role in B-cell cancers, BTK signaling has been implicated in the pathophysiology of other hematologic malignancies, such as myelofibrosis (MF), through its involvement in cytokine production and cell adhesion.[2]

The complexity of cancer signaling networks often leads to innate or acquired resistance to single-agent targeted therapies. A rational approach to overcoming this challenge is the use of combination therapies that target multiple, complementary oncogenic pathways. This document provides detailed application notes and protocols for investigating the preclinical efficacy of this compound in combination with two distinct classes of kinase inhibitors: JAK inhibitors and MDM2 inhibitors.

Combination Strategies & Rationale

This compound and Ruxolitinib (B1666119) (JAK Inhibitor) in Myelofibrosis (MF)

Rationale: Myelofibrosis is characterized by dysregulated Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling. Ruxolitinib, a potent JAK1/2 inhibitor, is a standard of care for MF, effectively reducing splenomegaly and improving constitutional symptoms.[3] However, responses can be incomplete or transient. Preclinical evidence suggests that the BTK pathway is activated downstream of JAK2 signaling in MF cells and plays a role in cell adhesion and chemotaxis.[4] Therefore, the dual inhibition of both the primary driver pathway (JAK-STAT) with ruxolitinib and a key downstream effector pathway (BTK) with this compound presents a compelling strategy to achieve synergistic anti-tumor activity and potentially overcome resistance.[5]

Signaling Pathway: Dual Inhibition of JAK-STAT and BTK Signaling in Myelofibrosis

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 BCR BCR BTK BTK BCR->BTK STAT STAT JAK2->STAT JAK2->BTK Crosstalk Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) STAT->Gene_Expression PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB PLCg2->NFkB NFkB->Gene_Expression Ruxolitinib Ruxolitinib Ruxolitinib->JAK2 TL895 This compound TL895->BTK

Caption: Dual inhibition of JAK-STAT and BTK signaling in Myelofibrosis.

This compound and Navtemadlin (B612071) (KRT-232, MDM2 Inhibitor) in Acute Myeloid Leukemia (AML)

Rationale: Navtemadlin is a potent and selective inhibitor of the murine double minute 2 (MDM2) protein, a key negative regulator of the p53 tumor suppressor. In AML with wild-type p53, overexpression of MDM2 leads to p53 degradation and evasion of apoptosis. By inhibiting MDM2, navtemadlin stabilizes p53, leading to cell cycle arrest and apoptosis in malignant cells.[5] Intriguingly, preclinical findings suggest a functional link between BTK and the p53 pathway. Specifically, BTK can phosphorylate and inhibit MDM2, thereby promoting p53 stability. The combination of this compound and navtemadlin is hypothesized to synergistically activate the p53 tumor suppressor pathway through two distinct mechanisms: direct inhibition of MDM2 by navtemadlin and inhibition of BTK-mediated MDM2 activity by this compound, leading to a more robust and sustained anti-leukemic effect. An abstract from the 65th ASH Annual Meeting suggests that this compound sensitizes myeloproliferative neoplasm (MPN)-blast phase stem cells to navtemadlin by targeting dysregulated MDM2/p53 and NF-κB pathways.

Signaling Pathway: Synergistic Activation of p53 through Dual BTK and MDM2 Inhibition in AML

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BTK BTK MDM2 MDM2 BTK->MDM2 Inhibition p53 p53 MDM2->p53 Degradation Apoptosis Apoptosis p53->Apoptosis TL895 This compound TL895->BTK Navtemadlin Navtemadlin (KRT-232) Navtemadlin->MDM2

Caption: Synergistic activation of p53 through dual BTK and MDM2 inhibition in AML.

Data Presentation

The following tables summarize the types of quantitative data that should be generated from preclinical studies to evaluate the combination of this compound with other kinase inhibitors.

Table 1: In Vitro Cytotoxicity of this compound in Combination with Ruxolitinib in Myelofibrosis Cell Lines

Cell LineCompoundIC50 (nM) - 72hCombination Index (CI) at Fa 0.5
HEL (JAK2 V617F)This compoundHypothetical ValueHypothetical Value < 1 (Synergy)
RuxolitinibHypothetical Value
This compound + RuxolitinibHypothetical Value
SET-2 (JAK2 V617F)This compoundHypothetical ValueHypothetical Value < 1 (Synergy)
RuxolitinibHypothetical Value
This compound + RuxolitinibHypothetical Value

Note: The data presented in this table is for illustrative purposes only and represents the type of results expected from a synergy study. Actual experimental values would need to be determined. A Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: In Vitro Cytotoxicity of this compound in Combination with Navtemadlin in AML Cell Lines

Cell LineCompoundIC50 (nM) - 72hCombination Index (CI) at Fa 0.5
MOLM-13 (FLT3-ITD, TP53 WT)This compoundHypothetical ValueHypothetical Value < 1 (Synergy)
NavtemadlinHypothetical Value
This compound + NavtemadlinHypothetical Value
MV4-11 (FLT3-ITD, TP53 WT)This compoundHypothetical ValueHypothetical Value < 1 (Synergy)
NavtemadlinHypothetical Value
This compound + NavtemadlinHypothetical Value

Note: The data presented in this table is for illustrative purposes only. A Combination Index (CI) < 1 indicates synergy.

Experimental Protocols

Protocol 1: In Vitro Cell Viability and Synergy Analysis

This protocol describes a method to assess the cytotoxic effects of this compound in combination with another kinase inhibitor and to determine if the combination is synergistic, additive, or antagonistic using the Chou-Talalay method.

Workflow for In Vitro Synergy Analysis

G A Cell Seeding (e.g., 5,000-10,000 cells/well) B Overnight Incubation A->B C Drug Treatment (Single agents and combinations) B->C D Incubation (e.g., 72 hours) C->D E Cell Viability Assay (e.g., CellTiter-Glo) D->E F Data Analysis (IC50 and Combination Index) E->F

Caption: Workflow for in vitro cell viability and synergy analysis.

Materials:

  • Cancer cell lines (e.g., HEL for MF, MOLM-13 for AML)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Combination agent (e.g., ruxolitinib or navtemadlin; stock solution in DMSO)

  • 96-well clear-bottom, white-walled tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or equivalent

  • Luminometer

  • CompuSyn software or other software for synergy analysis

Procedure:

  • Cell Seeding:

    • Culture cells to logarithmic growth phase.

    • Trypsinize and resuspend cells to the desired concentration.

    • Seed 5,000-10,000 cells per well in 90 µL of complete medium into 96-well plates.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Drug Preparation and Treatment:

    • Prepare serial dilutions of this compound and the combination agent in complete medium from stock solutions.

    • For single-agent dose-response curves, add 10 µL of each drug dilution to the respective wells.

    • For combination studies, prepare a matrix of drug concentrations. A common approach is to use a constant ratio of the two drugs based on their individual IC50 values. Add 10 µL of the drug combination dilutions to the appropriate wells.

    • Include vehicle control (DMSO) wells.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Viability Assessment:

    • Equilibrate the plates to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values for each drug alone and in combination using a non-linear regression model (e.g., log(inhibitor) vs. response).

    • Calculate the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 2: Western Blot Analysis of Signaling Pathway Modulation

This protocol describes a method to assess the effect of this compound, alone and in combination with another kinase inhibitor, on the phosphorylation status of key signaling proteins.

Workflow for Western Blot Analysis

G A Cell Culture and Treatment B Cell Lysis and Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking and Antibody Incubation D->E F Detection and Imaging E->F

Caption: Workflow for Western blot analysis of signaling pathway modulation.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound and combination agent

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-BTK (Y223), anti-BTK, anti-p-STAT3 (Y705), anti-STAT3, anti-p53, anti-p21, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound, the combination agent, or the combination at specified concentrations for a designated time (e.g., 2, 6, or 24 hours). Include a vehicle control.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities using densitometry software, normalizing to a loading control (e.g., GAPDH or β-actin).

Conclusion

The combination of this compound with other targeted agents, such as the JAK inhibitor ruxolitinib and the MDM2 inhibitor navtemadlin, represents a rational and promising therapeutic strategy for various hematological malignancies. The preclinical data and ongoing clinical trials provide a strong rationale for further investigation. The protocols provided in these application notes offer a framework for researchers to explore the synergistic potential and mechanisms of action of this compound in combination therapies within their own experimental systems.

References

Application Notes and Protocols for TL-895 in Chronic Lymphocytic Leukemia (CLL) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Lymphocytic Leukemia (CLL) is a hematological malignancy characterized by the accumulation of mature B lymphocytes. A key signaling pathway implicated in the proliferation and survival of these malignant B cells is the B-cell receptor (BCR) pathway.[1] Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a critical component of this pathway, making it a prime therapeutic target.[1][2]

TL-895 is a second-generation, orally bioavailable, irreversible BTK inhibitor.[3][4] It functions by covalently binding to the cysteine 481 residue in the active site of BTK, leading to the inhibition of its kinase activity.[3] This, in turn, disrupts the downstream signaling cascade that promotes the survival and proliferation of malignant B cells.[3] Preclinical studies have demonstrated that this compound is a potent and highly selective inhibitor of BTK.[5][6] Clinical trials have shown its potential in treating patients with both treatment-naïve and relapsed/refractory CLL.[7]

These application notes provide detailed protocols for the experimental evaluation of this compound in a research setting, focusing on its effects on CLL cells.

Mechanism of Action of this compound

This compound is an adenosine (B11128) triphosphate (ATP)-competitive inhibitor that selectively and irreversibly binds to BTK.[6] This binding prevents the autophosphorylation of BTK at the Y223 position, a crucial step for its activation.[6] Inhibition of BTK by this compound effectively blocks the BCR signaling pathway, which is constitutively active in CLL cells, thereby inhibiting B-cell proliferation and promoting apoptosis.[3][6]

B-Cell Receptor (BCR) Signaling Pathway and this compound Inhibition

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN CD79 CD79A/B SYK SYK CD79->SYK Recruitment & P LYN->CD79 P BTK BTK SYK->BTK P PLCg2 PLCγ2 BTK->PLCg2 P ERK ERK BTK->ERK AKT AKT BTK->AKT PIP2 PIP2 PLCg2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Proliferation Cell Proliferation & Survival IP3->Proliferation Ca²⁺ flux DAG->Proliferation PKC activation NFkB NF-κB NFkB->Proliferation Gene Transcription ERK->NFkB AKT->NFkB Antigen Antigen Antigen->BCR 1. Activation TL895 This compound TL895->BTK 2. Inhibition in_vitro_workflow start Start: Isolate Primary CLL Cells culture Culture and Treat with this compound start->culture viability Cell Viability Assay (MTT) culture->viability apoptosis Apoptosis Assay (Annexin V/PI) culture->apoptosis western Western Blot for pBTK culture->western end End: Analyze Data viability->end apoptosis->end western->end in_vivo_workflow start Start: Establish CLL Xenograft Model treatment Administer this compound or Vehicle start->treatment monitoring Monitor Tumor Growth / Engraftment treatment->monitoring endpoint Endpoint Analysis: Tumor/Tissue Collection monitoring->endpoint At study conclusion analysis IHC, Flow Cytometry, Western Blot endpoint->analysis end End: Evaluate In Vivo Efficacy analysis->end

References

Application of TL-895 in Systemic Lupus Erythematosus Research: A Potential Therapeutic Avenue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic Lupus Erythematosus (SLE) is a multifaceted autoimmune disease characterized by the production of autoantibodies, formation of immune complexes, and subsequent inflammation and damage to multiple organ systems. B cells play a central role in the pathogenesis of SLE through the secretion of autoantibodies, presentation of autoantigens, and production of pro-inflammatory cytokines. Bruton's tyrosine kinase (BTK) is a critical signaling molecule in B cell receptor (BCR) and Fc receptor (FcR) pathways, making it an attractive therapeutic target for SLE. TL-895 is a highly potent and selective, orally available, covalent inhibitor of BTK. While this compound is currently in clinical development primarily for hematological malignancies, its mechanism of action suggests significant potential for its application in SLE research and treatment.[1][2][3] This document outlines the potential applications of this compound in SLE research, providing detailed experimental protocols and summarizing key data, based on the known pharmacology of this compound and the established role of BTK in autoimmunity.

Disclaimer: The application of this compound in Systemic Lupus Erythematosus (SLE) is currently a topic of preclinical research interest and is not an approved indication. The information provided here is for research purposes only and is based on the extrapolation of data from other BTK inhibitors and preclinical studies of this compound in other disease contexts.

Rationale for this compound in SLE Research

BTK is a key component of signaling pathways that drive B cell proliferation, differentiation, and survival.[1] In SLE, autoreactive B cells are key pathogenic players. By inhibiting BTK, this compound can potentially:

  • Inhibit B cell activation and proliferation: Reduce the expansion of autoreactive B cell clones.[4]

  • Decrease autoantibody production: Lower the levels of pathogenic autoantibodies, such as anti-dsDNA.[5]

  • Modulate pro-inflammatory cytokine release: Inhibit the production of inflammatory cytokines by B cells and myeloid cells.[2]

  • Interfere with immune complex-mediated inflammation: Block Fc receptor signaling in myeloid cells, which is activated by immune complexes.[6]

Preclinical studies with other selective BTK inhibitors in murine models of lupus have demonstrated significant efficacy in reducing autoantibody levels, preventing proteinuria, and improving glomerular pathology.[5][7] These findings provide a strong rationale for investigating this compound in similar preclinical SLE models.

Quantitative Data

The following tables summarize key quantitative data for this compound and provide a comparative context with other BTK inhibitors studied in relevant models.

Table 1: In Vitro Potency of this compound

ParameterValueCell/Assay TypeSource
BTK IC50 4.9 nMBiochemical Kinase Assay[2]
BMX IC50 1.6 nMBiochemical Kinase Assay[2]
B-cell Activation (CD69) EC50 12 nMBCR-stimulated PBMCs[2]
B-cell Activation (CD69) EC50 21 nMBCR-stimulated Whole Blood[2]
Cytokine Inhibition (IL-6, IL-8, etc.) EC50 1-3 nMHealthy Monocytes[2]

Table 2: Preclinical Effects of BTK Inhibitors in Lupus Models

BTK InhibitorModelKey FindingsSource
PF-06250112NZB/W F1 miceDose-dependent reduction in anti-dsDNA antibodies; Prevention of proteinuria; Improved glomerular pathology.[5]
Unnamed BTK inhibitorNZB/W F1 miceSignificant reduction in total splenic B cells; Reduced levels of anti-dsDNA and IgG autoantibodies.[1]
BTKB66MRL/lpr miceData not available in provided search results.
This compound (Hypothetical) Expected to show similar efficacy in reducing autoantibody production and mitigating kidney damage.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by this compound that are relevant to SLE pathogenesis.

BTK_Signaling_in_B_Cell cluster_BCR B Cell Receptor (BCR) Signaling cluster_Inhibition BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG NFkB_AP1 NF-κB / AP-1 IP3_DAG->NFkB_AP1 Proliferation B Cell Proliferation, Activation, Survival NFkB_AP1->Proliferation TL895 This compound TL895->BTK Inhibits

Caption: BTK's role in B Cell Receptor (BCR) signaling.

BTK_Signaling_in_Myeloid_Cell cluster_FcR Fc Receptor (FcR) Signaling in Myeloid Cells cluster_Inhibition ImmuneComplex Immune Complex FcR FcγR ImmuneComplex->FcR SYK SYK FcR->SYK BTK BTK SYK->BTK Downstream Downstream Signaling BTK->Downstream Cytokines Pro-inflammatory Cytokine Production (e.g., IL-6, TNF-α) Downstream->Cytokines Phagocytosis Phagocytosis Downstream->Phagocytosis TL895 This compound TL895->BTK Inhibits

Caption: BTK's role in Fc Receptor (FcR) signaling.

Experimental Workflows

The following diagrams outline the workflows for key experiments to evaluate the efficacy of this compound in the context of SLE research.

B_Cell_Activation_Assay_Workflow cluster_workflow B Cell Activation Assay Workflow start Isolate PBMCs from SLE patient or healthy donor blood treat Pre-incubate cells with varying concentrations of this compound start->treat stimulate Stimulate B cells with anti-IgM or other BCR agonists treat->stimulate incubate Incubate for 18-24 hours stimulate->incubate stain Stain for B cell markers (e.g., CD19) and activation markers (e.g., CD69, CD86) incubate->stain analyze Analyze by Flow Cytometry stain->analyze

Caption: Workflow for assessing B cell activation.

Chemotaxis_Assay_Workflow cluster_workflow Lymphocyte Chemotaxis Assay Workflow start Isolate lymphocytes from SLE patient or healthy donor blood treat Pre-treat lymphocytes with this compound or vehicle start->treat place_cells Place cells in the upper chamber of a Transwell plate treat->place_cells add_chemoattractant Add chemoattractant (e.g., CXCL12, CXCL13) to the lower chamber place_cells->add_chemoattractant incubate Incubate for 2-4 hours add_chemoattractant->incubate quantify Quantify migrated cells in the lower chamber by cell counting or fluorescence incubate->quantify

Caption: Workflow for lymphocyte chemotaxis assay.

Experimental Protocols

Detailed methodologies for key experiments to assess the utility of this compound in SLE research are provided below.

Protocol 1: In Vitro B-Cell Activation Assay

Objective: To determine the effect of this compound on the activation of B cells from SLE patients or healthy donors.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from fresh whole blood using Ficoll-Paque density gradient centrifugation.

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

  • This compound (stock solution in DMSO).

  • Anti-human IgM antibody (for B-cell stimulation).

  • Flow cytometry antibodies: Anti-CD19, Anti-CD69, Anti-CD86.

  • 96-well cell culture plates.

  • Flow cytometer.

Procedure:

  • Isolate PBMCs from whole blood.

  • Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of this compound in complete medium. Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO).

  • Pre-incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Prepare a working solution of anti-human IgM antibody in complete medium. Add 50 µL to the wells to stimulate B-cell activation. Include unstimulated control wells.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Harvest the cells and wash with PBS containing 2% FBS.

  • Stain the cells with fluorescently labeled antibodies against CD19, CD69, and CD86 for 30 minutes on ice in the dark.

  • Wash the cells and resuspend in PBS for flow cytometry analysis.

  • Acquire data on a flow cytometer and analyze the expression of CD69 and CD86 on the CD19+ B cell population.

Protocol 2: BTK Occupancy Assay in PBMCs

Objective: To measure the engagement of BTK by this compound in peripheral blood mononuclear cells.

Materials:

  • PBMCs isolated from subjects treated with this compound or from in vitro treated healthy donor PBMCs.

  • Cell lysis buffer (containing protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • Anti-BTK antibody for coating.

  • Biotinylated covalent BTK probe (binds to unoccupied BTK).

  • Streptavidin-HRP.

  • TMB substrate.

  • 96-well ELISA plates.

  • Plate reader.

Procedure:

  • Isolate PBMCs and prepare cell lysates.

  • Determine the total protein concentration of each lysate using a BCA assay.

  • Coat a 96-well ELISA plate with an anti-BTK capture antibody overnight at 4°C.

  • Wash the plate and block with a suitable blocking buffer.

  • Add normalized cell lysates to the wells and incubate to allow BTK to be captured.

  • Wash the plate and add a biotinylated covalent BTK probe. This probe will bind to any BTK that is not occupied by this compound.

  • Wash away the unbound probe and add streptavidin-HRP.

  • Wash and add TMB substrate. Stop the reaction with a stop solution.

  • Read the absorbance at 450 nm. The signal is inversely proportional to BTK occupancy by this compound.

  • In a parallel plate, perform a standard sandwich ELISA to quantify total BTK in the lysates for normalization.

  • Calculate BTK occupancy: % Occupancy = 100 - [ (Signal from treated sample / Signal from vehicle control) * 100 ].

Protocol 3: Lymphocyte Chemotaxis Assay

Objective: To evaluate the effect of this compound on the migration of lymphocytes towards chemokines relevant to SLE pathogenesis.

Materials:

  • Isolated lymphocytes (B cells or T cells) from SLE patients or healthy donors.

  • Chemotaxis medium (e.g., RPMI with 0.5% BSA).

  • This compound.

  • Chemoattractants: CXCL12, CXCL13.

  • Transwell inserts (e.g., 5 µm pore size for lymphocytes).

  • 24-well companion plates.

  • Fluorescent dye (e.g., Calcein-AM) for cell labeling.

  • Fluorescence plate reader.

Procedure:

  • Isolate lymphocytes of interest.

  • Label the cells with Calcein-AM.

  • Resuspend the labeled cells in chemotaxis medium.

  • Pre-treat the cells with various concentrations of this compound or vehicle for 30-60 minutes at 37°C.

  • Add the chemoattractant solution to the lower wells of the 24-well plate. Use medium alone as a negative control.

  • Place the Transwell inserts into the wells.

  • Add the pre-treated cell suspension to the top of the Transwell inserts.

  • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

  • Carefully remove the inserts.

  • Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.

  • Calculate the percentage of migration relative to the total number of cells added.

Future Directions

The potent and selective inhibition of BTK by this compound presents a compelling case for its investigation in the context of SLE. Future research should focus on:

  • Preclinical in vivo studies: Evaluating the efficacy of this compound in established murine models of lupus (e.g., MRL/lpr, NZB/W F1 mice) to assess its impact on disease progression, autoantibody production, and end-organ damage, particularly lupus nephritis.[8][9][10]

  • Translational studies: Analyzing the effect of this compound on B cells and other immune cells from SLE patients to understand its immunomodulatory effects in a disease-relevant setting.

  • Combination therapies: Investigating the potential synergistic effects of this compound with standard-of-care treatments for SLE.

References

TL-895: A Potent Inhibitor of BTK Phosphorylation in B-Cell and Myeloid Cell Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase integral to various signaling pathways, most notably the B-cell receptor (BCR) signaling cascade.[1][2] Its activation through autophosphorylation at the Tyrosine 223 (Y223) residue is a pivotal step in the proliferation, differentiation, and survival of B-cells.[2][3] Dysregulation of BTK activity has been implicated in the pathogenesis of numerous B-cell malignancies and autoimmune disorders. TL-895 is a potent, highly selective, and irreversible second-generation BTK inhibitor that covalently binds to the active site of BTK, effectively blocking its downstream signaling.[2] This document provides a comprehensive protocol for the analysis of BTK phosphorylation at Y223 following treatment with this compound using Western blot analysis and summarizes the quantitative effects of this compound on BTK activity.

Data Presentation

The inhibitory effects of this compound on BTK phosphorylation and downstream signaling have been quantified across various cell lines, demonstrating its potency and selectivity. The following table summarizes key quantitative data from preclinical studies.

Cell Line/ModelParameterValueReference
Recombinant BTKIC501.5 nM[1]
Ramos (Burkitt's lymphoma)IC50 (pBTK Y223)1-10 nM[1][2]
Healthy B-cells (BCR-stimulated)EC50 (CD69 downregulation)12 nM (PBMCs), 21 nM (whole blood)[4]
Healthy MonocytesEC50 (cytokine inhibition)1-3 nM[4]
Hel-92 (myelofibrosis)Potent inhibition of pBTKNot specified[4]
32D JAK2-VF cellsEffective inhibition of BTK activation0.1 µM[5][6]

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of this compound and the experimental procedure, the following diagrams are provided.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding PIP3 PIP3 BTK BTK LYN_SYK->BTK Phosphorylation pBTK pBTK (Y551, Y223) BTK->pBTK Autophosphorylation (Y223) PLCg2 PLCγ2 pBTK->PLCg2 Phosphorylation TL895 This compound TL895->pBTK Inhibition pPLCg2 pPLCγ2 PLCg2->pPLCg2 IP3_DAG IP3 / DAG pPLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Transcription_Factors Transcription Factors (NF-κB, NFAT) Ca_PKC->Transcription_Factors Cell Proliferation,\nSurvival, Differentiation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell Proliferation,\nSurvival, Differentiation

Caption: BTK Signaling Pathway and this compound Inhibition.

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., Ramos cells + this compound) B 2. Cell Lysis (RIPA buffer with inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF membrane) D->E F 6. Blocking (5% BSA in TBST) E->F G 7. Primary Antibody Incubation (anti-pBTK Y223, overnight at 4°C) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (ECL substrate) H->I J 10. Imaging & Analysis I->J

Caption: Western Blot Experimental Workflow.

Experimental Protocols

Protocol for Western Blot Analysis of BTK Phosphorylation (Y223)

This protocol details the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect phosphorylated BTK (pBTK) at Y223.

1. Cell Culture and Treatment

  • Culture a suitable B-cell line (e.g., Ramos) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seed cells at an appropriate density to reach approximately 80% confluency on the day of the experiment.

  • Pre-treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 30 minutes.[2]

  • To stimulate BTK phosphorylation, add an agonist such as anti-IgM antibody (e.g., 5 µg/mL) for 5-15 minutes before harvesting.[2]

2. Cell Lysis

  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Incubate the lysate on ice for 30 minutes, vortexing intermittently.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer

  • Denature 20-40 µg of protein from each sample by adding 4x Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Load the samples onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis until adequate separation is achieved.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

5. Immunoblotting

  • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with a primary antibody specific for phospho-BTK (Y223) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[2][3]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

6. Detection and Analysis

  • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol.

  • Incubate the membrane with the ECL reagent and capture the chemiluminescent signal using a digital imaging system.

  • For normalization, the membrane can be stripped and re-probed with an antibody for total BTK or a housekeeping protein like GAPDH or β-actin.

  • Quantify the band intensities using densitometry software. The level of pBTK should be normalized to the total BTK or the housekeeping protein.

This compound is a highly effective inhibitor of BTK phosphorylation, demonstrating potent activity in both B-cell and myeloid cell lines. The provided Western blot protocol offers a reliable method for researchers to quantify the in vitro efficacy of this compound and similar BTK inhibitors. This information is valuable for professionals in drug development and cancer research focused on targeting the BTK signaling pathway.

References

Application Notes and Protocols: Assessing TL-895 Efficacy with Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TL-895 is a potent, orally bioavailable, and selective irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] As a key component of the B-cell receptor (BCR) signaling pathway, BTK is a critical therapeutic target in various B-cell malignancies and other blood cancers.[2] this compound functions by covalently binding to BTK, thereby blocking its activity and inhibiting downstream signaling cascades that promote cell proliferation and survival.[2][3] It is currently under investigation for the treatment of conditions such as Chronic Lymphocytic Leukemia (CLL) and Myelofibrosis (MF).[1][4]

Flow cytometry is an indispensable tool for evaluating the efficacy of targeted therapies like this compound.[5][6][7] It allows for the rapid, quantitative, and multi-parametric analysis of individual cells within heterogeneous populations. This enables researchers to assess pharmacodynamic (PD) effects, measure functional outcomes like apoptosis and proliferation, and characterize the impact on specific cell subsets. These application notes provide detailed protocols for key flow cytometry assays to comprehensively evaluate the cellular effects of this compound.

Pharmacodynamic Assessment: BTK Target Engagement

A primary step in assessing the efficacy of a targeted inhibitor is to confirm its engagement with the intended molecular target. Phospho-flow cytometry (Phosflow) can directly measure the phosphorylation status of BTK (p-BTK) and its downstream effectors, providing a direct readout of this compound activity within the cell.

Signaling Pathway: BTK Inhibition

BTK_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Activation pBTK pBTK BTK->pBTK Phosphorylation PLCg2 PLCg2 pBTK->PLCg2 Activates pPLCg2 pPLCg2 PLCg2->pPLCg2 Phosphorylation NFkB NFkB pPLCg2->NFkB Proliferation Proliferation NFkB->Proliferation TL895 TL895 TL895->pBTK Inhibits

Protocol 1: p-BTK Staining by Phospho-Flow Cytometry

This protocol details the measurement of BTK phosphorylation at the Y223 autophosphorylation site in response to BCR stimulation and this compound treatment.[3]

Materials:

  • Cell lines (e.g., Ramos) or primary cells (PBMCs)

  • Cell culture medium

  • This compound (various concentrations)

  • BCR agonist (e.g., anti-IgM F(ab')2)

  • Fixation Buffer (e.g., BD Phosflow™ Fix Buffer I)

  • Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III)

  • Fluorochrome-conjugated anti-p-BTK (pY223) antibody

  • Flow cytometer

Methodology:

  • Cell Preparation: Culture cells to the desired density. For suspension cells, harvest and wash with PBS.

  • Drug Treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control for 1-2 hours at 37°C.

  • Stimulation: Add a BCR agonist (e.g., 10 µg/mL anti-IgM) and incubate for 5-10 minutes at 37°C to induce BTK phosphorylation. Include an unstimulated control.

  • Fixation: Immediately stop the stimulation by adding pre-warmed Fixation Buffer. Incubate for 10-15 minutes at 37°C.

  • Permeabilization: Wash the fixed cells and then permeabilize by adding ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.

  • Staining: Wash the permeabilized cells and stain with the anti-p-BTK antibody for 30-60 minutes at room temperature, protected from light.

  • Acquisition: Wash the cells and resuspend in staining buffer. Acquire data on a flow cytometer, collecting at least 10,000 events per sample.

  • Analysis: Gate on the cell population of interest. Analyze the Median Fluorescence Intensity (MFI) of the p-BTK signal for each treatment condition.

Data Presentation: Target Engagement
Treatment ConditionThis compound Conc.p-BTK MFI (Fold Change vs. Stimulated Control)
Unstimulated Control0 nM0.15
Stimulated + Vehicle0 nM1.00
Stimulated + this compound1 nM0.75
Stimulated + this compound10 nM0.30
Stimulated + this compound100 nM0.08
Stimulated + this compound1 µM0.05

Assessment of Cellular Fates: Apoptosis, Proliferation, and Cell Cycle

The ultimate goal of this compound is to halt the growth of malignant cells, either by inducing cell death (cytotoxicity) or by preventing cell division (cytostatic effects). Flow cytometry offers robust methods to measure these outcomes.

Apoptosis Induction

The Annexin V/Propidium Iodide (PI) assay is a standard method to detect apoptosis.[8][9] Annexin V binds to phosphatidylserine (B164497) (PS), which translocates to the outer cell membrane during early apoptosis, while PI enters cells with compromised membrane integrity, a feature of late apoptotic or necrotic cells.[8][10]

Apoptosis_Workflow cluster_prep Experiment Setup cluster_stain Staining cluster_analysis Flow Cytometry Analysis A 1. Culture Cells B 2. Treat with this compound (e.g., 24-72h) A->B C 3. Harvest & Wash Cells B->C D 4. Resuspend in Annexin V Binding Buffer C->D E 5. Add Annexin V-FITC & Propidium Iodide (PI) D->E F 6. Incubate 15 min (Dark, Room Temp) E->F G 7. Acquire Data F->G H 8. Gate Populations G->H Q1 Late Apoptotic/Necrotic (Annexin V+ / PI+) H->Q1 Q2 Early Apoptotic (Annexin V+ / PI-) H->Q2 Q3 Live Cells (Annexin V- / PI-) H->Q3 Q4 Debris/Necrotic (Annexin V- / PI+) H->Q4

Protocol 2: Annexin V / PI Apoptosis Assay

Materials:

  • Cells treated with this compound (or vehicle) for a specified time (e.g., 24, 48, 72 hours)

  • Annexin V Binding Buffer

  • Fluorochrome-conjugated Annexin V (e.g., FITC)

  • Propidium Iodide (PI) solution

  • Flow cytometer

Methodology:

  • Cell Treatment: Treat cells with this compound at desired concentrations and time points. Include a positive control for apoptosis (e.g., staurosporine).

  • Harvesting: Collect both adherent and suspension cells to ensure all apoptotic cells are included. Centrifuge and wash cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer.

  • Add Annexin V conjugate and PI solution to the cells.

  • Incubate for 15 minutes at room temperature in the dark.

  • Acquisition: Analyze the samples on a flow cytometer immediately. Collect data for at least 10,000 cells per sample.

  • Analysis: Create a dot plot of Annexin V versus PI fluorescence. Use quadrants to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[8]

Data Presentation: Apoptosis Induction

This compound Conc.% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
0 nM (Vehicle)95.22.52.3
10 nM88.17.64.3
100 nM65.422.312.3
1 µM30.745.124.2
Inhibition of Cell Proliferation

Dye dilution assays, using stains like Carboxyfluorescein succinimidyl ester (CFSE), are used to track cell divisions.[11] The dye is distributed equally between daughter cells with each division, leading to a halving of fluorescence intensity that can be resolved as distinct peaks by flow cytometry.[12]

Dye_Dilution Gen0 Generation 0 (Parent) Gen1_1 Generation 1 Gen0->Gen1_1 1st Division Gen1_2 Generation 1 Gen0->Gen1_2 1st Division Gen2_1 Generation 2 Gen1_1->Gen2_1 2nd Division Gen2_2 Generation 2 Gen1_1->Gen2_2 2nd Division Gen2_3 Generation 2 Gen1_2->Gen2_3 2nd Division Gen2_4 Generation 2 Gen1_2->Gen2_4 2nd Division

Protocol 3: CFSE Cell Proliferation Assay

Materials:

  • Cells for analysis

  • CFSE dye

  • Culture medium with and without this compound

  • Flow cytometer

Methodology:

  • Labeling: Resuspend cells in pre-warmed PBS containing CFSE (e.g., 1-5 µM). Incubate for 10-15 minutes at 37°C.

  • Quenching: Stop the labeling reaction by adding 5 volumes of cold complete medium and incubating on ice for 5 minutes.

  • Culture: Wash the cells and plate them in culture medium with the desired concentrations of this compound or vehicle.

  • Incubation: Culture the cells for several days (e.g., 3-5 days), allowing sufficient time for multiple cell divisions in the control group.

  • Harvesting and Acquisition: Harvest the cells at the end of the culture period and analyze them on a flow cytometer.

  • Analysis: Use a histogram plot of CFSE fluorescence to visualize generations. The undivided parent population will have the highest fluorescence. Each subsequent peak of lower intensity represents a successive generation.[11] Calculate the proliferation index and the percentage of divided cells using appropriate software models.

Data Presentation: Proliferation Inhibition

This compound Conc.% Divided CellsProliferation Index
0 nM (Vehicle)92.53.1
10 nM75.32.2
100 nM30.11.1
1 µM5.80.2
Cell Cycle Analysis

This compound may inhibit proliferation by causing cells to arrest at a specific phase of the cell cycle. This can be assessed by staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI) or DAPI.[13][14]

Cell_Cycle G1 G1 Phase (2n DNA) S S Phase (>2n, <4n) G1->S DNA Synthesis G2 G2 Phase (4n DNA) S->G2 M M Phase (Mitosis) G2->M M->G1 Cell Division

Protocol 4: PI Staining for Cell Cycle Analysis

Materials:

  • Cells treated with this compound (or vehicle)

  • Cold 70% Ethanol (B145695)

  • PI Staining Solution (containing PI and RNase A)

  • Flow cytometer

Methodology:

  • Cell Treatment: Culture cells with this compound for a duration appropriate to observe cell cycle effects (e.g., 24 hours).

  • Harvesting: Harvest cells and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet and slowly add ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C or for at least 2 hours.

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cells in PI Staining Solution and incubate for 30 minutes at room temperature.

  • Acquisition: Analyze on a flow cytometer using a linear scale for the DNA content channel. Collect data for at least 20,000 events.

  • Analysis: Gate out doublets and debris. Use a histogram of DNA content to model the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13][15]

Data Presentation: Cell Cycle Arrest

This compound Conc.% G0/G1 Phase% S Phase% G2/M Phase
0 nM (Vehicle)55.430.114.5
10 nM62.125.312.6
100 nM78.512.29.3
1 µM85.38.16.6

Immunophenotyping and Functional Marker Analysis

In complex samples like peripheral blood or bone marrow, this compound's effects may be cell-type specific. Immunophenotyping uses antibodies against cell surface markers to identify and quantify different cell populations (e.g., B-cells, T-cells, myeloid cells) and assess their response to the drug.[16][17] This can be combined with measuring activation markers, such as CD69 on B-cells, to assess functional responses.[3]

Protocol 5: Immunophenotyping and Activation Marker Staining

Materials:

  • Whole blood, PBMCs, or bone marrow aspirate from subjects or in vitro cultures

  • Antibody cocktail including:

    • Lineage markers (e.g., anti-CD19 for B-cells, anti-CD3 for T-cells)

    • Activation markers (e.g., anti-CD69)

  • Staining Buffer (e.g., PBS with 2% FBS)

  • (Optional) Lysis buffer for whole blood

  • Flow cytometer

Methodology:

  • Cell Preparation: Prepare a single-cell suspension. If using whole blood, an RBC lysis step will be required after staining.

  • Drug Treatment: Cells can be treated in vitro with this compound, or samples can be from subjects undergoing treatment.

  • Stimulation (for activation): For in vitro assays, cells can be stimulated (e.g., with anti-IgM) in the presence or absence of this compound.

  • Staining: Incubate cells with the pre-titrated antibody cocktail for 20-30 minutes on ice, protected from light.

  • Wash: Wash the cells with staining buffer to remove unbound antibodies.

  • (Optional) Lyse: If using whole blood, lyse red blood cells using a commercial lysis buffer.

  • Acquisition: Resuspend cells and acquire data on a flow cytometer.

  • Analysis: Use a sequential gating strategy to identify the cell population of interest (e.g., gate on lymphocytes, then on CD19+ B-cells). Within the target population, quantify the expression of activation markers (e.g., percentage of CD69+ cells or MFI of CD69).

Data Presentation: B-Cell Activation Inhibition

Treatment ConditionCell Population% CD69 Positive
UnstimulatedCD19+ B-Cells3.1
Stimulated + VehicleCD19+ B-Cells78.4
Stimulated + 100 nM this compoundCD19+ B-Cells15.2
UnstimulatedCD3+ T-Cells2.8
Stimulated + 100 nM this compoundCD3+ T-Cells75.9

References

Application Notes and Protocols for Establishing a Stable Cell Line with TL-895 Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TL-895 is a second-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] Its high selectivity and potency make it a promising therapeutic agent for various B-cell malignancies.[2][3] However, as with other targeted therapies, the development of drug resistance is a significant clinical challenge. The establishment of stable, this compound-resistant cell lines is an invaluable in vitro tool for elucidating the molecular mechanisms of resistance, identifying potential biomarkers, and evaluating novel therapeutic strategies to overcome resistance.

This document provides a comprehensive guide for generating and characterizing a this compound-resistant stable cell line using a stepwise dose-escalation method. Detailed protocols for the validation of the resistant phenotype through cytotoxicity assays, protein analysis, and gene expression studies are also included.

Data Presentation

Table 1: Dose Escalation Strategy for this compound Resistance Induction

StepThis compound ConcentrationCulture DurationExpected Observation
1IC20 (Initial Concentration)Until cell proliferation recoversInitial cell death followed by the emergence of a surviving population.
21.5x - 2x previous concentrationUntil cell proliferation recoversFurther selection of resistant cells; growth rate may be slower initially.
31.5x - 2x previous concentrationUntil cell proliferation recoversContinued adaptation and selection of the resistant population.
...Stepwise increaseUntil desired resistance level is achievedPopulation demonstrates stable growth at the higher concentration.
FinalMaintain at final concentrationOngoing cultureStable this compound resistant cell line established.

Table 2: Characterization of this compound Resistant Cell Line

AssayParental Cell Line (Expected Outcome)This compound Resistant Cell Line (Expected Outcome)
IC50 Determination (MTT Assay) Low IC50 value for this compoundSignificantly higher IC50 value for this compound (Resistance Index > 3)
Western Blot Analysis
p-BTK (Tyr223)High basal level, decreased with this compound treatmentPersistently high level, even with this compound treatment (in case of BTK mutation)
Total BTKNormal expressionPotentially altered expression or presence of mutant forms
p-PLCγ2 (Tyr759)High basal level, decreased with this compound treatmentPersistently high level, even with this compound treatment (in case of PLCγ2 mutation)
Total PLCγ2Normal expressionPotentially altered expression or presence of mutant forms
qPCR Analysis
BTK mRNA expressionBaseline expressionPotential upregulation or no significant change
PLCG2 mRNA expressionBaseline expressionPotential upregulation or no significant change
ABC transporter genes (e.g., ABCB1)Low basal expressionPotential upregulation

Experimental Protocols

Protocol 1: Establishment of this compound Resistant Cell Line via Dose Escalation

This protocol describes the generation of a this compound resistant cell line by continuous exposure to gradually increasing concentrations of the drug.

Materials:

  • Parental B-cell lymphoma or leukemia cell line (e.g., TMD8, OCI-Ly10)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

  • Centrifuge

  • Hemocytometer or automated cell counter

Procedure:

  • Determine the initial this compound concentration:

    • Perform a dose-response curve for the parental cell line using an MTT assay (see Protocol 2) to determine the IC50 (the concentration that inhibits 50% of cell growth).

    • The starting concentration for generating the resistant cell line should be the IC20 (the concentration that inhibits 20% of cell growth).

  • Initiate drug exposure:

    • Culture the parental cells in the complete medium containing this compound at the IC20 concentration.

    • Monitor the cells daily for viability and proliferation. Expect initial cell death.

    • When the cell viability and growth rate recover to a level comparable to the parental cells, subculture the cells.

  • Stepwise increase in this compound concentration:

    • Once the cells are stably proliferating at the current drug concentration, increase the concentration of this compound by 1.5 to 2-fold.

    • Again, monitor the cells for an initial period of decreased viability followed by recovery.

    • Repeat this process of stepwise dose escalation. If significant cell death occurs and the culture does not recover, reduce the fold-increase in drug concentration.

  • Establishment of the stable resistant line:

    • Continue the dose escalation until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental cell line.

    • Maintain the resistant cell line in a medium containing this final concentration of this compound.

    • Cryopreserve aliquots of the resistant cells at different passage numbers.

Protocol 2: Cell Viability Assessment by MTT Assay

This protocol is for determining the cytotoxic effect of this compound on parental and resistant cell lines.

Materials:

  • Parental and this compound resistant cells

  • Complete cell culture medium

  • This compound (serial dilutions)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the parental and resistant cells in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete medium.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in the complete medium.

    • Add 100 µL of the diluted this compound to the respective wells, resulting in a final volume of 200 µL. Include wells with untreated cells as a control.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization:

    • After incubation, centrifuge the plates (for suspension cells) and carefully remove the medium.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

    • Calculate the Resistance Index (RI) = IC50 (Resistant Cells) / IC50 (Parental Cells). A significant increase in the RI confirms the resistant phenotype.

Protocol 3: Western Blot Analysis of BTK Signaling Pathway

This protocol is for investigating the protein expression and phosphorylation status of key components of the BTK signaling pathway.

Materials:

  • Parental and this compound resistant cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-BTK (Tyr223), anti-BTK, anti-p-PLCγ2 (Tyr759), anti-PLCγ2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Lyse parental and resistant cells in RIPA buffer.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate 20-40 µg of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis:

    • Analyze the protein expression levels, normalizing to a loading control (e.g., β-actin).

    • Compare the expression and phosphorylation status of the target proteins between the parental and resistant cell lines.

Protocol 4: Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol is for analyzing the mRNA expression levels of genes potentially involved in this compound resistance.

Materials:

  • Parental and this compound resistant cells

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for target genes (BTK, PLCG2, ABCB1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from parental and resistant cells.

    • Synthesize cDNA from the extracted RNA.

  • qPCR Reaction:

    • Set up the qPCR reaction with SYBR Green master mix, primers, and cDNA.

  • Data Analysis:

    • Perform the qPCR reaction in a real-time PCR system.

    • Analyze the gene expression data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

    • Compare the relative gene expression between the parental and resistant cell lines.

Mandatory Visualization

G cluster_0 Experimental Workflow cluster_1 Characterization parental Parental Cell Line ic50 Determine IC50 (MTT Assay) parental->ic50 dose_escalation Stepwise Dose Escalation with this compound ic50->dose_escalation resistant_line Stable this compound Resistant Cell Line dose_escalation->resistant_line characterization Characterization of Resistant Phenotype resistant_line->characterization cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity western Western Blot (Protein Analysis) characterization->western qpcr qPCR (Gene Expression) characterization->qpcr G cluster_0 BCR Signaling Pathway and this compound Resistance cluster_1 Resistance Mechanisms BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 TL895 This compound TL895->BTK inhibition downstream Downstream Signaling (NF-κB, MAPK) PLCG2->downstream proliferation Cell Proliferation & Survival downstream->proliferation BTK_mutation BTK Mutation (e.g., C481S) BTK_mutation->BTK PLCG2_mutation PLCγ2 Mutation (Gain-of-function) PLCG2_mutation->PLCG2

References

TL-895 synthesis and purification methods for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

TL-895, also known as Evobrutinib (B607390), is a potent, orally active, and highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK)[1]. Identified by its CAS number 1415823-49-2, this compound functions as an ATP-competitive inhibitor and is under investigation for the treatment of various B-cell malignancies and autoimmune diseases[2][3]. It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, trafficking, and survival[3].

Mechanism of Action

Bruton's tyrosine kinase is a critical downstream component of the B-cell receptor signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK. Activated BTK then phosphorylates phospholipase C gamma 2 (PLCγ2), initiating downstream signals that result in calcium mobilization, activation of transcription factors (like NF-κB), and ultimately, B-cell proliferation and survival.

This compound exerts its therapeutic effect by irreversibly binding to BTK, thereby blocking its kinase activity. This action effectively shuts down the entire downstream signaling cascade, inhibiting the proliferation of malignant B-cells and reducing the production of inflammatory cytokines[1][4].

TL895_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Recruits & Activates BTK BTK LYN_SYK->BTK Phosphorylates & Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates Downstream Downstream Signaling (NF-κB, Ca²⁺ flux) PLCG2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation TL895 This compound (Evobrutinib) TL895->BTK Irreversible Inhibition Antigen Antigen Antigen->BCR Activation

Caption: BTK signaling pathway and the inhibitory action of this compound.

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized in various biochemical and cellular assays.

Target/AssayMetricValueReference
Biochemical Assays
Recombinant BTKIC₅₀1.5 nM[1]
Recombinant BTKKᵢ11.9 nM[1]
BMX KinaseIC₅₀1.6 nM[1]
BLK KinaseIC₅₀10-39 nM
TXK KinaseIC₅₀10-39 nM
Cellular Assays
Ramos cells (BCR activation)IC₅₀45.75 nM
Basophils (FcR activation)IC₅₀1.01 µM
B-cells in PBMCs (CD69)EC₅₀12 nM
B-cells in whole blood (CD69)EC₅₀21 nM

Synthesis and Purification Protocols

The synthesis of this compound (Evobrutinib) is detailed in the primary literature, including the "Discovery of Evobrutinib" in the Journal of Medicinal Chemistry and associated patents[1][2][3]. The following protocol is a representative synthesis.

4.1 Overall Synthesis Workflow

Synthesis_Workflow Start Starting Materials Buchwald Buchwald-Hartwig Coupling Start->Buchwald Purification1 Purification Step 1 (Chromatography) Buchwald->Purification1 Amidation Amidation Reaction FinalProduct Final Product: This compound Amidation->FinalProduct Purification1->Amidation QC Quality Control (NMR, LC-MS, HPLC) FinalProduct->QC

Caption: General workflow for the synthesis and purification of this compound.

4.2 Experimental Protocol: Synthesis

The synthesis involves a key Buchwald-Hartwig coupling followed by an amidation reaction to install the acrylamide (B121943) warhead.

Step 1: Buchwald-Hartwig Coupling

  • Reactants:

  • Procedure:

    • To a solution of Intermediate B in a mixture of 1,4-dioxane (B91453) and water, add Intermediate A, sodium carbonate (Na₂CO₃), and a palladium catalyst such as Pd(dppf)Cl₂.

    • De-gas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Heat the mixture to reflux (approximately 80-100 °C) and monitor the reaction by TLC or LC-MS until completion (typically 4-12 hours).

    • After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

Step 2: Amidation with Acryloyl Chloride

  • Reactants:

    • The purified product from Step 1 (an aniline (B41778) derivative).

    • Acryloyl chloride.

  • Procedure:

    • Dissolve the aniline derivative from the previous step in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).

    • Add acryloyl chloride dropwise to the cooled solution.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃).

    • Extract the product with DCM, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

4.3 Experimental Protocol: Purification

  • Method: Flash Column Chromatography

  • Stationary Phase: Silica (B1680970) gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 80%). The optimal gradient should be determined by TLC analysis.

  • Procedure:

    • Dissolve the crude product from the synthesis step in a minimal amount of DCM.

    • Adsorb the crude material onto a small amount of silica gel and dry it to a free-flowing powder.

    • Load the dry powder onto a pre-packed silica gel column equilibrated with the starting mobile phase (e.g., 20% EtOAc/Hexanes).

    • Elute the column with the solvent gradient, collecting fractions.

    • Analyze the fractions by TLC, and combine the fractions containing the pure product.

    • Evaporate the solvent from the combined fractions under reduced pressure to yield this compound as a solid.

  • Final Quality Control: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC (>98%).

Protocol for In Vivo Formulation

For preclinical animal studies, this compound can be formulated for oral administration. The following is a common vehicle formulation.

  • Vehicle Composition:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween® 80

    • 45% Saline

  • Protocol for 1 mL of a 2.08 mg/mL Dosing Solution:

    • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

    • In a sterile tube, add 400 µL of PEG300.

    • Add 50 µL of Tween® 80 and vortex thoroughly.

    • Add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO to the mixture and vortex until homogenous[5].

    • Slowly add 450 µL of sterile saline while vortexing to obtain a clear, homogenous solution[5][6].

    • If any precipitation is observed, sonication may be required to fully dissolve the compound[7].

    • Note: This formulation should be prepared fresh daily before administration to animals[5]. All animal procedures must be performed in accordance with IACUC-approved protocols.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming TL-895 Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with TL-895 in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound is a potent, orally active, and highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor.[1][2][3][4] Like many small molecule kinase inhibitors, this compound is a hydrophobic compound, which can lead to poor solubility in aqueous solutions. This can pose a significant challenge for in vitro and in vivo studies that require the compound to be in a dissolved state to ensure accurate and reproducible results.

Q2: What are the recommended starting solvents for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a recommended solvent for preparing high-concentration stock solutions of this compound.[5] It is advisable to prepare a concentrated stock, for example, at 10-50 mM in 100% DMSO, which can then be diluted into your aqueous experimental medium.

Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?

A3: For most cell-based assays, the final concentration of DMSO should be kept low, typically at or below 0.5%, to avoid solvent-induced toxicity or off-target effects. Always perform a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments.

Q4: My this compound powder is not dissolving completely in DMSO. What should I do?

A4: If you observe incomplete dissolution in DMSO, you can try the following:

  • Vortexing: Mix the solution thoroughly by vortexing for several minutes.

  • Sonication: Use a bath sonicator for 5-10 minutes to aid dissolution.

  • Gentle Warming: Gently warm the solution to 37°C.[6] Be cautious with this method, as excessive heat can degrade the compound.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution of DMSO stock into aqueous buffer.
  • Possible Cause: The high concentration of the DMSO stock and the hydrophobic nature of this compound can cause it to precipitate when it comes into contact with a large volume of aqueous solution (a phenomenon known as "salting out").

  • Troubleshooting Steps:

    • Reduce the Stock Concentration: Lower the concentration of your initial DMSO stock solution.

    • Use a Two-Step Dilution: First, dilute the DMSO stock into a small volume of your aqueous buffer, mixing immediately and vigorously. Then, add this intermediate dilution to the final volume of your experimental medium.

    • Pre-warm the Aqueous Buffer: Gently warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes help maintain solubility.

    • Increase Mixing Speed: When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing to quickly disperse the compound.

Issue 2: Low and inconsistent results in activity assays.
  • Possible Cause: Poor solubility can lead to an overestimation of the IC50 value, as the actual concentration of the dissolved, active compound is lower than the nominal concentration. Inconsistent results can arise from variable amounts of precipitation between experiments.

  • Troubleshooting Steps:

    • Visually Inspect for Precipitate: Before starting your assay, carefully inspect your prepared solutions for any signs of precipitation. Centrifuge the solution and check for a pellet.

    • Optimize Solubilization Method: Experiment with different solubilization techniques as outlined in this guide to ensure the compound is fully dissolved.

    • Consider Co-solvents: For certain applications, the use of a co-solvent system may be necessary.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Weigh the Compound: Accurately weigh the desired amount of this compound powder.

  • Calculate Solvent Volume: Based on the molecular weight of this compound (447.5 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution for 2-3 minutes. If the compound is not fully dissolved, sonicate in a water bath for 10-15 minutes.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer using a Co-solvent System

This protocol is an example for preparing a 10 µM working solution. Adjust volumes as needed for your desired final concentration.

  • Prepare a 10 mM this compound stock solution in DMSO as described in Protocol 1.

  • Prepare an intermediate dilution: Dilute the 10 mM DMSO stock 1:10 in DMSO to get a 1 mM solution.

  • Prepare the final working solution: Add 10 µL of the 1 mM intermediate dilution to 990 µL of your pre-warmed (37°C) aqueous experimental buffer.

  • Mix Immediately: Vortex the solution immediately and vigorously for at least 30 seconds to ensure rapid dispersion and minimize precipitation.

  • Visual Inspection: Visually inspect the solution for any signs of precipitation before use.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventTypeTypical Starting ConcentrationAdvantagesDisadvantages
DMSO Polar Aprotic10-50 mMHigh solubilizing power for many organic molecules.Can be toxic to cells at higher concentrations (>0.5%); may precipitate upon aqueous dilution.
Ethanol Polar Protic1-10 mMBiologically compatible at low concentrations.Lower solubilizing power than DMSO for highly nonpolar compounds.
PBS (pH 7.4) Aqueous Buffer<1 µMPhysiologically relevant for in vitro assays.Very low solubility for this compound.

Table 2: Example of a Co-Solvent System for in vivo Formulation

This is an example formulation and may require optimization for your specific application.

ComponentPercentagePurpose
DMSO 10%Primary solvent for this compound.
PEG300 40%Co-solvent to improve solubility and stability.
Tween 80 5%Surfactant to enhance solubility and prevent precipitation.
Saline 45%Aqueous vehicle.

Visualizations

Signaling Pathway

BTK_Signaling_Pathway cluster_BCR B-Cell Receptor (BCR) Complex BCR BCR Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK BTK Syk->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Downstream Downstream Signaling (NF-κB, MAPK, etc.) Ca_PKC->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation TL895 This compound TL895->BTK inhibits

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on Bruton's tyrosine kinase (BTK).

Experimental Workflow

Solubility_Workflow start Start: This compound Powder dissolve Dissolve in 100% DMSO start->dissolve stock 10 mM Stock Solution dissolve->stock dilute Dilute in Aqueous Buffer stock->dilute precipitate Precipitation? dilute->precipitate yes Yes precipitate->yes Yes no No precipitate->no No troubleshoot Troubleshoot: - Lower stock conc. - Use co-solvents - Sonication yes->troubleshoot working Working Solution (e.g., 10 µM) no->working troubleshoot->dissolve assay Perform Experiment working->assay

Caption: A logical workflow for preparing and troubleshooting aqueous solutions of this compound.

References

Optimizing TL-895 Concentration for In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of TL-895 for in vitro assays. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, orally active, and highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] It functions by forming a covalent bond with the cysteine residue Cys481 within the active site of BTK, leading to its irreversible inactivation.[1] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[1][2] By inhibiting BTK, this compound effectively disrupts these vital signaling cascades.[1][2]

Q2: What is a recommended starting concentration range for this compound in cell-based assays?

A2: For initial dose-response experiments, a starting concentration range of 0.1 nM to 10 µM is recommended.[1] The optimal concentration will ultimately depend on the specific cell line, the assay's endpoint, and the duration of the incubation period.[1]

Q3: How does the irreversible covalent binding of this compound impact experimental design?

A3: The irreversible nature of this compound's binding to BTK means that both the concentration and the incubation time are critical parameters to consider.[1] Unlike reversible inhibitors that reach a state of equilibrium, the inhibitory effect of this compound increases over time as more BTK molecules become covalently modified.[1] Therefore, it is crucial to conduct time-course experiments to determine the ideal incubation duration for your specific assay.[1]

Q4: Can serum in the cell culture medium affect the activity of this compound?

A4: Yes, proteins present in serum can bind to small molecule inhibitors like this compound, which can reduce the effective concentration of the compound available to the cells.[1] If you observe lower than expected potency, it is advisable to reduce the serum concentration or use a serum-free medium during the this compound treatment period, provided the cells can tolerate these conditions.[1]

Q5: How can I confirm that this compound is inhibiting BTK in my cellular assay?

A5: The most direct method to confirm that this compound is engaging its target is to perform a Western blot analysis to assess the phosphorylation status of BTK at the Tyr223 residue.[1][3] A reduction in the level of phosphorylated BTK (pBTK) following treatment with this compound indicates successful target inhibition.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Lower than expected potency of this compound High cell density leading to a high concentration of the target protein (BTK).Optimize the cell seeding density by testing a range of densities to find the optimal concentration that allows for effective inhibition by this compound without causing issues like nutrient depletion.[1]
Binding of this compound to serum proteins in the culture medium.If your experiment allows, reduce the concentration of serum in the cell culture medium during treatment with this compound. Alternatively, you can perform the assay in a serum-free medium for the duration of the treatment.[1]
Degradation of the this compound compound.Ensure that this compound is stored according to the manufacturer's recommendations. For each experiment, prepare fresh dilutions from a stock solution.[1]
High variability between experimental replicates Inconsistent cell seeding, leading to an uneven distribution of cells across the wells.Ensure thorough mixing of the cell suspension before and during plating to achieve a uniform cell distribution.
Edge effects in multi-well plates.To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile media or PBS.
Inconsistent results between different batches of experiments Variability in cell culture conditions.Standardize your cell culture protocol, including cell passage number, confluency at the time of the experiment, and the batch of serum used. Regularly test for mycoplasma contamination.[4]
Instability of the this compound compound over time.Prepare fresh dilutions of this compound from a stable stock solution for each experiment to avoid issues with compound degradation.[4]

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

Assay Type Cell Line / Target Parameter Value Reference
Kinase InhibitionRecombinant BTKIC501.5 nM[3][5]
Kinase InhibitionBMXIC501.6 nM[3]
Kinase InhibitionBLKIC501.6 nM[3]
BTK Auto-phosphorylation (pY223)-IC501-10 nM[3]
B-cell Receptor ActivationRamos cellsIC5045.75 nM[3]
FcR ActivationBasophilsIC501.01 µM[3]
CD69 Expression (BCR stimulated)PBMCsEC5012 nM[3]
CD69 Expression (BCR stimulated)Whole BloodEC5021 nM[3]
Cytokine Production (IL-8, IL-1β, MCP-1, MIP-1α, IL-6)Healthy MonocytesEC501-3 nM[6]
Adhesion to VCAM/ICAM32D JAK2-VF cellsInhibition40% decrease at 0.25 µM[7][8]
Chemotaxis towards SDF-1αJAK2-VF cellsInhibition57% decrease at 0.1 µM[7][8]
RAC1 ActivationJAK2-VF cellsInhibition39% decrease[7][8]

Experimental Protocols

Protocol 1: Western Blot for BTK Phosphorylation

This protocol details the steps to assess the inhibition of BTK phosphorylation by this compound in a relevant cell line.

Materials:

  • This compound

  • Cell line expressing BTK (e.g., Ramos, HEL 92.1.7)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-BTK (Tyr223) and Rabbit anti-total BTK

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced Chemiluminescence (ECL) detection reagent

Procedure:

  • Cell Seeding and Treatment: Seed cells at an optimized density in a multi-well plate and allow them to adhere or reach the desired confluency. Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for the predetermined optimal time. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blot: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-phospho-BTK antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total BTK.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the effect of this compound on the viability of suspension cells.

Materials:

  • This compound

  • Suspension cell line (e.g., Ramos)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

Procedure:

  • Cell Seeding: Seed suspension cells in a 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium.[1]

  • Compound Preparation and Treatment: Prepare 2X stock solutions of this compound at various concentrations in culture medium. Add 100 µL of the 2X this compound solutions to the respective wells to achieve the final desired concentrations.[1] Include a vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol 3: Chemotaxis Assay (Transwell Assay)

This protocol assesses the effect of this compound on cell migration induced by a chemoattractant like SDF-1α.

Materials:

  • This compound

  • Cell line (e.g., HEL 92.1.7)

  • Serum-free or low-serum medium

  • Chemoattractant (e.g., SDF-1α)

  • Transwell inserts (with appropriate pore size) and companion plates

  • Cell viability stain (e.g., Calcein AM)

Procedure:

  • Cell Preparation and Pre-treatment: Resuspend the cells in serum-free or low-serum medium. Pre-treat the cells with various concentrations of this compound or a vehicle control for the desired time.[1]

  • Assay Setup: Add medium containing the chemoattractant (e.g., SDF-1α) to the lower chamber of the Transwell plate.[1]

  • Cell Seeding: Add the pre-treated cell suspension to the upper insert of the Transwell.[1]

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for cell migration (e.g., 4-6 hours).[1]

  • Quantification of Migration: Remove the non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the underside of the membrane. Alternatively, quantify the migrated cells in the lower chamber using a cell viability stain and a fluorescence plate reader.

Signaling Pathways and Experimental Workflows

TL895_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates TL895 This compound TL895->BTK Inhibits PIP2 PIP2 PLCg2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB_Activation NF-κB Activation PKC->NFkB_Activation Gene_Expression Gene Expression (Proliferation, Survival) NFkB_Activation->Gene_Expression

Caption: Mechanism of action of this compound in the BCR signaling pathway.

Experimental_Workflow_pBTK_Western_Blot start Start: Cell Culture treatment Treat cells with this compound and vehicle control start->treatment lysis Cell Lysis (RIPA buffer) treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking (5% BSA) transfer->blocking primary_ab Primary Antibody Incubation (anti-pBTK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis end End: pBTK Levels Quantified analysis->end

Caption: Experimental workflow for pBTK Western Blot analysis.

JAK2_BTK_Crosstalk_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects SDF1a SDF-1α CXCR4 CXCR4 SDF1a->CXCR4 Binds JAK2 JAK2 CXCR4->JAK2 Activates BTK BTK JAK2->BTK Activates RAC1 RAC1 BTK->RAC1 Activates TL895 This compound TL895->BTK Inhibits Adhesion Cell Adhesion RAC1->Adhesion Chemotaxis Chemotaxis RAC1->Chemotaxis

Caption: Inhibition of JAK2-BTK crosstalk by this compound.

References

Troubleshooting TL-895 instability in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of TL-895, a potent, selective, and irreversible Bruton's tyrosine kinase (BTK) inhibitor. Adherence to these guidelines is critical for ensuring the compound's stability and obtaining reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound? For long-term stability, solid, lyophilized this compound should be stored at -20°C or colder, protected from light and moisture.[1] Upon receipt, the vial should be transferred to a freezer, even if shipped at room temperature, to maximize its shelf life.[1] Reconstituted stock solutions in DMSO should be aliquoted into single-use volumes and stored at -20°C or, for longer-term storage, at -80°C.[1][2][3]

Q2: What is the best solvent for preparing this compound stock solutions? The recommended solvent for reconstituting this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2] Using anhydrous DMSO is important as the solvent is hygroscopic and absorbed moisture can potentially compromise compound stability.[4]

Q3: My this compound solution in DMSO has visible precipitates after thawing. What should I do? Precipitation can occur if the solution was frozen too slowly or if the concentration exceeds its solubility at lower temperatures. Gently warm the vial to 37°C and vortex thoroughly to redissolve the compound.[1] If particulates remain, brief sonication in a water bath may help.[1] Always centrifuge the vial briefly before opening to ensure any compound on the cap or walls is collected at the bottom. To prevent this issue, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1][2][4]

Q4: Can I store this compound in aqueous buffers for my experiments? It is strongly advised not to store this compound in aqueous solutions for any significant length of time. Prepare fresh dilutions in your experimental buffer from the DMSO stock immediately before use. Small molecules, particularly kinase inhibitors, are often susceptible to hydrolysis and degradation in aqueous environments.[2][4]

Q5: How can I verify the integrity and concentration of my older this compound stock? The most reliable method to check the purity and confirm the concentration of your this compound stock is by High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[5][6][7] You can compare the peak area of your stored sample against a freshly prepared standard curve to quantify its concentration and identify any potential degradation products.

Storage and Stability Summary

The stability of this compound is highly dependent on its form and the storage conditions. The following table summarizes the recommended practices.

FormSolventStorage TemperatureGeneral StabilityKey Handling Recommendations
Lyophilized Powder N/A-20°C or -80°CYearsKeep container tightly sealed; protect from light and moisture.[1][2]
Stock Solution Anhydrous DMSO-20°CMonthsAliquot into single-use volumes to avoid freeze-thaw cycles.[1][2][3]
Stock Solution Anhydrous DMSO-80°CUp to a yearIdeal for long-term archival storage of the stock solution.[1][2][3]
Working Dilution Aqueous BufferRoom Temp / 4°CHoursPrepare fresh before each experiment. Do not store.[2]

Troubleshooting Guides

Guide 1: Loss of Potency or Inconsistent Activity

This guide addresses a gradual or sudden loss of this compound's inhibitory effect in your assays.

Symptoms:

  • Higher IC₅₀ values compared to initial experiments.

  • Reduced inhibition of BTK auto-phosphorylation at Y223.[8][9]

  • Inconsistent results between different aliquots or experiments.

Potential Causes & Solutions:

Potential CauseRecommended Action
Compound Degradation The compound may have degraded due to improper storage (e.g., exposure to light, moisture, or repeated freeze-thaw cycles).[1][2] Solution: Verify the compound's integrity using HPLC analysis (see Protocol 2). If degradation is confirmed, use a fresh vial of this compound powder to prepare a new stock solution.
Precipitation The compound may have precipitated out of the stock solution upon thawing, leading to a lower effective concentration. Solution: Before each use, visually inspect the thawed aliquot for precipitates. If present, warm to 37°C and vortex/sonicate to redissolve. Centrifuge the vial before taking your sample.
Aqueous Instability Working dilutions in aqueous buffers were prepared too far in advance of the experiment. Studies on other BTK inhibitors show susceptibility to degradation in acidic or alkaline conditions.[5][6][7] Solution: Always prepare aqueous dilutions of this compound immediately before adding to your assay.

Visual Guides and Workflows

Diagram 1: BTK Signaling Pathway and this compound Inhibition

BTK_Signaling cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding BTK BTK LYN->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates DAG_IP3 DAG / IP3 Signaling PLCg2->DAG_IP3 NFkB NF-κB Activation Cell Proliferation Survival DAG_IP3->NFkB TL895 This compound (Irreversible Inhibitor) TL895->BTK Covalently binds & inhibits

Caption: Simplified diagram of the BCR pathway showing irreversible inhibition of BTK by this compound.

Diagram 2: Troubleshooting Workflow for this compound Instability

Troubleshooting_Workflow start Inconsistent Results or Loss of this compound Activity check_storage Review Storage Conditions: - Temp (-20°C / -80°C)? - Aliquoted? - Protected from light? start->check_storage storage_ok Storage OK? check_storage->storage_ok check_handling Review Handling Protocol: - Thawing procedure? - Vortex/sonicate? - Aqueous dilutions fresh? handling_ok Handling OK? check_handling->handling_ok storage_ok->check_handling Yes revise_storage Action: Revise storage protocol. Use new aliquot. storage_ok->revise_storage No revise_handling Action: Revise handling. Prepare fresh dilutions. handling_ok->revise_handling No run_hplc Perform HPLC/LC-MS Analysis (See Protocol 2) handling_ok->run_hplc Yes end Problem Resolved revise_storage->end revise_handling->end hplc_ok Compound Intact? run_hplc->hplc_ok new_stock Action: Prepare new stock from fresh powder. hplc_ok->new_stock No hplc_ok->end Yes new_stock->end

Caption: Step-by-step decision tree for troubleshooting this compound instability issues.

Experimental Protocols

Protocol 1: Preparation and Aliquoting of this compound DMSO Stock Solution

This protocol details the best practices for preparing a concentrated stock solution to minimize degradation and ensure consistency.

Materials:

  • Lyophilized this compound powder

  • Anhydrous, high-purity DMSO

  • Sterile, low-adhesion polypropylene (B1209903) microcentrifuge tubes

  • Calibrated precision pipettes

  • Vortex mixer and/or sonicator

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for 15-20 minutes. This prevents atmospheric moisture from condensing inside the cold vial.[1]

  • Centrifugation: Briefly centrifuge the vial to ensure all powder is collected at the bottom.

  • Reconstitution: Carefully add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Cap the vial tightly and vortex for at least 30 seconds. If necessary, sonicate the vial in a room temperature water bath for 5-10 minutes to ensure complete dissolution. The final solution should be clear and free of particulates.

  • Aliquoting: Immediately dispense the stock solution into single-use aliquots in sterile, tightly-sealed polypropylene tubes. The volume per aliquot should be appropriate for one to two experiments to avoid leaving partially used tubes.

  • Storage: Label the aliquots clearly with the compound name, concentration, and date. Store immediately at -80°C for long-term storage or -20°C for shorter-term use.[1][2][3]

Protocol 2: Quality Control of this compound Stock Solution by HPLC

This protocol provides a general method to assess the purity and relative concentration of a this compound stock solution. It is based on methods used for other BTK inhibitors and may require optimization.[5][6][7]

Instrumentation & Reagents:

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN)

  • This compound stock solution (sample to be tested)

  • Freshly prepared this compound reference standard solution in DMSO

Procedure:

  • Sample Preparation: Dilute a small amount of your this compound stock solution and a freshly prepared reference standard to a final concentration of ~10 µg/mL in a 50:50 mixture of Mobile Phase A and B.

  • HPLC Method Setup:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Scan for optimal absorbance or use a fixed wavelength (e.g., 219 nm, as used for similar compounds).[5][6]

    • Column Temperature: 30°C

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 30
      8.0 90
      10.0 90
      10.1 30

      | 15.0 | 30 |

  • Analysis:

    • Inject the reference standard to establish the retention time and peak area for pure this compound.

    • Inject the test sample.

    • Compare the chromatograms. Look for a single major peak at the expected retention time. The presence of additional peaks may indicate degradation products or impurities.

    • The purity can be estimated by calculating the area of the main peak as a percentage of the total peak area. A significant decrease in the main peak area compared to the reference standard suggests degradation and concentration loss.

References

TL-895 dose-response curve variability and solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TL-895 in their experiments. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, orally active, and highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] It forms a covalent bond with the cysteine residue (Cys481) located in the active site of BTK, which leads to the irreversible inactivation of the enzyme.[1][2] BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[1] By inhibiting BTK, this compound disrupts these critical signaling pathways.[1]

Q2: What is a recommended starting concentration range for this compound in cell-based assays?

A2: A good starting point for a dose-response experiment with this compound is a concentration range of 0.1 nM to 10 µM.[1] The optimal concentration will ultimately depend on the specific cell line, the assay endpoint being measured, and the incubation time.

Q3: How does the irreversible covalent binding of this compound impact experimental design?

A3: The irreversible nature of this compound's binding to BTK means that both the concentration of the inhibitor and the incubation time are critical experimental parameters. Unlike reversible inhibitors that reach a state of equilibrium, the inhibitory effect of this compound increases over time as more of the BTK protein becomes covalently modified. Therefore, it is highly recommended to perform time-course experiments to determine the optimal incubation period for your specific assay.[1]

Q4: Can the presence of serum in cell culture medium affect the activity of this compound?

A4: Yes, proteins present in serum can bind to small molecule inhibitors like this compound, which can reduce the effective concentration of the compound that is available to the cells. If you observe lower potency than expected, you may consider reducing the serum concentration or using a serum-free medium during the this compound treatment period, provided your cells can tolerate these conditions.[1]

Q5: How can I confirm that this compound is effectively inhibiting BTK in my cellular experiments?

A5: The most direct method to confirm that this compound is engaging its target is to perform a Western blot analysis to assess the phosphorylation status of BTK at tyrosine 223 (Tyr223), which is an autophosphorylation site.[1][2] A decrease in the phosphorylation of BTK at this site, or of its downstream targets, following treatment with this compound would provide strong evidence of successful BTK inhibition.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High Variability Between Replicates Inconsistent Cell Seeding: An uneven distribution of cells across the wells of your plate can lead to significant variability in your results.Ensure Homogeneous Cell Suspension: Thoroughly mix your cell suspension before and during the plating process to ensure a consistent number of cells is added to each well.
Pipetting Errors: Inaccurate pipetting of this compound or other reagents is a common source of variability.Calibrate Pipettes and Use Proper Technique: Regularly calibrate your pipettes to ensure accuracy. When preparing serial dilutions, ensure thorough mixing between each dilution step.
Lower Than Expected Potency Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to this compound, reducing its effective concentration.Reduce Serum Concentration: If your experimental design allows, reduce the concentration of serum in your cell culture medium during treatment with this compound. Alternatively, you can perform the assay in serum-free medium for the duration of the treatment.[1]
Compound Degradation: Improper storage or handling of the this compound compound can lead to its degradation and loss of activity.Proper Handling and Storage: Always store this compound as recommended by the manufacturer. Prepare fresh dilutions from a stock solution for each experiment to ensure potency.
Unexpected Off-Target Effects or Cellular Toxicity Concentration Too High: Even highly selective inhibitors can exhibit off-target effects at high concentrations.Perform a Dose-Response Curve: Conduct a dose-response experiment with a wide range of this compound concentrations to identify the optimal therapeutic window that provides maximal inhibition of BTK with minimal toxicity.
Solvent Toxicity: The solvent used to dissolve this compound, such as DMSO, can be toxic to cells at certain concentrations.Include a Vehicle Control: Always include a vehicle control (culture medium with the same final concentration of the solvent used for the highest this compound concentration) in your experiments to accurately assess the effect of the solvent on your cells.
Difficulty Detecting Inhibition of BTK Phosphorylation Suboptimal Antibody: The antibody being used for the Western blot may not be specific or sensitive enough to detect changes in the phosphorylation of BTK.Antibody Validation: Validate your phospho-BTK antibody using appropriate positive and negative controls. If necessary, consider testing different antibodies to find one with better performance.
Insufficient Stimulation: The stimulus used to induce BTK phosphorylation may not be potent enough.Optimize Stimulation Conditions: Titrate the concentration of the agonist (e.g., anti-IgM for B-cells) and the stimulation time to ensure robust and reproducible BTK phosphorylation.
Phosphatase Activity: Phosphatases in the cell lysate can dephosphorylate BTK, masking the inhibitory effect of this compound.Use Phosphatase Inhibitors: Always include a phosphatase inhibitor cocktail in your lysis buffer and keep your samples on ice to preserve the phosphorylation status of your proteins.[1]

Quantitative Data Summary

Parameter Value Assay/System Reference
IC50 (recombinant BTK)1.5 nM (average)Recombinant Enzyme Assay[3]
IC50 (cellular)4.9 nMCellular Assay[3]
IC50 (BTK auto-phosphorylation at Y223)1-10 nMRamos Burkitt's lymphoma cells[2][4]
EC50 (CD69 downregulation)12 nMBCR-stimulated PBMCs[2]
EC50 (Inhibition of IL-8, IL-1β, MCP-1, MIP-1α, IL-6 production)1-3 nMHealthy monocytes[2]

Experimental Protocols

Protocol 1: Western Blot for Phospho-BTK (Tyr223)

Objective: To determine the inhibitory effect of this compound on BTK activation in a cellular context.

Materials:

  • Cell line of interest (e.g., Ramos)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and transfer apparatus

Procedure:

  • Cell Treatment: Seed cells and treat with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time. Include a vehicle-only control.

  • Stimulation: Stimulate the cells with an appropriate agonist (e.g., anti-IgM for B-cells) to induce BTK phosphorylation.[5]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-BTK (Tyr223) antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total BTK antibody to confirm equal protein loading.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability of B-cell malignancy cell lines.

Materials:

  • DLBCL or MCL cell lines

  • This compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well.[3]

  • Compound Treatment: Treat the cells with increasing concentrations of this compound or a vehicle control for 72 hours.[6]

  • MTT Addition: Following the treatment period, add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[6]

  • Solubilization: Solubilize the formazan crystals with DMSO.[6]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader to determine the percentage of viable cells relative to the vehicle control.[3][6]

Protocol 3: Chemotaxis Assay (Transwell Assay)

Objective: To assess the effect of this compound on SDF-1α-induced cell migration.

Materials:

  • Cell line of interest

  • This compound

  • SDF-1α (chemoattractant)

  • Transwell inserts (5 µm pore size)

  • 24-well plate

Procedure:

  • Cell Preparation: Resuspend cells in serum-free or low-serum medium. Pre-treat the cells with this compound or a vehicle control for the desired time.

  • Assay Setup: Add medium containing the chemoattractant (e.g., SDF-1α) to the lower chamber of the 24-well plate.

  • Cell Seeding: Add the pre-treated cell suspension to the upper Transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient for cell migration (e.g., 4-6 hours).

  • Cell Quantification: Quantify the number of cells that have migrated to the lower chamber. This can be done by counting the cells directly using a hemocytometer or by using a fluorescent dye and measuring the fluorescence on a plate reader.

Visualizations

TL_895_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Activates TL895 This compound TL895->BTK Irreversibly Inhibits (Cys481) IP3_DAG IP3 / DAG PLCg2->IP3_DAG NFkB NF-κB IP3_DAG->NFkB MAPK MAPK Pathway IP3_DAG->MAPK Gene_Expression Gene Expression (Proliferation, Survival, Differentiation) NFkB->Gene_Expression MAPK->Gene_Expression

Caption: this compound signaling pathway.

Troubleshooting_Workflow Start Start: Unexpected Dose-Response Curve Variability Check_Reagents Check Reagents - this compound stock (age, storage) - Media and serum quality - Other reagent integrity Start->Check_Reagents Check_Protocol Review Experimental Protocol - Cell passage number - Seeding density - Incubation times - Pipetting technique Start->Check_Protocol Check_Equipment Verify Equipment - Pipette calibration - Incubator CO2 and temperature - Plate reader settings Start->Check_Equipment Result_Improved Is the result improved? Check_Reagents->Result_Improved Check_Protocol->Result_Improved Check_Equipment->Result_Improved Data_Analysis Re-evaluate Data Analysis - Curve fitting model - Outlier identification - Normalization method Consult Consult Literature & Technical Support Data_Analysis->Consult Result_Improved->Data_Analysis No End End: Reproducible Results Result_Improved->End Yes Redesign Redesign Experiment - Optimize concentrations - Adjust incubation time - Change cell line/assay Consult->Redesign Redesign->Start

Caption: Troubleshooting workflow for dose-response curve variability.

References

Addressing off-target kinase inhibition of TL-895 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on addressing off-target kinase inhibition of TL-895 in your experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accurate interpretation of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a second-generation, orally bioavailable, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It functions by covalently binding to the cysteine residue Cys481 in the active site of BTK, leading to the inhibition of B-cell receptor (BCR) signaling.[1] This pathway is crucial for the proliferation, survival, and differentiation of B-cells.[1][2]

Q2: What are the known on-target and primary off-target kinases of this compound?

A2: The primary on-target kinase for this compound is BTK.[1][3] However, like many kinase inhibitors, it exhibits some off-target activity. Notably, this compound demonstrates high-potency inhibition of Bone Marrow X-linked (BMX) kinase, another member of the Tec family of kinases.[1][3][4] Moderate off-target effects have been observed for other Tec family kinases such as TEC, B-lymphoid kinase (BLK), and TXK, as well as the receptor tyrosine kinase ERBB4.[1][3] this compound shows minimal inhibition of CSK and EGFR, which are known off-targets of the first-generation BTK inhibitor, ibrutinib.[1][3]

Q3: What are the potential functional consequences of inhibiting the known off-target kinases of this compound?

A3: Inhibition of off-target kinases can lead to a range of biological effects that may confound experimental results. For example:

  • BMX inhibition: BMX is involved in cellular processes such as adhesion and migration. Its inhibition could lead to unexpected changes in cell morphology or adhesion.[1][5]

  • TEC, BLK, and TXK inhibition: These Tec family kinases play roles in the signaling of various immune cells, including T-cells. Their inhibition by this compound might alter T-cell activation or function in co-culture experiments.[1]

  • ERBB4 inhibition: ERBB4 is a receptor tyrosine kinase involved in cell growth and differentiation in various tissues. Its inhibition could contribute to unforeseen phenotypes in cellular assays.[3]

Kinase Inhibition Profile of this compound

The following table summarizes the inhibitory activity of this compound against its on-target and known off-target kinases.

Kinase TargetIC50 (nM)Selectivity vs. BTK
BTK (On-Target) 1.5 - 4.9 -
BMX0.53 - 1.6~3-9x more potent
BLK10 - 39~2-26x less potent
TEC10 - 39~2-26x less potent
TXK10 - 39~2-26x less potent
ERBB410 - 39~2-26x less potent

Data compiled from multiple sources.[3][4][6][7][8][9] IC50 values can vary depending on the assay conditions.

Troubleshooting Guides

Issue 1: Unexpected Cellular Phenotype

You observe a cellular response (e.g., changes in morphology, proliferation, or apoptosis) that is not consistent with the known functions of BTK.

Possible Cause: The observed phenotype may be due to the inhibition of one or more off-target kinases.

Troubleshooting Workflow:

start Unexpected Phenotype Observed q1 Is the phenotype consistent with known off-target kinase functions? start->q1 action1 Use a structurally unrelated BTK inhibitor with a different off-target profile. q1->action1 No q1->action1 Yes q2 Does the unrelated inhibitor phenocopy this compound? action1->q2 conclusion1 Phenotype is likely on-target (BTK-mediated). q2->conclusion1 Yes action2 Perform a rescue experiment with a drug-resistant BTK mutant. q2->action2 No action3 Use siRNA/shRNA/CRISPR to knockdown/knockout BTK. q2->action3 Uncertain q3 Does the mutant rescue the phenotype? action2->q3 q3->conclusion1 Yes conclusion2 Phenotype is likely off-target. q3->conclusion2 No q4 Does knockdown/knockout phenocopy this compound? action3->q4 q4->conclusion1 Yes q4->conclusion2 No

Caption: Troubleshooting logic for unexpected experimental outcomes.

Issue 2: Discrepancy Between Biochemical and Cellular Assay Data

This compound shows high potency in a biochemical assay (e.g., with purified BTK) but is less potent in a cell-based assay.

Possible Causes:

  • High Intracellular ATP: Cellular assays have physiological ATP concentrations that can compete with ATP-competitive inhibitors like this compound.

  • Cell Permeability: this compound may have limited ability to cross the cell membrane.

  • Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein.

  • Low Target Expression: The target kinase may be expressed at low levels or be inactive in the chosen cell line.

Troubleshooting Steps:

  • Verify Target Expression: Confirm the expression and phosphorylation (activity) status of BTK and relevant off-target kinases in your cell model using Western blotting.

  • Assess Cell Permeability: If possible, use cell-based target engagement assays like the Cellular Thermal Shift Assay (CETSA) to confirm the compound is reaching its target.

  • Inhibit Efflux Pumps: Co-incubate cells with a known efflux pump inhibitor (e.g., verapamil) to see if the potency of this compound increases.

  • Use ATP-Depleted Cells: Perform cell-based assays with ATP-depleted cells to see if the inhibitor's potency more closely matches the biochemical IC50.

Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling (Radiometric Assay)

This protocol provides a general method for assessing the selectivity of this compound against a panel of kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • [γ-³³P]ATP

  • Unlabeled ATP

  • 96- or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In the wells of a microplate, add the kinase reaction buffer.

  • Add the appropriate amount of each specific kinase to its designated well.

  • Add the serially diluted this compound or DMSO (vehicle control) to the wells.

  • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The final ATP concentration should be close to the Kₘ for each kinase.

  • Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 30°C.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control and determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is for verifying the target engagement of this compound in intact cells.

Materials:

  • Cultured cells expressing the target kinase

  • This compound stock solution

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Thermal cycler

  • Western blotting reagents and antibodies for the target kinase and a loading control

Procedure:

  • Seed cells and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours) at 37°C.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble fraction (supernatant) from the aggregated proteins (pellet) by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration.

  • Analyze equal amounts of soluble protein by SDS-PAGE and Western blotting using an antibody specific for the target kinase.

  • Quantify the band intensities and plot the amount of soluble target protein as a function of temperature for each this compound concentration. A shift in the melting curve indicates target engagement.

Protocol 3: Washout Experiment for Irreversible Inhibitors

This protocol helps to distinguish between on-target irreversible inhibition and off-target reversible effects.

Materials:

  • Cultured cells

  • This compound

  • Complete cell culture medium

  • Reagents for the specific cellular assay being performed (e.g., proliferation assay, Western blotting for a downstream signaling event)

Procedure:

  • Treat cells with a saturating concentration of this compound (e.g., 1 µM) for a short period (e.g., 1-2 hours).

  • For the "washout" group, remove the medium containing this compound and wash the cells extensively with fresh, pre-warmed medium (e.g., 3-5 washes).

  • For the "continuous exposure" group, replace the medium with fresh medium containing the same concentration of this compound.

  • For the control group, treat cells with vehicle (DMSO) and perform the same washes as the washout group.

  • Culture the cells for the desired experimental duration.

  • Assess the cellular phenotype of interest. If the phenotype in the washout group is similar to the continuous exposure group, it suggests an on-target irreversible effect. If the phenotype in the washout group reverts to the control phenotype, it may indicate a reversible off-target effect.

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 B-Cell Receptor Signaling BCR BCR Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK BTK Syk->BTK TEC_kinases TEC Family Kinases (TEC, BMX, BLK, TXK) Syk->TEC_kinases PLCg2 PLCγ2 BTK->PLCg2 downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->downstream TL895 This compound TL895->BTK TL895->TEC_kinases

Caption: B-cell receptor signaling and points of inhibition by this compound.

start Start: Characterize this compound Specificity step1 In Vitro Kinome Profiling (e.g., Radiometric or ADP-Glo Assay) start->step1 step2 Identify On-Target (BTK) and Potential Off-Target Kinases step1->step2 step3 Cellular Target Engagement (e.g., CETSA) step2->step3 step4 Confirm On-Target and Off-Target Binding in Cells step3->step4 step5 Functional Cellular Assays (e.g., Proliferation, Apoptosis) step4->step5 step6 Correlate Phenotype with On-Target vs. Off-Target Inhibition step5->step6 step7 Use Control Experiments (Washout, Rescue, Knockdown) step6->step7 end End: Determine Contribution of Off-Target Effects step7->end

Caption: Experimental workflow for identifying and validating off-target effects.

References

How to prevent TL-895 degradation in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a compound specifically designated as "TL-895" is not publicly available in scientific literature or chemical databases. The following troubleshooting guide is based on best practices for handling common small molecule inhibitors in experimental setups and may serve as a general framework. Researchers should always refer to the manufacturer's specific handling and storage instructions for their particular compound.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible precipitate. What should I do?

A1: Cloudiness or precipitation can indicate several issues, including poor solubility, solution instability, or contamination.

  • Solubility: Ensure you are using the recommended solvent and that the concentration does not exceed the compound's solubility limit. You may try gentle warming (if the compound is heat-stable) or sonication to aid dissolution.

  • Storage: Verify that the solution was stored at the correct temperature and protected from light, as recommended by the supplier. Improper storage can lead to degradation and precipitation.

  • Contamination: The solvent or container may be contaminated. Use fresh, high-purity solvent and sterile tubes. Filter-sterilize the solution if appropriate for your application.

Q2: I am observing inconsistent results or a loss of activity with my this compound in cell-based assays. What could be the cause?

A2: Inconsistent results or loss of activity often point to compound degradation or issues with the experimental setup.

  • Compound Stability in Media: this compound may be unstable in aqueous cell culture media. Consider preparing fresh solutions for each experiment and minimizing the time the compound spends in media before being added to cells.

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to plastic labware, reducing the effective concentration. Using low-adhesion plastics or pre-coating tubes with a blocking agent like bovine serum albumin (BSA) may help.

  • Cell Line Variability: Ensure you are using a consistent cell passage number and that the cells are healthy and in the logarithmic growth phase.

Q3: How can I confirm the integrity and concentration of my this compound stock solution?

A3: It is crucial to periodically verify the quality of your stock solutions.

  • Analytical Chemistry: Techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) can be used to check for the presence of degradation products and confirm the compound's identity.

  • Spectrophotometry: If the compound has a known extinction coefficient, you can use UV-Vis spectrophotometry to get an approximate concentration.

  • Functional Assays: A well-characterized in vitro assay can be used to create a dose-response curve and determine the IC50 value, which can be compared to previously established values.

Troubleshooting Guide: Preventing this compound Degradation

This guide provides systematic steps to identify and mitigate potential sources of this compound degradation during your experiments.

Problem: Suspected Degradation of this compound Stock Solution
Potential Cause Troubleshooting Steps Recommended Action
Improper Storage 1. Review the manufacturer's data sheet for recommended storage conditions (temperature, light sensitivity). 2. Check storage logs to ensure conditions were consistently met.1. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. 2. Store at or below -20°C, protected from light.
Solvent Quality 1. Verify the purity and grade of the solvent (e.g., DMSO). 2. Ensure the solvent is anhydrous, as water can promote hydrolysis.1. Use high-purity, anhydrous, sterile-filtered DMSO. 2. Purchase small volumes of solvent to ensure it is used while fresh.
Extended Storage 1. Check the date the stock solution was prepared. 2. Compare the performance of the old stock to a freshly prepared solution.1. Generally, it is not recommended to use stock solutions older than 3-6 months unless stability data suggests otherwise.
Problem: Suspected Degradation During an Experiment
Potential Cause Troubleshooting Steps Recommended Action
Instability in Aqueous Buffer/Media 1. Incubate this compound in your experimental buffer/media for the duration of the experiment. 2. Analyze the sample at different time points using HPLC to detect degradation.1. Prepare fresh dilutions of this compound immediately before each experiment. 2. Minimize the pre-incubation time of the compound in aqueous solutions.
Light Exposure 1. Review your experimental workflow for steps where the compound is exposed to ambient or fluorescent light.1. Use amber-colored tubes or wrap tubes in aluminum foil. 2. Perform light-sensitive steps in a darkened room or under a protective cover.
Reactive Components in Media 1. Identify potentially reactive components in your cell culture media (e.g., high concentrations of serum, reducing agents).1. Test the stability of this compound in a simplified buffer system to see if media components are the issue. 2. If possible, use serum-free media during the compound treatment period.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: On a calibrated analytical balance, carefully weigh out the desired amount of this compound powder.

  • Dissolution: In a sterile, amber-colored vial, add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming (not to exceed 37°C) or sonication in a water bath can be used to aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into single-use, low-adhesion microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Visualizations

cluster_0 Troubleshooting Workflow for this compound Degradation start Inconsistent Experimental Results Observed check_stock Is the stock solution a potential issue? start->check_stock check_protocol Is the experimental protocol a potential issue? check_stock->check_protocol No validate_stock Validate Stock Solution: 1. Check storage conditions 2. Test for precipitation 3. Analyze via HPLC/MS check_stock->validate_stock Yes validate_protocol Validate Protocol: 1. Check buffer/media stability 2. Minimize light exposure 3. Assess plastic adsorption check_protocol->validate_protocol Yes end_point Re-run Experiment check_protocol->end_point No prepare_new_stock Prepare fresh stock solution validate_stock->prepare_new_stock prepare_new_stock->end_point modify_protocol Modify experimental protocol validate_protocol->modify_protocol modify_protocol->end_point

Caption: A logical workflow for troubleshooting inconsistent experimental results potentially caused by this compound degradation.

Technical Support Center: Enhancing the Oral Bioavailability of TL-895 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the oral bioavailability of TL-895 in animal studies.

Understanding this compound

This compound is an orally available, potent, and selective irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4][5][6] It is currently under investigation for the treatment of various B-cell malignancies and myelofibrosis.[2][3][6][7] A significant challenge in the preclinical development of this compound is its low and variable oral bioavailability, primarily attributed to its pH-dependent solubility and extensive first-pass metabolism.[1]

Mechanism of Action of this compound

This compound covalently binds to a cysteine residue in the active site of BTK, leading to irreversible inhibition of its kinase activity. This blocks the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, survival, and trafficking of malignant B-cells.

TL895_Mechanism_of_Action BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Proliferation Cell Proliferation, Survival, Adhesion Downstream->Proliferation TL895 This compound TL895->BTK Irreversible Inhibition

Caption: Signaling pathway of this compound's inhibitory action on BTK.

Factors Affecting Oral Bioavailability of this compound

Several factors contribute to the low oral bioavailability of this compound. Understanding these is key to developing effective strategies for improvement.

  • pH-Dependent Solubility: this compound exhibits significantly lower solubility at higher pH levels. While it may dissolve in the acidic environment of the stomach, it can precipitate in the more neutral pH of the small intestine, limiting its absorption.[1]

  • First-Pass Metabolism: this compound undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4.[8] This significantly reduces the amount of active drug that reaches systemic circulation.

  • Food Effect: Co-administration of this compound with food has been shown to increase its oral absorption and reduce pharmacokinetic variability.[1] This is likely due to increased bile salt secretion, which can aid in the dissolution and solubilization of poorly soluble drugs.

Troubleshooting Guide for Low Oral Bioavailability in Animal Studies

This guide provides a structured approach to identifying and addressing common issues encountered during in vivo experiments with this compound.

Troubleshooting_Workflow Start Low Oral Bioavailability Observed in Animal Study CheckFormulation Step 1: Review Formulation Start->CheckFormulation CheckDosing Step 2: Verify Dosing Procedure CheckFormulation->CheckDosing ConsiderPK Step 3: Analyze Pharmacokinetic Profile CheckDosing->ConsiderPK OptimizeFormulation Step 4: Implement Formulation Enhancement Strategies ConsiderPK->OptimizeFormulation Outcome Improved Oral Bioavailability OptimizeFormulation->Outcome

Caption: A stepwise workflow for troubleshooting low oral bioavailability.

Question 1: My plasma concentrations of this compound are consistently low and variable across different animals. What should I check first?

Answer: Start by thoroughly reviewing your formulation and dosing procedures.

Troubleshooting Steps:

  • Formulation Integrity:

    • Solubility: Is this compound fully dissolved or homogenously suspended in your vehicle? Visual inspection for precipitation is crucial.

    • Vehicle Selection: For poorly soluble compounds like this compound, simple aqueous vehicles are often inadequate. Consider using vehicles containing solubilizing agents.

    • Stability: Has the stability of your formulation been confirmed over the duration of your experiment? Degradation of this compound will lead to lower than expected plasma concentrations.

  • Dosing Procedure:

    • Dose Accuracy: Double-check your calculations for dose volume and concentration.

    • Gavage Technique: Improper oral gavage can lead to incomplete dosing or administration into the lungs. Ensure personnel are well-trained.

    • Fasting State: The presence of food can significantly impact the absorption of this compound.[1] Standardize the fasting state of your animals before dosing to reduce variability.

Question 2: I've confirmed my formulation and dosing procedures are correct, but the bioavailability is still low. What are the likely underlying causes?

Answer: The inherent physicochemical and metabolic properties of this compound are the most probable culprits.

Underlying Causes:

  • Precipitation in the GI Tract: Due to its pH-dependent solubility, this compound likely dissolves in the acidic stomach but may precipitate out in the higher pH of the small intestine, which is the primary site of drug absorption.[1]

  • High First-Pass Metabolism: A significant portion of the absorbed this compound is likely being metabolized by CYP3A4 enzymes in the liver before it can reach the systemic circulation.[8]

Question 3: What formulation strategies can I employ to improve the oral bioavailability of this compound in my animal studies?

Answer: Several formulation strategies can be explored to overcome the solubility and metabolism challenges of this compound.

Recommended Formulation Strategies:

  • Lipid-Based Formulations: These are often effective for poorly water-soluble drugs.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils, surfactants, and co-solvents that form a fine emulsion in the gastrointestinal tract, enhancing the dissolution and absorption of the drug.[9]

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its solubility and dissolution rate.

  • Particle Size Reduction (Nanonization): Reducing the particle size of this compound to the nanoscale increases the surface area for dissolution, which can lead to faster and more complete absorption.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound?

State Absolute Bioavailability (F%) Fraction Absorbed (Fa%)
Fasted9.3%36.3%
Fed26.2%80.3%
Data from a MA-PBPK model in humans.[1]

Q2: How does food impact the oral bioavailability of this compound?

A2: Food has a significant positive effect on the oral bioavailability of this compound, increasing exposure and reducing pharmacokinetic variability.[1] It is recommended to administer this compound with food in clinical settings. For preclinical studies, administering with a standardized meal or in a fed state can help improve consistency.

Q3: What are the primary metabolic pathways for this compound?

A3: this compound is extensively metabolized by CYP3A4 enzymes in the liver.[8] This is a major contributor to its low oral bioavailability.

Q4: Are there any known drug-drug interactions with this compound?

A4: Co-administration of this compound with strong inhibitors or inducers of CYP3A4 could potentially alter its plasma concentrations. Caution should be exercised when co-administering such agents in preclinical studies.

Q5: Which animal models are most appropriate for studying the oral bioavailability of this compound?

A5: While specific data for this compound is limited, common animal models for oral bioavailability studies include rodents (mice, rats) and non-rodents (dogs, monkeys). The choice of model should consider the similarities in gastrointestinal physiology and drug metabolism to humans.

Experimental Protocols

Protocol 1: Preparation of a Lipid-Based Formulation (SEDDS)

This protocol provides a general guideline for preparing a Self-Emulsifying Drug Delivery System for this compound.

SEDDS_Preparation_Workflow Start Start: Weigh this compound and Excipients Mix Mix Oil, Surfactant, and Co-surfactant Start->Mix AddDrug Add this compound to the Mixture Mix->AddDrug Heat Gently Heat and Vortex to Dissolve AddDrug->Heat Cool Cool to Room Temperature Heat->Cool End Store in a Tightly Sealed Container Cool->End

Caption: Workflow for preparing a SEDDS formulation of this compound.

Materials:

  • This compound powder

  • Oil (e.g., Capryol 90)

  • Surfactant (e.g., Cremophor EL)

  • Co-surfactant (e.g., Transcutol P)

  • Vortex mixer

  • Water bath

Procedure:

  • Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.

  • Mix the components thoroughly using a vortex mixer until a homogenous mixture is obtained.

  • Accurately weigh the desired amount of this compound and add it to the excipient mixture.

  • Gently heat the mixture in a water bath (not exceeding 40°C) while vortexing to facilitate the dissolution of this compound.

  • Continue mixing until a clear, homogenous solution is formed.

  • Allow the formulation to cool to room temperature.

  • Store the final SEDDS formulation in a tightly sealed container, protected from light.

Protocol 2: In Vivo Oral Bioavailability Study in Rats

This protocol outlines a typical design for an oral bioavailability study in rats.

Animals:

  • Male Sprague-Dawley rats (8-10 weeks old)

Study Design:

  • Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Administer the this compound formulation (e.g., SEDDS or a suspension in a suitable vehicle) via oral gavage at the desired dose level.

    • For intravenous administration (to determine absolute bioavailability), administer a solution of this compound via the tail vein.

  • Blood Sampling: Collect blood samples (e.g., via the tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Analyze the plasma samples for this compound concentrations using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%) using appropriate software.

References

Technical Support Center: TL-895 Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing potential adverse effects of TL-895 in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an experimental, second-generation, irreversible Bruton's tyrosine kinase (BTK) inhibitor. It is highly selective for BTK, a key component of the B-cell receptor (BCR) signaling pathway. By irreversibly binding to BTK, this compound blocks downstream signaling, thereby inhibiting the proliferation and survival of malignant B-cells. Its high selectivity is intended to minimize off-target effects, potentially leading to a better safety profile compared to first-generation BTK inhibitors.

Q2: What are the potential adverse effects of this compound in preclinical models?

A2: As a BTK inhibitor, this compound may be associated with class-specific adverse effects, although its high selectivity may reduce their incidence and severity. Based on preclinical and clinical data for second-generation BTK inhibitors, potential adverse effects to monitor in animal models include:

  • Hematological Toxicities: Thrombocytopenia (low platelet count) and anemia.

  • Cardiovascular Effects: While less common with second-generation inhibitors, monitoring for any signs of cardiotoxicity is prudent.

  • Hemorrhage: Due to BTK's role in platelet function.

  • Gastrointestinal Issues: Diarrhea may be observed.

  • Dermatological Reactions: Skin rashes can occur.

Q3: Which animal models are suitable for studying the efficacy and toxicity of this compound?

A3: The choice of animal model will depend on the specific research question. Commonly used models include:

  • Xenograft models: Human B-cell lymphoma cell lines (e.g., Mino) or patient-derived xenografts (PDX) implanted in immunodeficient mice (e.g., NOD/SCID or NSG) are suitable for efficacy studies.

  • Rodent models (mice and rats): These are standard for toxicology and safety pharmacology studies to assess the adverse effects mentioned above.

  • Transgenic mouse models: Models of B-cell malignancies can also be employed to study both efficacy and on-target toxicities in an immunocompetent setting.

Troubleshooting Guides

Cardiovascular Adverse Events

Issue: Concerns about potential cardiotoxicity, a known class effect of some kinase inhibitors.

Monitoring and Troubleshooting Workflow:

cluster_monitoring Monitoring cluster_troubleshooting Troubleshooting Baseline_ECG Baseline ECG & Echocardiography Weekly_ECG Weekly ECG Monitoring Baseline_ECG->Weekly_ECG During Study Terminal_Cardio Terminal Cardiac Evaluation Weekly_ECG->Terminal_Cardio End of Study ECG_Changes Significant ECG Changes Observed (e.g., ST segment alterations, arrhythmias) Weekly_ECG->ECG_Changes If Abnormalities Detected Histopathology Prioritize Cardiac Histopathology (H&E, Masson's Trichrome) Terminal_Cardio->Histopathology Dose_Reduction Consider Dose Reduction or Interruption of this compound ECG_Changes->Dose_Reduction Increased_Monitoring Increase Frequency of ECG and Clinical Observation ECG_Changes->Increased_Monitoring Dose_Reduction->Increased_Monitoring

Caption: Workflow for monitoring and troubleshooting cardiotoxicity.

Detailed Protocols:

  • Electrocardiography (ECG) in Rodents:

    • Acclimatization: Acclimatize animals to the restraint or monitoring environment to minimize stress-induced artifacts.

    • Electrode Placement: For non-invasive monitoring, place limb leads on the paws. For telemetry, surgically implant the device according to the manufacturer's instructions.

    • Data Acquisition: Record a baseline ECG prior to the first dose of this compound. Subsequent recordings should be taken at regular intervals (e.g., weekly) and at the time of expected peak plasma concentration.

    • Analysis: Analyze key parameters as outlined in the table below.

  • Histopathological Evaluation:

    • Tissue Collection: At the end of the study, perfuse the heart with a suitable fixative (e.g., 10% neutral buffered formalin).

    • Sectioning: Process the heart tissue for paraffin (B1166041) embedding and sectioning.

    • Staining: Stain sections with Hematoxylin and Eosin (H&E) to assess for cardiomyocyte degeneration, necrosis, and inflammation. Use Masson's trichrome stain to evaluate for fibrosis.[1][2]

    • Scoring: Score the extent of any observed pathology (e.g., on a scale of 0-4 for severity).[2]

Quantitative Data:

ParameterSpeciesTypical Normal RangePotential this compound Associated Change to Monitor
Heart Rate Mouse450 - 600 bpmSignificant increase or decrease
Rat300 - 450 bpmSignificant increase or decrease
QT Interval Mouse40 - 70 msProlongation
Rat60 - 100 msProlongation
ST Segment Mouse/RatIsoelectricElevation or depression
Hematological Toxicity: Thrombocytopenia

Issue: Observation of decreased platelet counts in treated animals, potentially leading to increased bleeding risk.

Monitoring and Management Workflow:

cluster_monitoring Monitoring cluster_management Management Baseline_CBC Baseline Complete Blood Count (CBC) Regular_CBC Regular CBC Monitoring (e.g., weekly) Baseline_CBC->Regular_CBC During Study Clinical_Signs Observe for Clinical Signs (petechiae, bruising, bleeding) Regular_CBC->Clinical_Signs Thrombocytopenia Significant Thrombocytopenia (e.g., <50% of baseline) Regular_CBC->Thrombocytopenia If Detected Dose_Modification Consider Dose Reduction or Temporary Discontinuation Thrombocytopenia->Dose_Modification Supportive_Care Implement Supportive Care (e.g., soft bedding, careful handling) Thrombocytopenia->Supportive_Care TPO_Mimetic Consider Thrombopoietin (TPO) Mimetic (e.g., Romiplostim) in severe cases Dose_Modification->TPO_Mimetic If persistent/severe

Caption: Workflow for managing thrombocytopenia in preclinical models.

Detailed Protocols:

  • Complete Blood Count (CBC) Analysis:

    • Blood Collection: Collect a small volume of blood (e.g., 20-50 µL from the saphenous or tail vein) into an EDTA-coated microvessel.

    • Analysis: Use a validated veterinary hematology analyzer to determine platelet count, red blood cell count, hemoglobin, and white blood cell count.

    • Frequency: Perform baseline CBCs before the start of treatment and then at regular intervals (e.g., weekly) and at the end of the study.[3]

  • Supportive Care for Thrombocytopenic Mice:

    • Housing: House animals on soft bedding to minimize the risk of spontaneous bruising.

    • Handling: Handle animals with care to avoid trauma.

    • Diet: Provide softened food or a gel-based diet if there are signs of oral bleeding.

  • Therapeutic Intervention (for severe cases):

    • Thrombopoietin (TPO) Mimetics: In cases of severe, persistent thrombocytopenia that impacts the study goals, the use of a TPO mimetic like romiplostim can be considered to promote platelet recovery.[4][5] Dosing should be based on literature for the specific animal model.

Quantitative Data:

ParameterSpeciesTypical Normal RangeActionable Threshold (Example)
Platelet Count Mouse500 - 1500 x 10³/µL< 250 x 10³/µL (Consider intervention)
Rat500 - 1300 x 10³/µL< 250 x 10³/µL (Consider intervention)
Hemorrhage (Bleeding)

Issue: Increased bleeding observed, potentially linked to thrombocytopenia or direct effects of this compound on platelet function.

Assessment and Management:

cluster_assessment Assessment cluster_management Management Clinical_Observation Daily Clinical Observation for signs of bleeding Tail_Bleeding_Assay Tail Bleeding Time Assay Clinical_Observation->Tail_Bleeding_Assay If bleeding is suspected Coagulation_Panel Coagulation Panel (PT, aPTT) Tail_Bleeding_Assay->Coagulation_Panel Prolonged_Bleeding Prolonged Bleeding Time or Spontaneous Hemorrhage Tail_Bleeding_Assay->Prolonged_Bleeding If confirmed Dose_Modification Dose Reduction or Treatment Holiday Prolonged_Bleeding->Dose_Modification Supportive_Care Supportive Care Prolonged_Bleeding->Supportive_Care Platelet_Function Assess Platelet Function (Flow Cytometry) Dose_Modification->Platelet_Function To investigate mechanism

Caption: Assessment and management of bleeding risk.

Detailed Protocols:

  • Tail Bleeding Time Assay:

    • Anesthesia: Lightly anesthetize the animal.

    • Incision: Make a small, standardized incision on the tail vein.

    • Measurement: Gently blot the blood every 15-30 seconds with filter paper without disturbing the forming clot. Record the time until bleeding stops.[6][7]

  • Flow Cytometry for Platelet Activation:

    • Blood Collection: Collect blood into a tube containing an appropriate anticoagulant.

    • Staining: Stain whole blood with fluorescently labeled antibodies against platelet surface markers of activation (e.g., P-selectin (CD62P)) and the activated form of glycoprotein (B1211001) IIb/IIIa.[8][9][10]

    • Analysis: Analyze the samples using a flow cytometer to quantify the percentage of activated platelets.

Quantitative Data:

ParameterSpeciesTypical Normal RangeIndication of Increased Risk
Tail Bleeding Time Mouse2 - 5 minutes> 10 minutes
Prothrombin Time (PT) Rat10 - 15 secondsSignificant prolongation
Activated Partial Thromboplastin Time (aPTT) Rat15 - 25 secondsSignificant prolongation
Gastrointestinal Toxicity: Diarrhea

Issue: Animals exhibiting loose or watery stools.

Monitoring and Management:

  • Monitoring:

    • Daily Observation: Visually inspect cages for the presence of diarrhea.

    • Stool Consistency Score: Grade stool consistency on a scale (e.g., 0=normal, 1=soft, 2=loose, 3=watery).

    • Body Weight: Monitor body weight daily as a sensitive indicator of dehydration and general health.

  • Management:

    • Supportive Care: Ensure free access to drinking water and consider providing a hydrogel or other supplemental hydration source.

    • Dietary Modification: Provide a highly palatable and easily digestible diet.

    • Anti-diarrheal Agents: In severe cases that compromise animal welfare, consider the use of anti-diarrheal agents like loperamide, after consulting with a veterinarian and considering the potential impact on the study.[11]

    • Dose Modification: If diarrhea is severe and persistent, a dose reduction or temporary discontinuation of this compound may be necessary.

Dermatological Toxicity: Skin Rash

Issue: Appearance of skin rashes, erythema, or dermatitis in treated animals.

Monitoring and Management:

  • Monitoring:

    • Daily Visual Inspection: Carefully inspect the skin of the animals, particularly in sparsely haired areas, for any signs of rash, redness, or irritation.

    • Scoring: Grade the severity of the rash (e.g., based on the percentage of body surface area affected and the intensity of the erythema).

  • Management:

    • Topical Emollients: For mild, dry, or flaky skin, apply a bland emollient to moisturize the skin.[12]

    • Topical Corticosteroids: For more significant inflammatory rashes, a low-potency topical corticosteroid may be considered after veterinary consultation.

    • Environmental Enrichment: Provide non-abrasive bedding and enrichment to reduce skin irritation from scratching.

    • Dose Modification: In cases of severe or ulcerative dermatitis, a dose reduction or interruption of this compound treatment may be required to allow for healing.[13]

References

Validation & Comparative

A Comparative Guide to the Efficacy of TL-895 and First-Generation BTK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of the second-generation Bruton's tyrosine kinase (BTK) inhibitor, TL-895, with the first-generation BTK inhibitor, ibrutinib (B1684441). The information is supported by preclinical experimental data to assist researchers and drug development professionals in their understanding of these targeted therapies.

Introduction

Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target for B-cell malignancies. Ibrutinib, the first-in-class BTK inhibitor, revolutionized the treatment of these diseases. However, its off-target activities can lead to adverse effects. This compound is a next-generation, irreversible BTK inhibitor designed for increased selectivity and an improved safety profile. This guide delves into a comparative analysis of their efficacy based on available preclinical data.

Biochemical Potency and Selectivity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. In the context of BTK inhibitors, a lower IC50 value against BTK indicates higher potency. Conversely, higher IC50 values against other kinases (off-targets) suggest greater selectivity.

Table 1: Comparative Biochemical IC50 Values of this compound and Ibrutinib against BTK and Off-Target Kinases

KinaseThis compound IC50 (nM)Ibrutinib IC50 (nM)
BTK 1.5 - 4.9 [1][2]0.5 [3]
BMX0.53 - 1.6[1]0.8[3]
BLK10 - 39[1]0.5[3]
TEC10 - 39[1]78[3]
ITK-10.7[3]
EGFRNo Inhibition[1]5.6[3]
HER2 (ErbB2)-9.4[3]
JAK3-16.1[3]
CSKNo Inhibition[1]-
ERBB410 - 39[1]-
TXK10 - 39[1]-

Note: IC50 values are compiled from various sources and may have been determined using different assay conditions, which can lead to variations.

Preclinical data indicates that while ibrutinib is highly potent against BTK, it also inhibits several other kinases with low nanomolar IC50 values, contributing to its known side effects.[3] this compound demonstrates high potency against BTK and maintains a more selective profile, with significantly less activity against a range of other kinases.[1] A KINOMEscan profiling of this compound against 403 kinases revealed high selectivity, with the most potent hits being BTK and the related TEC family member, BMX.[4]

Cellular Activity

The efficacy of BTK inhibitors is further evaluated in cellular assays that measure their ability to inhibit BTK-mediated signaling and cell proliferation.

Table 2: Comparative Cellular Activity of this compound and Ibrutinib

AssayCell TypeThis compound EffectIbrutinib Effect
BTK Auto-phosphorylation (pY223)Ramos (Burkitt's lymphoma)IC50: 1-10 nM[5]Potent Inhibition
B-cell ProliferationPrimary CLL CellsInhibitionInhibition
Cell ViabilityDLBCL and MCL cell linesGrowth InhibitionGrowth Inhibition

This compound has been shown to effectively inhibit BTK auto-phosphorylation at the Y223 site and suppress the proliferation of primary chronic lymphocytic leukemia (CLL) cells in vitro.[5] It also inhibits the growth of a subset of activated diffuse large B-cell lymphoma (DLBCL) and mantle-cell lymphoma (MCL) cell lines.[5]

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP production. The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP through a luciferase reaction, which generates a luminescent signal proportional to the initial ADP concentration.

Materials:

  • Recombinant BTK enzyme

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Substrate (e.g., poly(G,T))

  • ATP

  • Test compound (e.g., this compound, ibrutinib)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 384-well plate, add the test compound, recombinant BTK enzyme, and substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Add the ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular BTK Auto-phosphorylation Assay (Western Blotting)

This assay measures the inhibition of BTK auto-phosphorylation in a cellular context.

Objective: To assess the ability of a test compound to inhibit BTK activity within cells.

Materials:

  • B-cell lymphoma cell line (e.g., Ramos)

  • Cell culture medium and supplements

  • Test compound (e.g., this compound, ibrutinib)

  • Stimulating agent (e.g., anti-IgM)

  • Lysis buffer

  • Primary antibodies (anti-phospho-BTK (Y223), anti-total-BTK)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Culture Ramos cells to the desired density.

  • Pre-treat the cells with various concentrations of the test compound for a specified time.

  • Stimulate the cells with anti-IgM to induce BCR signaling and BTK auto-phosphorylation.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-BTK (Y223) and total BTK.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the ratio of phosphorylated BTK to total BTK at each inhibitor concentration.

Cell Viability Assay

This assay determines the effect of a test compound on the viability and proliferation of cancer cells.

Objective: To measure the cytotoxic or cytostatic effects of a BTK inhibitor on B-cell malignancy cell lines.

Materials:

  • B-cell malignancy cell line (e.g., DLBCL, MCL)

  • Cell culture medium and supplements

  • Test compound (e.g., this compound, ibrutinib)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or XTT)

  • 96-well plates

  • Plate reader (luminescence or absorbance)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density.

  • Allow the cells to attach and grow for 24 hours.

  • Add serial dilutions of the test compound to the wells.

  • Incubate the plate for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate as required for signal development.

  • Measure the luminescence or absorbance using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations

BTK Signaling Pathway and Inhibition

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Antigen Antigen->BCR BTK BTK Lyn_Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 PIP2 PIP2 PLCG2->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Calcium Ca²⁺ Mobilization IP3->Calcium PKC PKC Activation DAG->PKC NFkB NF-κB Activation Calcium->NFkB PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Inhibitor This compound / Ibrutinib Inhibitor->BTK

Caption: Simplified BTK signaling pathway and the point of inhibition.

Experimental Workflow for Biochemical IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep_inhibitor 1. Prepare serial dilutions of Inhibitor reaction_setup 3. Combine Inhibitor, Kinase, Substrate, and ATP in a microwell plate prep_inhibitor->reaction_setup prep_reagents 2. Prepare Kinase, Substrate, and ATP solutions prep_reagents->reaction_setup incubation 4. Incubate at room temperature reaction_setup->incubation add_adp_glo 5. Add ADP-Glo™ Reagent to stop reaction and deplete ATP incubation->add_adp_glo add_detection 6. Add Kinase Detection Reagent to convert ADP to ATP and generate light add_adp_glo->add_detection read_plate 7. Measure Luminescence add_detection->read_plate plot_data 8. Plot Luminescence vs. Inhibitor Concentration read_plate->plot_data calc_ic50 9. Calculate IC50 value plot_data->calc_ic50

Caption: Workflow for determining IC50 using a biochemical assay.

Logical Comparison of Inhibitor Selectivity

Selectivity_Comparison cluster_inhibitors BTK Inhibitors cluster_targets Kinase Targets TL895 This compound (Second-Generation) BTK BTK (On-Target) TL895->BTK High Potency Off_Targets Off-Target Kinases (e.g., EGFR, TEC, etc.) TL895->Off_Targets Low Potency / High Selectivity Ibrutinib Ibrutinib (First-Generation) Ibrutinib->BTK High Potency Ibrutinib->Off_Targets Higher Potency / Lower Selectivity

Caption: Logical comparison of the kinase selectivity profiles.

References

Head-to-head comparison of TL-895 and ibrutinib in vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven in vitro comparison of TL-895 (formerly known as M7583) and ibrutinib (B1684441), two irreversible inhibitors of Bruton's tyrosine kinase (BTK). Both compounds are significant in the landscape of targeted therapies for B-cell malignancies. This document summarizes their biochemical potency, kinase selectivity, and effects on cellular functions, supported by available preclinical data.

Executive Summary

This compound is a second-generation BTK inhibitor designed for high selectivity, aiming to minimize off-target effects associated with the first-generation inhibitor, ibrutinib.[1][2] Preclinical data suggests that while both molecules are potent inhibitors of BTK, this compound exhibits a more refined kinase inhibition profile. This enhanced selectivity may translate to an improved safety profile in clinical applications. This guide presents the available in vitro data to support a direct comparison of these two inhibitors.

Biochemical Potency and Kinase Selectivity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the available IC50 data for this compound and ibrutinib against BTK and a panel of other kinases. It is important to note that these values are compiled from various studies and may not represent a direct head-to-head comparison under identical assay conditions, unless otherwise specified.

Table 1: Potency Against Bruton's Tyrosine Kinase (BTK)

CompoundTargetAssay TypeIC50 (nM)Reference
This compoundRecombinant BTKBiochemical Assay1.5[3]
This compoundBTKKinase Assay3.02[4]
This compoundBTKBRET Assay6.8[4]
This compoundBTK-4.9[5]
IbrutinibBTK-~0.5[6]

Table 2: Kinase Selectivity Profile (IC50 in nM)

KinaseThis compound (M7583)IbrutinibComments
BTK 1.5 - 18.5 [1][3]~0.5 [6]Both are potent BTK inhibitors.
BMX1.6 - 5[1][5]-This compound shows high potency against BMX.
BLK10 - 77[1][5]-This compound shows moderate to high potency against BLK.
TXK10 - 62[1][5]-This compound shows moderate potency against TXK.
TEC10 - 39[5]InhibitsIbrutinib is known to inhibit TEC, which can contribute to off-target effects. This compound also shows moderate inhibition.
ITK-InhibitsIbrutinib inhibits ITK, which can affect T-cell function.
CSKNo Inhibition[5]InhibitsIbrutinib's inhibition of CSK has been linked to cardiotoxicity. This compound does not inhibit CSK.
EGFRNo Inhibition[5]InhibitsIbrutinib's off-target inhibition of EGFR can lead to side effects like rash and diarrhea. This compound does not inhibit EGFR.
ERBB410 - 39[5]-This compound shows moderate inhibition of ERBB4.

Note: A hyphen (-) indicates that directly comparable data was not available in the searched sources.

Cellular Activity

In vitro studies in various B-cell malignancy cell lines and primary patient cells provide insights into the functional consequences of BTK inhibition.

Table 3: Effects on Cellular Proliferation and Viability

Cell Line/Cell TypeCompoundEffectIC50/ConcentrationReference
Primary CLL BlastsThis compoundInhibited proliferation-[1][3]
DLBCL Cell LinesThis compoundInhibited growth-[1]
Mantle Cell Lymphoma (MCL) Cell LinesThis compoundInhibited growth-[3]
Daudi (Burkitt's Lymphoma)This compound, Ibrutinib, AcalabrutinibNo inhibition of rituximab-induced ADCC at clinically relevant concentrations for this compound. Ibrutinib inhibited ADCC.-[4]
Pre-BCR+ ALL Cell Lines (RCH-ACV, SMS-SB)IbrutinibReduced viability/proliferation0.5 µM[7]
Burkitt Lymphoma Cell Lines (Raji, Ramos)IbrutinibInhibition of cell proliferationRaji: 5.2 µM, Ramos: 0.87 µM[5]
Primary CLL CellsIbrutinibInduced modest apoptosis1 µM[8]

Note: A hyphen (-) indicates that specific quantitative data was not provided in the source.

A preclinical study directly compared M7583 (this compound) with ibrutinib and found that M7583 inhibited the growth of diffuse large B-cell lymphoma (DLBCL) cell lines and primary chronic lymphocytic leukemia (CLL) blasts.[1] Another study demonstrated that at clinically relevant concentrations, ibrutinib inhibited the antibody-dependent cell-mediated cytotoxicity (ADCC) mechanism of rituximab, whereas this compound did not.[1]

Signaling Pathways and Experimental Workflows

B-Cell Receptor (BCR) Signaling Pathway

Both this compound and ibrutinib target BTK, a key kinase in the B-cell receptor signaling pathway. Inhibition of BTK disrupts downstream signaling, leading to decreased B-cell proliferation and survival.

BCR_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG NFkB_MAPK NF-κB / MAPK Pathways IP3_DAG->NFkB_MAPK Proliferation Cell Proliferation & Survival NFkB_MAPK->Proliferation TL895 This compound TL895->BTK Ibrutinib Ibrutinib Ibrutinib->BTK

Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound and ibrutinib on BTK.

Experimental Workflow: In Vitro Kinase Assay

Biochemical kinase assays are fundamental for determining the potency and selectivity of kinase inhibitors.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Recombinant Kinase Substrate ATP Test Compound (this compound or Ibrutinib) Incubation Incubate at controlled temperature Reagents->Incubation Detection Measure Kinase Activity (e.g., ADP production, substrate phosphorylation) Incubation->Detection Analysis Calculate % Inhibition Determine IC50 values Detection->Analysis

Caption: General workflow for an in vitro biochemical kinase assay to determine inhibitor potency (IC50).

Experimental Workflow: Cellular Proliferation Assay

Cellular proliferation assays assess the effect of a compound on the growth of cancer cell lines.

Cellular_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_incubation Incubation cluster_measurement Measurement & Analysis Cell_Culture Seed B-cell malignancy cell lines in microplates Add_Compound Add serial dilutions of This compound or Ibrutinib Cell_Culture->Add_Compound Incubate Incubate for a defined period (e.g., 72 hours) Add_Compound->Incubate Measure_Viability Assess cell viability/proliferation (e.g., MTT, CellTiter-Glo) Incubate->Measure_Viability Calculate_IC50 Determine IC50 values Measure_Viability->Calculate_IC50

Caption: General workflow for a cellular proliferation assay to evaluate the anti-proliferative effects of inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are generalized protocols for key in vitro assays used to compare BTK inhibitors.

Biochemical Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). Dilute the recombinant BTK enzyme and the substrate in the reaction buffer. Prepare serial dilutions of this compound and ibrutinib in DMSO, then dilute further in the reaction buffer.

  • Kinase Reaction: In a 384-well plate, combine the BTK enzyme, the test inhibitor (this compound or ibrutinib) or vehicle (DMSO), and the substrate. Initiate the reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP. Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (Example: MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Culture B-cell malignancy cell lines (e.g., Ramos, Raji, TMD8) under standard conditions. Seed the cells into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight if applicable.

  • Compound Treatment: Prepare serial dilutions of this compound and ibrutinib in the appropriate cell culture medium. Add the diluted compounds or vehicle control (DMSO) to the wells.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition and Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692).

  • Formazan Solubilization and Measurement: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals. Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation inhibition for each inhibitor concentration compared to the vehicle control. Determine the IC50 value from the dose-response curve.

BTK Occupancy Assay

This assay measures the extent to which an inhibitor is bound to its target (BTK) within cells.

  • Cell Treatment: Treat peripheral blood mononuclear cells (PBMCs) or a relevant B-cell line with various concentrations of the irreversible inhibitor (this compound or ibrutinib) for a defined period.

  • Cell Lysis: Lyse the cells to release the intracellular proteins, including BTK.

  • Occupancy Measurement: A common method involves using a probe that binds to the same site on BTK as the inhibitor. The amount of probe that can bind is inversely proportional to the amount of inhibitor already bound. This can be quantified using techniques like flow cytometry or a plate-based assay with a fluorescently labeled probe.

  • Data Analysis: The percentage of BTK occupancy is calculated by comparing the signal from the treated cells to that of untreated and fully saturated control cells.

Conclusion

The available in vitro data indicates that this compound is a highly potent and selective second-generation BTK inhibitor.[1][3][5] While both this compound and ibrutinib are effective at inhibiting BTK, this compound demonstrates a more refined kinase selectivity profile, with notably no inhibition of CSK and EGFR at the tested concentrations.[5] This suggests a potentially lower risk of certain off-target effects that have been associated with ibrutinib, such as cardiotoxicity and rash.[5] The cellular activity data, although not always from direct head-to-head studies, supports the anti-proliferative effects of both compounds in B-cell malignancies. The observation that this compound, unlike ibrutinib, does not interfere with rituximab-induced ADCC at clinically relevant concentrations could be a significant advantage in combination therapies.[1] Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety of this compound and ibrutinib.

References

TL-895: A Comparative Analysis of Selectivity for Bruton's Tyrosine Kinase (BTK) Over Other TEC Family Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase inhibitor TL-895's selectivity for its primary target, Bruton's Tyrosine Kinase (BTK), over other members of the Tec family of kinases. The information presented is supported by experimental data to assist researchers and drug development professionals in evaluating this compound's potential as a targeted therapeutic agent.

Executive Summary

This compound is a potent, orally available, second-generation irreversible inhibitor of BTK.[1][2] It is currently under investigation for the treatment of B-cell malignancies and other disorders.[3][4] A key attribute of a successful kinase inhibitor is its selectivity, which minimizes off-target effects and potential toxicities. This guide examines the selectivity profile of this compound against other members of the TEC kinase family, including BMX, ITK, TEC, and TXK.

Comparative Selectivity of this compound

The following table summarizes the inhibitory activity of this compound against BTK and other TEC family kinases, as determined by various in vitro assays. The data demonstrates that while this compound is a potent inhibitor of BTK, it also exhibits significant activity against BMX, another TEC family kinase.[3][5] In some assays, the inhibition of BMX was even more potent than that of BTK.[3][6] However, this compound shows a refined selectivity profile with only a few other kinases inhibited within a tenfold range of its BTK activity.[1][2]

KinaseAssay TypeIC50 / EC50 (nM)Reference
BTK Recombinant BTK Assay1.5 (average IC50)[1][2]
HotSpot Kinase Assay3.02 (EC50)[3]
NanoBRET Assay6.8 (EC50)[3][7]
Kinase Inhibition Assay4.9[5]
BMX HotSpot Kinase Assay0.53 (EC50)[3]
NanoBRET Assay1.6 (EC50)[3][7]
Kinase Inhibition Assay1.6[1][5]
BLK Kinase Inhibition Assay10-39[5]
TEC Kinase Inhibition Assay10-39[5]
TXK Kinase Inhibition AssayIC50 within tenfold of BTK[1]
Kinase Inhibition Assay10-39[5]

Signaling Pathway Context

The TEC family of kinases are non-receptor tyrosine kinases that play crucial roles in the signaling pathways of various hematopoietic cells. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, proliferation, and survival.[8] Other TEC family members are involved in distinct but related signaling cascades. The diagram below illustrates the general signaling pathway involving TEC family kinases.

TEC_Family_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., BCR, GPCR) TEC_Kinase TEC Family Kinase (BTK, ITK, TEC, BMX, TXK) Receptor->TEC_Kinase Activation Downstream Downstream Signaling Molecules (e.g., PLCγ, Akt) TEC_Kinase->Downstream Phosphorylation Transcription Transcription Factors (e.g., NF-κB, NFAT) Downstream->Transcription Gene_Expression Gene Expression (Proliferation, Survival, etc.) Transcription->Gene_Expression

Figure 1: Simplified TEC Family Kinase Signaling Pathway.

Experimental Protocols

The determination of kinase inhibitor selectivity relies on robust and well-defined experimental protocols. A common method for assessing the potency and selectivity of a kinase inhibitor is through in vitro kinase assays.

In Vitro Kinase Inhibition Assay (Radiometric Format)

This assay measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.

Materials:

  • Purified recombinant kinases (e.g., BTK, BMX, TEC, etc.)

  • Specific peptide or protein substrates for each kinase

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM EGTA)

  • [γ-³³P]ATP (radiolabeled ATP)

  • ATP solution

  • 96- or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Compound Dilution: Prepare serial dilutions of this compound.

  • Reaction Setup: In a multi-well plate, combine the kinase reaction buffer, the specific kinase, and the diluted this compound or a vehicle control (DMSO).

  • Pre-incubation: Incubate the mixture to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP.

  • Reaction Termination: Stop the reaction after a defined period.

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate, where the phosphorylated substrate will bind.

  • Washing: Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare Serial Dilutions of this compound C Add this compound/Vehicle to Wells A->C B Prepare Kinase Reaction Mix (Buffer, Kinase, Substrate) D Add Kinase to Wells B->D C->D E Pre-incubate D->E F Initiate Reaction with [γ-³³P]ATP + Substrate E->F G Incubate F->G H Stop Reaction G->H I Transfer to Filter Plate H->I J Wash to Remove Unincorporated [γ-³³P]ATP I->J K Measure Radioactivity J->K L Calculate % Inhibition and Determine IC50 K->L

Figure 2: Experimental Workflow for an In Vitro Kinase Inhibition Assay.

Understanding Kinase Selectivity

Kinase selectivity refers to the ability of a drug to inhibit its intended target kinase with significantly greater potency than other kinases in the kinome. High selectivity is desirable to maximize therapeutic efficacy while minimizing off-target side effects. The concept of selectivity is often quantified by comparing the IC50 or Ki values of an inhibitor against its primary target versus other kinases.

Selectivity_Concept cluster_high_selectivity High Selectivity cluster_low_selectivity Low Selectivity A Inhibitor B Target Kinase (e.g., BTK) A->B Strong Inhibition (Low IC50) C Off-Target Kinase 1 A->C Weak or No Inhibition (High IC50) D Off-Target Kinase 2 A->D Weak or No Inhibition (High IC50) X Inhibitor Y Target Kinase X->Y Strong Inhibition Z1 Off-Target Kinase 1 X->Z1 Strong Inhibition Z2 Off-Target Kinase 2 X->Z2 Moderate Inhibition

Figure 3: Conceptual Diagram of High vs. Low Kinase Inhibitor Selectivity.

Conclusion

The available data indicates that this compound is a highly potent inhibitor of BTK. While it also demonstrates significant activity against BMX, its selectivity profile appears refined against a broader panel of kinases. This characteristic may offer a therapeutic advantage by potentially reducing off-target effects associated with less selective BTK inhibitors. Further investigation and clinical studies are necessary to fully elucidate the clinical implications of this compound's selectivity profile.

References

TL-895: A Comparative Analysis of Cross-reactivity with Other Tyrosine Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the tyrosine kinase inhibitor TL-895's cross-reactivity profile against other tyrosine kinases, supported by experimental data. This compound is a potent, orally available, and highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[1][2] Understanding its selectivity is crucial for predicting potential off-target effects and therapeutic applications.

Executive Summary

This compound demonstrates high selectivity for BTK. Cross-reactivity studies have identified a limited number of other tyrosine kinases that are inhibited by this compound, primarily within the Tec family of kinases. Notably, this compound shows potent inhibition of BMX, another member of the Tec family. The selectivity of this compound is a significant advantage over first-generation BTK inhibitors, which are known to have more off-target activities.

Cross-reactivity Data

The following table summarizes the inhibitory activity of this compound against a panel of tyrosine kinases. The data is compiled from various biochemical and cellular assays.

Kinase TargetAssay TypeIC50 / EC50 (nM)Notes
BTK HotSpot Kinase Assay3.02Primary Target.[3]
NanoBRET TE Intracellular Assay6.8Primary Target; intracellular potency.[3]
Biochemical Assay4.9[1]
BMX HotSpot Kinase Assay0.53Potent off-target inhibition.[3]
NanoBRET TE Intracellular Assay1.6Potent off-target inhibition; intracellular potency.[3]
Biochemical Assay1.6[1]
BLK Biochemical Assay10-39Moderate off-target inhibition.[1]
ERBB4 Biochemical Assay10-39Moderate off-target inhibition.[1]
TEC Biochemical Assay10-39Moderate off-target inhibition.[1]
TXK Biochemical Assay10-39Moderate off-target inhibition.[1]
CSK Biochemical AssayNo inhibitionDemonstrates selectivity over some related kinases.[1]
EGFR Biochemical AssayNo inhibitionDemonstrates selectivity over some related kinases.[1]

A broader screening of this compound at a concentration of 500 nmol/L against 403 non-mutant kinases using the KINOMEscan platform resulted in a high selectivity score (S(35) of 0.015), indicating that this compound interacts with a very small fraction of the kinome.[3] Another study utilizing a 270-kinase panel at a 1 µM concentration of this compound also confirmed its high selectivity.[4][5]

Signaling Pathway and Experimental Workflow

To visually represent the context of this compound's activity, the following diagrams illustrate the BTK signaling pathway and a general workflow for assessing kinase inhibitor selectivity.

BTK_Signaling_Pathway cluster_cell B-Cell BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Activation Syk Syk Lyn->Syk Phosphorylation BTK BTK Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream TL895 This compound TL895->BTK Inhibition

Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.

Kinase_Inhibitor_Workflow cluster_workflow Kinase Inhibitor Selectivity Profiling start Start: Test Compound (this compound) biochemical Biochemical Assays (e.g., HotSpot, ADP-Glo) start->biochemical cellular Cell-Based Assays (e.g., NanoBRET) start->cellular panel Broad Kinase Panel Screening (e.g., KINOMEscan) start->panel data Data Analysis: Determine IC50/EC50 Values biochemical->data cellular->data panel->data selectivity Assess Selectivity Profile data->selectivity

Caption: General experimental workflow for determining kinase inhibitor selectivity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

HotSpot™ Kinase Assay (Biochemical IC50 Determination)

This assay is a radiometric method to measure the catalytic activity of kinases.

  • Reagents: Base reaction buffer (20 mM Hepes pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35), substrate, cofactors, recombinant kinases (e.g., BTK, BMX), this compound (in 100% DMSO), and ³³P-ATP.[6]

  • Procedure:

    • Prepare the substrate in the base reaction buffer.

    • Add any required cofactors to the substrate solution.

    • Add the kinase to the substrate solution and mix gently.

    • Deliver serial dilutions of this compound in DMSO to the kinase reaction mixture using acoustic technology and incubate for 20 minutes at room temperature.

    • Initiate the kinase reaction by adding ³³P-ATP.

    • Incubate the reaction for 2 hours at room temperature.

    • Detect kinase activity using the P81 filter-binding method, which captures the radiolabeled phosphorylated substrate.

    • IC50 values are calculated from the dose-response curves.[6]

NanoBRET™ TE Intracellular Kinase Assay (Cellular EC50 Determination)

This assay measures the apparent affinity of a test compound for a target kinase in live cells using Bioluminescence Resonance Energy Transfer (BRET).

  • Cell Line: HEK293 human epithelial cells.[7]

  • Reagents: HEK293 cells, NanoLuc-BTK Fusion Vector, Transfection Carrier DNA, Opti-MEM I Reduced Serum Medium, NanoBRET™ Tracer, this compound, NanoBRET™ Nano-Glo® Substrate, and Extracellular NanoLuc® Inhibitor.[7][8][9]

  • Procedure:

    • HEK293 cells are transiently transfected with the NanoLuc-kinase fusion vector.

    • Transfected cells are seeded into 384-well plates.

    • The cells are pre-treated with the NanoBRET™ Tracer.

    • Serial dilutions of this compound are added to the wells, and the plate is incubated for 1-2 hours.

    • The NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor are added.

    • The BRET signal is measured on a multilabel reader. The signal is a ratio of the acceptor emission to the donor emission.

    • EC50 values are determined by plotting the BRET ratio against the concentration of this compound.[3][7]

KINOMEscan™ (Selectivity Profiling)

This is a competitive binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.

  • Methodology: The assay is typically performed by a specialized service provider (e.g., Eurofins DiscoverX).

  • Procedure:

    • A DNA-tagged kinase is incubated with an immobilized ligand that binds to the active site of the kinase.

    • This compound is added to the reaction and competes with the immobilized ligand for binding to the kinase.

    • The amount of kinase bound to the solid support is measured using quantitative PCR of the DNA tag.

    • The results are reported as the percentage of the kinase that remains bound to the solid support in the presence of the test compound compared to a DMSO control (% Ctrl). A lower % Ctrl value indicates a stronger interaction.

References

TL-895 in Myelofibrosis: A Comparative Analysis of Emerging Experimental Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myelofibrosis (MF), a chronic and progressive myeloproliferative neoplasm, is characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. While JAK inhibitors have been the cornerstone of therapy, a significant proportion of patients experience suboptimal response or lose response over time, creating a critical unmet need for novel therapeutic strategies. This guide provides a comparative analysis of TL-895, an investigational Bruton's tyrosine kinase (BTK) inhibitor, against other key experimental treatments for myelofibrosis, supported by available preclinical and clinical data.

Executive Summary

This compound is an orally available, irreversible BTK inhibitor currently in Phase 2 clinical development for patients with myelofibrosis, particularly those who are relapsed, refractory, or ineligible for JAK inhibitor therapy.[1] Preclinical data suggest that this compound may impact myelofibrosis pathophysiology by inhibiting BTK-mediated cell adhesion, migration, and pro-inflammatory signaling.[2][3] Preliminary clinical data in patients with severe thrombocytopenia has shown potential for symptom improvement and increased platelet counts.[4] This guide compares this compound with other promising experimental agents targeting different signaling pathways implicated in myelofibrosis, including BET inhibitors (pelabresib), BCL-2/BCL-xL inhibitors (navitoclax), and next-generation JAK inhibitors (fedratinib, momelotinib, pacritinib).

Quantitative Data Comparison

The following tables summarize key efficacy endpoints from clinical trials of various experimental treatments for myelofibrosis. It is important to note that the data for this compound is from a small, early-phase study in a specific patient population and is not directly comparable to the large, randomized Phase 3 trials of other agents.

Table 1: Spleen Volume and Symptom Score Reduction

Treatment Clinical Trial Patient Population Spleen Volume Reduction (SVR35) at 24 Weeks Total Symptom Score Reduction (TSS50) at 24 Weeks
This compound Phase 2 (NCT04640532) - Cohort 3JAKi-ineligible MF with severe thrombocytopeniaData not yet availableClinically meaningful improvements reported[4]
Pelabresib + Ruxolitinib (B1666119) MANIFEST-2 (Phase 3)JAKi-naïve65.9%52.3%
Navitoclax + Ruxolitinib TRANSFORM-1 (Phase 3)JAKi-naïve63.2%Not statistically significant vs. placebo + ruxolitinib
Fedratinib JAKARTA-2 (Phase 2)Previously treated with ruxolitinib31% (at end of cycle 6)27% (at end of cycle 6)
Momelotinib MOMENTUM (Phase 3)Symptomatic and anemic, previously treated with a JAKiNot the primary endpoint; focused on symptom and anemia responseStatistically significant improvement vs. danazol
Pacritinib (B611967) PERSIST-2 (Phase 3)Thrombocytopenia (platelet count ≤100 × 10⁹/L)22% (twice daily dose)32% (twice daily dose)

Table 2: Hematologic and Bone Marrow Responses

Treatment Clinical Trial Anemia Response Bone Marrow Fibrosis Improvement (≥1 grade)
This compound Phase 2 (NCT04640532) - Cohort 3Platelet count improvement observed[4]Data not yet available
Pelabresib + Ruxolitinib MANIFEST-2 (Phase 3)Trend towards improvement38.5%
Navitoclax + Ruxolitinib REFINE (Phase 2)23%39%
Momelotinib MOMENTUM (Phase 3)Statistically significant improvement in transfusion independence vs. danazolData not reported as a primary outcome
Pacritinib PERSIST-2 (Phase 3)Clinical improvement in hemoglobin observedData not reported as a primary outcome

Experimental Protocols

This compound (NCT04655118)
  • Study Design: A Phase 2, multicenter, open-label study evaluating the safety and efficacy of this compound in patients with relapsed/refractory myelofibrosis, JAK inhibitor intolerant myelofibrosis, JAK inhibitor treatment ineligible myelofibrosis, or indolent systemic mastocytosis.[1]

  • Patient Population: Adults with a confirmed diagnosis of myelofibrosis who meet the criteria for being relapsed/refractory, intolerant, or ineligible for JAK inhibitor treatment.[1]

  • Intervention: this compound administered orally. The study is designed to determine the recommended Phase 2 dose and schedule.[1]

  • Primary Outcome Measures: To determine the recommended Phase 2 dose and schedule of this compound in each cohort.[1]

  • Secondary Outcome Measures: Include overall response rate, duration of response, and patient-reported outcomes.

Pelabresib (MANIFEST-2 - NCT04603495)
  • Study Design: A global, randomized, double-blind, placebo-controlled Phase 3 study.

  • Patient Population: JAK inhibitor treatment-naïve patients with myelofibrosis.

  • Intervention: Pelabresib in combination with ruxolitinib versus placebo plus ruxolitinib.

  • Primary Outcome Measure: Proportion of patients achieving at least a 35% reduction in spleen volume from baseline at week 24.

  • Secondary Outcome Measures: Include the proportion of patients with a 50% or greater improvement in Total Symptom Score.

Navitoclax (TRANSFORM-1 - NCT04472598)
  • Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase 3 study.

  • Patient Population: Adult patients with myelofibrosis who have not previously been treated with a JAK inhibitor.

  • Intervention: Navitoclax in combination with ruxolitinib versus placebo in combination with ruxolitinib.

  • Primary Outcome Measure: Spleen volume reduction of 35% or greater from baseline at Week 24.

  • Secondary Outcome Measures: Change from baseline in Total Symptom Score at Week 24.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways implicated in myelofibrosis and the mechanisms of action of the discussed experimental treatments.

Myelofibrosis_Signaling_Pathways Key Signaling Pathways in Myelofibrosis and Therapeutic Targets cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor (e.g., TPO-R/MPL) JAK2 JAK2 Cytokine_Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation BTK BTK JAK2->BTK Activation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Gene_Transcription Gene Transcription (Proliferation, Inflammation, Survival) BTK->Gene_Transcription Downstream Signaling BCL2_BCLxL BCL-2 / BCL-xL STAT_dimer->Gene_Transcription Nuclear Translocation BET BET Proteins BET->Gene_Transcription Transcriptional Regulation JAKi JAK Inhibitors (Fedratinib, Momelotinib, Pacritinib) JAKi->JAK2 BTKi BTK Inhibitor (this compound) BTKi->BTK BETi BET Inhibitor (Pelabresib) BETi->BET BCLi BCL-2/BCL-xL Inhibitor (Navitoclax) BCLi->BCL2_BCLxL Inhibition of Anti-Apoptotic Function

Caption: Overview of key signaling pathways in myelofibrosis and the targets of experimental therapies.

JAK-STAT Pathway

Constitutive activation of the JAK-STAT pathway is a central pathogenic driver in myelofibrosis, leading to uncontrolled cell proliferation and excessive cytokine production.[5][6][7] Fedratinib, momelotinib, and pacritinib are all JAK inhibitors that aim to normalize this dysregulated signaling.

Bruton's Tyrosine Kinase (BTK) Pathway

BTK is a key component of B-cell receptor signaling and is also implicated in myeloid cell function. In myelofibrosis, BTK signaling may contribute to the inflammatory microenvironment and abnormal cell trafficking.[2] this compound, as a BTK inhibitor, is hypothesized to disrupt these processes.[3] Preclinical studies have shown that this compound can inhibit BTK activation in JAK2V617F-mutant cells, leading to reduced cell adhesion and migration.[2][3]

TL895_Mechanism_of_Action This compound inhibits BTK, which is activated by mutant JAK2, thereby reducing downstream signaling that promotes cell adhesion, migration, and the production of pro-inflammatory cytokines. cluster_cell Myelofibrosis Cell JAK2_mut Mutant JAK2 BTK BTK JAK2_mut->BTK Activates Downstream Downstream Signaling (e.g., NF-κB) BTK->Downstream Adhesion_Migration Cell Adhesion & Migration Downstream->Adhesion_Migration Cytokine_Production Pro-inflammatory Cytokine Production Downstream->Cytokine_Production TL895 This compound TL895->BTK Inhibits Clinical_Trial_Workflow Generalized Phase 3 Clinical Trial Workflow for Myelofibrosis Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (1:1) Patient_Screening->Randomization Treatment_Arm_A Experimental Arm (e.g., this compound, Pelabresib + Ruxolitinib) Randomization->Treatment_Arm_A Treatment_Arm_B Control Arm (e.g., Placebo + Ruxolitinib, Best Available Therapy) Randomization->Treatment_Arm_B Treatment_Period Treatment Period (e.g., 24 weeks) Treatment_Arm_A->Treatment_Period Treatment_Arm_B->Treatment_Period Primary_Endpoint Primary Endpoint Assessment (e.g., SVR35 at Week 24) Treatment_Period->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Assessment (e.g., TSS50, Anemia Response) Primary_Endpoint->Secondary_Endpoints Follow_up Long-term Follow-up (Safety and Survival) Secondary_Endpoints->Follow_up

References

Reproducibility of TL-895's anti-inflammatory effects across studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory properties of the novel Bruton's tyrosine kinase (BTK) inhibitor, TL-895, against other established inhibitors, ibrutinib (B1684441) (a first-generation BTK inhibitor) and ruxolitinib (B1666119) (a JAK1/2 inhibitor). The data presented is compiled from various preclinical and clinical studies to aid in the objective assessment of this compound's performance and reproducibility.

Executive Summary

This compound is a potent and selective BTK inhibitor demonstrating significant anti-inflammatory effects across a range of preclinical models. Its mechanism of action centers on the inhibition of BTK, a key mediator in B-cell and myeloid cell signaling pathways that are crucial for inflammatory responses. This guide synthesizes the available quantitative data on the inhibition of pro-inflammatory cytokines, cell adhesion, and cell migration, and provides detailed experimental protocols for the key assays cited. The objective is to offer a clear, data-driven comparison to inform further research and development.

Comparative Anti-Inflammatory Activity

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound, ibrutinib, and ruxolitinib. It is important to note that the data is compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.

Table 1: Inhibition of Pro-Inflammatory Cytokine Production

CompoundCytokineAssay SystemEC50/IC50Citation
This compound IL-8, IL-1β, MCP-1, MIP-1α, IL-6Healthy human monocytes1-3 nM (EC50)[1]
Ibrutinib TNF-α, IL-6, IL-1βLPS-stimulated BV2 microglial cellsSignificantly reduced at 1 µM[2]
Ibrutinib TNF-α, IL-1β, IL-6LPS-stimulated CLL patient monocytesSignificantly lower than healthy controls at baseline, reversed with therapy[3]
Ruxolitinib IL-6, TNF-αLPS-stimulated human macrophagesRepressed at 5 µM[4]
Ruxolitinib IL-6IL-6-stimulated human hepatocytes~1.0-1.2 µM (EC50)[5]

Table 2: Inhibition of Cell Adhesion and Migration

CompoundEffectAssay SystemQuantitative DataCitation
This compound Inhibition of cell adhesion to VCAM-1/ICAM-1JAK2(VF) cells40% decrease[1]
This compound Inhibition of chemotaxis toward SDF-1αJAK2(VF) cells57% decrease[1]
Ibrutinib Inhibition of cell adhesion to fibronectinCLL patient cells (in vivo)98% median reduction on day 28[6]
Ibrutinib Inhibition of VCAM-1 expressionVEGF-A-stimulated human aortic endothelial cellsSignificantly blocked[3]
Ruxolitinib Effect on cell migrationNot explicitly quantified in the provided search results-

Table 3: Kinase Inhibitory Activity

CompoundTarget KinaseAssay SystemIC50Citation
This compound BTKRecombinant enzyme4.9 nM[1]
Ibrutinib BTKNot specified in provided resultsNot specified
Ruxolitinib JAK1Kinase in vitro assay3.3 nM[7][8]
Ruxolitinib JAK2Kinase in vitro assay2.8 nM[7][8]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental approaches used to evaluate these compounds, the following diagrams are provided.

BTK and JAK Signaling Pathways in Inflammation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Activation CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation pBTK pBTK BTK->pBTK Autophosphorylation pJAK pJAK JAK->pJAK Autophosphorylation NFkB NF-κB Pathway pBTK->NFkB Activation STAT STAT pJAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT GeneTranscription Gene Transcription (Pro-inflammatory Cytokines, Adhesion Molecules) pSTAT->GeneTranscription Dimerization & Nuclear Translocation NFkB->GeneTranscription Nuclear Translocation TL895 This compound TL895->pBTK Inhibits Ibrutinib Ibrutinib Ibrutinib->pBTK Inhibits Ruxolitinib Ruxolitinib Ruxolitinib->pJAK Inhibits

Caption: BTK and JAK signaling pathways in inflammation.

Experimental Workflow for Assessing Anti-Inflammatory Effects cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis CellSeeding Seed Immune Cells (e.g., Monocytes, Macrophages) DrugTreatment Treat with this compound, Ibrutinib, or Ruxolitinib CellSeeding->DrugTreatment Stimulation Stimulate with Pro-inflammatory Agent (e.g., LPS) DrugTreatment->Stimulation CytokineAssay Cytokine Measurement (ELISA) Stimulation->CytokineAssay AdhesionAssay Cell Adhesion Assay (VCAM-1/ICAM-1 coated plates) Stimulation->AdhesionAssay MigrationAssay Chemotaxis Assay (SDF-1α gradient) Stimulation->MigrationAssay WesternBlot Protein Phosphorylation (Western Blot for pBTK/pSTAT) Stimulation->WesternBlot DataQuant Quantify Results (EC50/IC50 Calculation, % Inhibition) CytokineAssay->DataQuant AdhesionAssay->DataQuant MigrationAssay->DataQuant WesternBlot->DataQuant Comparison Compare Efficacy of Different Inhibitors DataQuant->Comparison

Caption: Workflow for assessing anti-inflammatory drugs.

Detailed Experimental Protocols

1. Cytokine Production Assay (ELISA)

  • Objective: To quantify the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) in cell culture supernatants.

  • Methodology:

    • Cell Culture and Treatment: Human peripheral blood mononuclear cells (PBMCs) or specific immune cell lines are cultured in appropriate media. Cells are pre-incubated with various concentrations of the test inhibitor (this compound, ibrutinib, or ruxolitinib) or vehicle control for a specified time (e.g., 1-2 hours).

    • Stimulation: Cells are then stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production and incubated for a further period (e.g., 24 hours).

    • Supernatant Collection: The cell culture supernatant is collected after centrifugation to remove cells and debris.

    • ELISA Procedure: The concentration of specific cytokines in the supernatant is measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions. This typically involves adding the supernatant to antibody-coated microplates, followed by detection with a conjugated secondary antibody and a substrate that produces a measurable colorimetric or chemiluminescent signal.

    • Data Analysis: A standard curve is generated using known concentrations of the cytokine to quantify the amount in the samples. The EC50 values (the concentration of inhibitor that causes a 50% reduction in cytokine production) are then calculated.

2. Cell Adhesion Assay

  • Objective: To measure the ability of cells to adhere to extracellular matrix components or other cells, and the inhibition of this process by test compounds.

  • Methodology:

    • Plate Coating: 96-well plates are coated with adhesion molecules such as Vascular Cell Adhesion Molecule-1 (VCAM-1) or Intercellular Adhesion Molecule-1 (ICAM-1) and incubated to allow for protein binding.

    • Cell Preparation and Treatment: The cells of interest (e.g., JAK2(VF)-expressing cells) are labeled with a fluorescent dye (e.g., calcein-AM). The labeled cells are then treated with different concentrations of the inhibitors or a vehicle control.

    • Adhesion: The treated cells are added to the coated wells and allowed to adhere for a specific period.

    • Washing: Non-adherent cells are removed by gentle washing.

    • Quantification: The fluorescence of the remaining adherent cells is measured using a fluorescence plate reader.

    • Data Analysis: The percentage of adherent cells is calculated relative to the total number of cells added. The percentage inhibition of adhesion by the test compounds is then determined.

3. Chemotaxis Assay

  • Objective: To assess the directed migration of cells in response to a chemical gradient and the inhibitory effect of test compounds.

  • Methodology:

    • Assay Setup: A chemotaxis chamber (e.g., a Transwell plate) is used, which consists of an upper and a lower chamber separated by a porous membrane. The lower chamber is filled with media containing a chemoattractant, such as Stromal Cell-Derived Factor-1α (SDF-1α).

    • Cell Preparation and Treatment: Cells are pre-treated with the inhibitors or vehicle control.

    • Cell Seeding: The treated cells are seeded into the upper chamber.

    • Incubation: The chamber is incubated to allow cells to migrate through the membrane towards the chemoattractant in the lower chamber.

    • Quantification: The number of cells that have migrated to the lower chamber is quantified, often by cell counting or using a fluorescent dye.

    • Data Analysis: The percentage of migrated cells is calculated, and the inhibitory effect of the compounds on chemotaxis is determined.

4. Western Blot for Protein Phosphorylation

  • Objective: To detect and quantify the phosphorylation status of specific proteins (e.g., BTK, STAT) as a measure of pathway activation and its inhibition.

  • Methodology:

    • Cell Treatment and Lysis: Cells are treated with inhibitors and/or stimuli as described for the other assays. After treatment, cells are lysed to extract total protein.

    • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay) to ensure equal loading.

    • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-pBTK). The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: The signal is detected using a chemiluminescent substrate, and the bands are visualized using an imaging system.

    • Analysis: The intensity of the bands corresponding to the phosphorylated protein is quantified. The membrane is often stripped and re-probed with an antibody for the total protein to normalize for loading differences.

Conclusion

The available data indicate that this compound is a potent inhibitor of BTK with significant anti-inflammatory properties, demonstrated by its low nanomolar EC50 values for cytokine inhibition and its marked effects on cell adhesion and migration. While direct, comprehensive comparative studies are not yet published, the existing evidence suggests that this compound's in vitro potency is comparable to or exceeds that of the first-generation BTK inhibitor ibrutinib in certain assays. Its distinct mechanism of action from the JAK inhibitor ruxolitinib offers a different therapeutic approach to modulating inflammatory pathways. The reproducibility of these findings in broader and more direct comparative studies will be critical in fully defining the therapeutic potential of this compound in inflammatory diseases. The detailed protocols provided in this guide should facilitate such future investigations.

References

Independent Validation of TL-895's Preclinical Antineoplastic Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical antineoplastic activity of TL-895, a novel second-generation Bruton's tyrosine kinase (BTK) inhibitor, with other commercially available BTK inhibitors. The information presented is based on publicly available preclinical data and is intended to inform research and drug development decisions.

Introduction to this compound

This compound is an orally bioavailable, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3][4] The BCR pathway is a key driver of proliferation and survival in many B-cell malignancies. By targeting BTK, this compound aims to block the downstream signaling that promotes cancer cell growth and survival. Preclinical studies have demonstrated its potential as a potent and selective anti-cancer agent.[2][5]

Mechanism of Action: The BTK Signaling Pathway

The B-cell receptor signaling pathway is a complex cascade of protein interactions that is essential for normal B-cell development, but is often dysregulated in B-cell cancers. Upon antigen binding to the B-cell receptor, a series of phosphorylation events activate downstream kinases, including BTK. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which in turn triggers signaling cascades that lead to the activation of transcription factors like NF-κB. These transcription factors promote cell proliferation, survival, and differentiation. This compound irreversibly binds to a cysteine residue in the active site of BTK, thereby blocking its kinase activity and inhibiting the entire downstream signaling cascade.

BTK_Signaling_Pathway BTK Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation PIP2 PIP2 PLCg2->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFkB NF-κB Ca_Flux->NFkB PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression TL895 This compound TL895->BTK Inhibition

Caption: Inhibition of the BTK signaling pathway by this compound.

Comparative Preclinical Efficacy

This section compares the preclinical antineoplastic activity of this compound with first and second-generation BTK inhibitors: ibrutinib, acalabrutinib, and zanubrutinib.

In Vitro Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

Table 1: Comparative In Vitro Potency of BTK Inhibitors

CompoundTargetIC50 (nM)Cell Line / AssayReference
This compound BTK 1.5 Recombinant BTK
BTK 4.9 Kinase Assay[6][7]
BMX 0.53 Kinase Assay
IbrutinibBTKData not available in a directly comparable study
AcalabrutinibBTKData not available in a directly comparable study
ZanubrutinibBTKData not available in a directly comparable study

Disclaimer: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.

In Vivo Efficacy in Xenograft Models

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical method to evaluate the in vivo efficacy of anticancer agents.

Table 2: Comparative In Vivo Efficacy in Mantle Cell Lymphoma (MCL) Xenograft Models

CompoundModelDosing RegimenTumor Growth Inhibition (TGI) vs. VehicleComplete Response (CR) RateReference
This compound Mino MCL Xenograft Not SpecifiedSignificant (p < 0.05) Not Reported[2]
IbrutinibMino MCL XenograftNot SpecifiedSignificant (p < 0.05)Not Reported[2]
AcalabrutinibMCL XenograftNot SpecifiedEfficacious40% (in a Phase 2 study)[2]
ZanubrutinibMCL Xenograft160 mg twice dailySignificant78% (in a Phase 2 study)[2]

Disclaimer: The data presented is compiled from separate studies, and direct head-to-head preclinical comparisons in the same experiment were not identified. Clinical response rates are included for context but are not from preclinical models.

Experimental Protocols

This section provides a detailed methodology for a typical mantle cell lymphoma (MCL) xenograft study, a key preclinical model for evaluating the efficacy of BTK inhibitors.

Mantle Cell Lymphoma (MCL) Xenograft Model

Objective: To evaluate the in vivo antineoplastic activity of this compound compared to other BTK inhibitors in a human MCL xenograft model.

Cell Line:

  • Mino, a human mantle cell lymphoma cell line.

Animal Model:

  • 6- to 8-week-old female severe combined immunodeficient (SCID) or athymic nude mice.

Procedure:

  • Cell Culture: Mino cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Tumor Implantation: 5 x 10⁶ Mino cells are suspended in a suitable medium (e.g., PBS or Matrigel) and subcutaneously inoculated into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: When tumors reach a predetermined volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Drug Administration: this compound and comparator drugs are administered orally at specified doses and schedules. The vehicle control group receives the same formulation without the active compound.

  • Endpoint: The study is terminated when tumors in the control group reach a specified size or at a predetermined time point. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Xenograft_Workflow Preclinical In Vivo Efficacy Workflow A Cell Culture (Mino MCL cells) B Tumor Implantation (Subcutaneous injection in mice) A->B C Tumor Growth Monitoring (Calipers) B->C D Randomization (Based on tumor volume) C->D E Treatment Initiation (this compound, Comparators, Vehicle) D->E F Continued Monitoring & Treatment E->F G Endpoint Analysis (Tumor Growth Inhibition) F->G

Caption: A typical workflow for preclinical in vivo efficacy studies.

Logical Framework for Comparative Evaluation

The independent validation of this compound's preclinical antineoplastic activity involves a structured comparison against established alternatives. This process is based on a hierarchical evaluation of in vitro potency and in vivo efficacy, supported by robust experimental designs.

Logical_Framework Logical Structure of Comparative Evaluation cluster_level1 Level 1: In Vitro Characterization cluster_level2 Level 2: In Vivo Efficacy cluster_comparison Comparative Analysis Core Independent Validation of this compound Potency Potency (IC50) Core->Potency Selectivity Selectivity (Kinase Panel) Core->Selectivity Xenograft Xenograft Models (e.g., MCL) Core->Xenograft PDX Patient-Derived Xenografts (PDX) Core->PDX Alternatives Alternative BTK Inhibitors (Ibrutinib, Acalabrutinib, Zanubrutinib) Data Quantitative Data Comparison (Tables) Potency->Data Xenograft->Data Alternatives->Data

Caption: Logical structure of the comparative evaluation.

Conclusion

The available preclinical data suggests that this compound is a potent and selective second-generation BTK inhibitor with significant antineoplastic activity in models of B-cell malignancies. While direct head-to-head comparative studies with other BTK inhibitors are limited in the public domain, the existing evidence supports the continued investigation of this compound as a promising therapeutic candidate. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile relative to other available therapies.

References

Comparative Safety Analysis of TL-895 Against Other Bruton's Tyrosine Kinase (BTK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Safety Profiles of TL-895, Ibrutinib, Acalabrutinib (B560132), and Zanubrutinib (B611923) with Supporting Experimental Methodologies.

The advent of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of various malignancies. This compound is an investigational, orally administered, irreversible TKI that selectively targets Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway.[1] As this compound progresses through clinical development for hematological cancers such as myelofibrosis (MF), chronic lymphocytic leukemia (CLL), and small lymphocytic lymphoma (SLL), a thorough understanding of its safety profile in comparison to other established BTK inhibitors is crucial for the scientific and medical communities.[2] This guide provides a comparative analysis of the safety data for this compound against the first-generation BTK inhibitor, ibrutinib, and the second-generation inhibitors, acalabrutinib and zanubrutinib, supported by an overview of the key experimental protocols utilized in safety and toxicity assessments.

Comparative Safety Profile of BTK Inhibitors

The following table summarizes the treatment-emergent adverse events (TEAEs) reported in clinical trials for this compound and other commercially available BTK inhibitors. It is important to note that direct comparison of adverse event rates across different clinical trials can be challenging due to variations in study design, patient populations, and trial duration.

Adverse Event CategoryThis compoundIbrutinibAcalabrutinibZanubrutinib
Hematologic
Anemia24% - 55% (Grade 3/4: 12% - 46%)[2]Common (low red blood cell count)[3]Anemia (most common AE)[4]Decreased neutrophil and platelet counts (most common AEs)[5]
Thrombocytopenia27% (Grade 3/4: 27%)Common (low platelet count)[3]Thrombocytopenia (most common AE)[4]Decreased platelet count (most common AE)[5]
Neutropenia14% (Grade 3/4: 12%)[2]Common (low white blood cell count)[3]Neutropenia (most common AE)[4]Decreased neutrophil count (most common AE)[5]
Hemorrhage Major hemorrhage (2% in R/R CLL/SLL)[6]Bleeding problems (hemorrhage) are common and can be serious.[3]Bleeding events (37%, Grade 3/4: 4%), Major hemorrhage (4.4%)[4]Hemorrhage/hematoma (common)[5]
Cardiovascular
Atrial Fibrillation5% (Grade 3/4: 5% in R/R CLL/SLL), No events in TN CLL/SLL[6]3-16%[1][2]Lower incidence than ibrutinib.[7]Lower incidence than ibrutinib.[8]
Hypertension5% - 14% (Grade 3/4: 2% - 5%)[6]Up to 20%[2]Lower incidence than ibrutinib.[7]Generally lower than ibrutinib.[9]
Gastrointestinal
DiarrheaN/A44%[10]37%[4]Common[1]
Nausea27%30%[10]22%[4]Common
Abdominal Pain27%CommonN/AN/A
Other Common AEs
FatigueN/A39%[10]30%[4]Common
Musculoskeletal PainN/A39%[10]Myalgia (22%)[4]Musculoskeletal pain (common)[5]
Rash2% - 5%[6]36%[10]CommonCommon[5]
Upper Respiratory Tract Infection14%[2]Common[1]Infections (68%)[4]Upper respiratory tract infection (most common AE)[5]
Headache2% - 5%[6]Common39%[4]N/A

R/R: Relapsed/Refractory, TN: Treatment-Naïve. Data for ibrutinib, acalabrutinib, and zanubrutinib are compiled from various sources and may not be from a single trial.

Experimental Protocols for Safety and Toxicity Assessment

The safety profile of a TKI like this compound is rigorously evaluated through a series of preclinical and clinical studies. These investigations are designed to identify potential on-target and off-target toxicities, establish a safe dosing range, and monitor for adverse events in patients.

Preclinical Safety Assessment (IND-Enabling Studies)

Before a new drug can be tested in humans, a comprehensive package of preclinical safety data must be submitted to regulatory agencies in an Investigational New Drug (IND) application.[1] These studies are typically conducted under Good Laboratory Practice (GLP) guidelines.

  • In Vitro Kinase Profiling: To assess the selectivity of a TKI, it is screened against a large panel of kinases.[5] This helps identify potential off-target interactions that could lead to unexpected toxicities. The assay typically involves measuring the inhibitor's effect on the enzymatic activity of each kinase.[10]

  • Cellular Assays: The activity of the TKI is evaluated in various cell lines to confirm its on-target effects and to identify potential off-target cellular toxicities.

  • In Vivo Toxicology Studies: These studies are conducted in at least two animal species (one rodent and one non-rodent) to evaluate the drug's safety profile in a whole-organism setting.[1][11] These studies include:

    • Dose-range finding studies: To determine the maximum tolerated dose (MTD).

    • Single- and repeat-dose toxicity studies: To assess the toxic effects of the drug after acute and chronic administration.

    • Safety pharmacology studies: To evaluate the effects of the drug on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.[12]

  • Cardiotoxicity Assessment (hERG Assay): A critical in vitro study that assesses the potential of a drug to inhibit the hERG potassium channel, which can lead to a life-threatening cardiac arrhythmia called Torsades de Pointes.[13] This is a standard component of the safety pharmacology core battery.

  • Genotoxicity Studies: A battery of tests to determine if the drug candidate can cause genetic damage. This typically includes the Ames test (bacterial reverse mutation assay), an in vitro chromosomal aberration assay in mammalian cells, and an in vivo micronucleus assay in rodents.[1]

Clinical Safety Assessment

The safety of a TKI is continuously monitored throughout all phases of clinical trials.

  • Phase 1 Trials: The primary objective is to determine the recommended Phase 2 dose (RP2D) and to evaluate the safety and tolerability of the drug in a small number of patients. Dose-limiting toxicities (DLTs) are carefully monitored.

  • Phase 2 and 3 Trials: The safety profile of the drug is further characterized in a larger patient population. The incidence, severity, and causality of all adverse events are meticulously recorded and analyzed.

  • Post-Marketing Surveillance: After a drug is approved, its safety continues to be monitored to identify any rare or long-term adverse effects.

Visualizing Key Pathways and Processes

To better understand the context of this compound's mechanism and safety evaluation, the following diagrams illustrate the BTK signaling pathway and a typical preclinical safety assessment workflow.

BTK_Signaling_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKCβ DAG->PKC Calcium Ca²⁺ Mobilization IP3->Calcium NFkB NF-κB Activation PKC->NFkB Calcium->NFkB Cell_Survival Cell Survival & Proliferation NFkB->Cell_Survival

Figure 1: Simplified BTK Signaling Pathway

Preclinical_Safety_Workflow cluster_invitro In Vitro / Ex Vivo cluster_invivo In Vivo (Animal Models) cluster_regulatory Regulatory Submission Kinase_Profiling Kinase Selectivity Profiling Cell_Assays Cell-Based Toxicity Assays Kinase_Profiling->Cell_Assays IND Investigational New Drug (IND) Application Kinase_Profiling->IND hERG_Assay hERG Channel Assay Cell_Assays->hERG_Assay Cell_Assays->IND Genotoxicity Genotoxicity (Ames, etc.) hERG_Assay->Genotoxicity hERG_Assay->IND Dose_Range Dose-Range Finding (Rodent & Non-Rodent) Genotoxicity->Dose_Range Genotoxicity->IND Repeat_Dose Repeat-Dose Toxicology Dose_Range->Repeat_Dose Safety_Pharm Safety Pharmacology (CV, CNS, Respiratory) Repeat_Dose->Safety_Pharm Repeat_Dose->IND Safety_Pharm->IND

Figure 2: Preclinical Safety Assessment Workflow for a Novel TKI

References

TL-895: A Comparative Benchmarking Analysis Against Novel BTK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the potency of TL-895, a covalent Bruton's tyrosine kinase (BTK) inhibitor, against a panel of novel BTK inhibitors. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance characteristics.

Introduction

Bruton's tyrosine kinase (BTK) is a clinically validated target in B-cell malignancies and autoimmune diseases. The therapeutic landscape is rapidly evolving with the advent of next-generation BTK inhibitors, both covalent and non-covalent, designed to improve upon the efficacy and safety profiles of first-generation agents. This compound is a potent and selective covalent inhibitor of BTK. This document benchmarks the potency of this compound against other novel BTK inhibitors, providing supporting experimental data and detailed methodologies.

Data Presentation

The following tables summarize the biochemical potency (IC50) and cellular activity of this compound in comparison to other covalent and non-covalent BTK inhibitors.

Table 1: Biochemical Potency (IC50) of BTK Inhibitors

InhibitorTypeBTK IC50 (nM)
This compound Covalent 4.9 [1]
IbrutinibCovalent~0.5 - 1.5
AcalabrutinibCovalent~3.1 - 5.1
ZanubrutinibCovalent~0.5
PirtobrutinibNon-covalentLow nanomolar
NemtabrutinibNon-covalentPotent inhibitor of wild-type and C481S-mutated BTK
FenebrutinibNon-covalentPotent, highly selective

Note: IC50 values are compiled from various sources and may not be directly comparable due to different experimental conditions. This table is for illustrative purposes.

Table 2: Kinase Selectivity Profile of this compound

KinaseInhibition (nM)
BTK 4.9 [1]
BMX 1.6
BLK10-39
ERBB410-39
TEC10-39
TXK10-39
CSKNo inhibition
EGFRNo inhibition

This data highlights the high selectivity of this compound.[1]

Signaling Pathway and Experimental Workflow

To provide a clear understanding of the underlying biology and experimental procedures, the following diagrams illustrate the BTK signaling pathway and a typical workflow for assessing BTK inhibitor potency.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC PKC IP3_DAG->PKC NFkB NF-κB Activation PKC->NFkB MAPK MAPK Activation PKC->MAPK Cell_Response B-Cell Proliferation & Survival NFkB->Cell_Response MAPK->Cell_Response TL895 This compound (Covalent Inhibitor) TL895->BTK

Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assay (e.g., ADP-Glo) cluster_cellular Cellular Assay (e.g., BTK Occupancy) recombinant_btk Recombinant BTK Enzyme reaction_setup Incubate Enzyme, Inhibitor, Substrate & ATP recombinant_btk->reaction_setup inhibitor_dilution Serial Dilution of this compound & Novel Inhibitors inhibitor_dilution->reaction_setup adp_detection ADP-Glo Reagent Addition (Luminescence Reading) reaction_setup->adp_detection ic50_calc_bio IC50 Calculation adp_detection->ic50_calc_bio cell_culture B-Cell Lines or Primary Cells inhibitor_treatment Treat Cells with Inhibitors cell_culture->inhibitor_treatment cell_lysis Cell Lysis inhibitor_treatment->cell_lysis btk_probe Incubate with Biotinylated BTK Probe cell_lysis->btk_probe flow_cytometry Flow Cytometry Analysis btk_probe->flow_cytometry occupancy_calc BTK Occupancy Calculation flow_cytometry->occupancy_calc

References

TL-895: A Comparative Analysis of In Vitro Data and In Vivo Clinical Trial Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Bruton's tyrosine kinase (BTK) inhibitor TL-895, correlating its in vitro biochemical and cellular activities with in vivo clinical trial results. The data presented is intended to offer an objective overview for researchers, scientists, and professionals involved in drug development.

In Vitro Activity and Selectivity of this compound

This compound is a potent and selective, orally available, covalent inhibitor of BTK and bone marrow tyrosine kinase X-linked (BMX).[1][2] Preclinical studies have demonstrated its high potency against its primary target, BTK, and a favorable selectivity profile.

Enzymatic and Cellular Potency
Target/AssayIC50/EC50 (nM)Description
Biochemical Assays
BTK (recombinant)1.5 - 4.9Inhibition of recombinant Bruton's tyrosine kinase activity.[1][3]
BMX1.6Inhibition of bone marrow tyrosine kinase on chromosome X.[1]
BLK10-39Moderate inhibition of B-lymphoid kinase.[1]
ERBB410-39Moderate inhibition of Erb-B2 receptor tyrosine kinase 4.[1]
TEC10-39Moderate inhibition of Tec protein tyrosine kinase.[1]
TXK10-39Moderate inhibition of TXK tyrosine kinase.[1]
CSKNo InhibitionNo significant inhibition of C-terminal Src kinase.[1]
EGFRNo InhibitionNo significant inhibition of epidermal growth factor receptor.[1]
Cellular Assays
BTK auto-phosphorylation (Y223)1-10Inhibition of BTK auto-phosphorylation in Ramos Burkitt's lymphoma cells.[3]
B-cell activation (CD69 downregulation)12 - 21Inhibition of B-cell activation in BCR-stimulated PBMCs and whole blood.[1]
Cytokine Inhibition (IL-8, IL-1β, MCP-1, MIP-1α, IL-6)1-3Inhibition of cytokine production in healthy monocytes.[1]

In Vivo Clinical Trial Results

Clinical trials have evaluated the safety and efficacy of this compound in various hematological malignancies.

Phase 2 Study in Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (CLL/SLL) (NCT02825836)

A phase 2 study assessed this compound in both treatment-naïve (TN) and relapsed/refractory (R/R) patients with CLL/SLL.

Efficacy Results

CohortDoseMedian Follow-up (months)Objective Response Rate (ORR)Progression-Free Survival (PFS) (estimated)
Treatment-Naïve (TN)100 mg BID11.486%95%
Treatment-Naïve (TN)150 mg BID11.485%90.5%
Relapsed/Refractory (R/R)100 mg BID26.486%89.5%
Relapsed/Refractory (R/R)150 mg BID26.481%80%

Key Treatment-Emergent Adverse Events (TEAEs)

CohortMost Common TEAEs (>10%)Most Common Grade 3/4 TEAEs (>10%)
Treatment-Naïve (TN) Anemia (24%), neutropenia (14%), COVID-19 (12%), upper respiratory tract infection (14%)Anemia (12%), neutropenia (12%)
Relapsed/Refractory (R/R) Neutropenia (31%), COVID-19 (36%), thrombocytopenia (24%), diarrhea (17%), anemia (14%), hypertension (14%), upper respiratory tract infection (14%), sinusitis (12%), pneumonia (12%)Neutropenia (26%)
Studies in Myelofibrosis (MF)

This compound is also being investigated for the treatment of myelofibrosis, including in patients with severe thrombocytopenia.[2] In a study of MF patients with severe thrombocytopenia, this compound demonstrated clinically meaningful improvements in total symptom score (TSS) and platelet counts.[2]

Experimental Protocols

In Vitro Assays

Cell Viability Assay (MTT Assay) [4]

  • Cell Seeding: Suspension cells (e.g., Ramos, HEL 92.1.7) are seeded in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.

  • Compound Preparation: A 2X stock of this compound is prepared at various concentrations in culture medium.

  • Treatment: 100 µL of the 2X this compound solutions are added to the respective wells to achieve the final desired concentrations.

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: A solubilization solution is added to dissolve the formazan crystals.

  • Quantification: The absorbance is read at a specific wavelength to determine cell viability.

Western Blot for Phospho-BTK [4]

  • Cell Treatment: Cells are seeded in a 6-well plate and may be serum-starved if necessary. Cells are pre-treated with various concentrations of this compound for the desired time.

  • Stimulation: Cells are stimulated with an appropriate agonist (e.g., anti-IgM for B-cells) to induce BTK phosphorylation.

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-BTK (e.g., pBTKY223) and total BTK, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) reagent.

Chemotaxis Assay (Transwell Assay) [4]

  • Cell Preparation: Cells are resuspended in serum-free or low-serum medium and pre-treated with this compound or a vehicle control.

  • Assay Setup: Medium containing a chemoattractant (e.g., SDF-1α) is added to the lower chamber of a Transwell plate.

  • Cell Seeding: The pre-treated cell suspension is added to the upper insert of the Transwell.

  • Incubation: The plate is incubated at 37°C in a 5% CO2 incubator for a period sufficient for cell migration (e.g., 4-6 hours).

  • Cell Removal: Non-migrated cells from the upper surface of the insert are carefully removed.

  • Staining: Migrated cells on the lower surface of the membrane are fixed and stained.

  • Quantification: The number of migrated cells is counted under a microscope.

In Vivo Clinical Trial Design Overview

CLL/SLL (NCT02825836) This was a multicenter, phase 2 study evaluating the safety and anti-leukemic activity of this compound in treatment-naïve and relapsed/refractory CLL/SLL patients. Patients were randomized to receive this compound at 100 mg or 150 mg twice a day (BID) continuously until disease progression or unacceptable toxicity. The primary endpoint was the objective response rate (ORR).

Myelofibrosis (NCT04655118) This is a phase 2 multicenter study of this compound in subjects with myelofibrosis (including relapsed/refractory, JAK inhibitor intolerant, and JAK inhibitor treatment ineligible) or indolent systemic mastocytosis.[5][6] The study evaluates different dosing schedules, including 150 mg BID and 300 mg once daily (QD), to determine the recommended Phase 2 dose and schedule.[7]

Visualizations

BTK_Signaling_Pathway cluster_cell B-Cell BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG NFkB_NFAT_AP1 NF-κB, NFAT, AP-1 IP3_DAG->NFkB_NFAT_AP1 Cell_Response Cell Proliferation, Survival, Adhesion NFkB_NFAT_AP1->Cell_Response TL895 This compound TL895->BTK Inhibition

Caption: BTK Signaling Pathway and this compound Inhibition.

Drug_Development_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials Biochemical_Assays Biochemical Assays (e.g., Kinase Inhibition) Cell_Based_Assays Cell-Based Assays (e.g., Viability, Signaling) Biochemical_Assays->Cell_Based_Assays Preclinical_Models Preclinical Animal Models (e.g., Xenografts) Cell_Based_Assays->Preclinical_Models Phase1 Phase 1 (Safety, PK/PD) Preclinical_Models->Phase1 Phase2 Phase 2 (Efficacy, Dosing) Phase1->Phase2 Phase3 Phase 3 (Pivotal Efficacy) Phase2->Phase3

Caption: Experimental Workflow for Drug Development.

References

Safety Operating Guide

Safe Disposal of TL-895: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper management and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of TL-895, a non-hazardous, solid organic compound. Adherence to these guidelines is crucial for operational safety and environmental responsibility.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure all personnel are equipped with appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves. Handle this compound waste in a well-ventilated area or under a chemical fume hood to minimize potential exposure.

This compound Waste Profile

The following table summarizes the key characteristics of this compound waste generated under standard laboratory conditions.[1]

ParameterValueUnitsNotes
Waste FormSolid Powder--
pH (1% solution)6.8 - 7.2-Neutral[1]
Solubility in Water< 0.1g/LInsoluble[1]
Primary Hazard ClassNon-Hazardous--
Secondary HazardsNone--
Recommended ContainerHigh-Density Polyethylene (HDPE)-Must be clean and dry[1]
Storage Limit in Lab10kgPer 100 sq. ft.[1]
Disposal RouteChemical Landfill (Non-Hazardous)-Via certified waste management vendor[1]

Experimental Protocols for Waste Characterization

The data presented in the waste profile table was determined through the following standardized experimental protocols:

Protocol 1: pH Determination of a 1% Aqueous Solution

  • Objective: To assess the corrosive potential of this compound by determining the pH of a 1% aqueous solution.[1]

  • Materials:

    • This compound solid waste

    • Deionized water

    • Calibrated pH meter

    • 250 mL beaker

    • Stir plate and stir bar

  • Procedure:

    • Weigh 1.0 g of this compound and transfer it to a 250 mL beaker.[1]

    • Add 100 mL of deionized water to the beaker.[1]

    • Place the beaker on a stir plate and add a stir bar. Stir for 15 minutes to ensure maximum dissolution.[1]

    • Turn off the stir plate and allow any undissolved solids to settle.[1]

    • Immerse the calibrated pH meter probe into the supernatant.[1]

    • Record the stable pH reading.[1]

Protocol 2: Water Solubility Determination

  • Objective: To determine the solubility of this compound in water to understand its environmental mobility.

  • Procedure:

    • Prepare a saturated solution by adding excess this compound to 100 mL of deionized water.[1]

    • Stir the solution for 24 hours at 25°C.[1]

    • Centrifuge the solution to separate undissolved solids.[1]

    • Carefully decant a known volume of the clear supernatant into a pre-weighed dish.[1]

    • Evaporate the water in an oven at 105°C until a constant weight is achieved.[1]

    • Calculate the solubility based on the weight of the residue and the volume of the supernatant.

Step-by-Step Disposal Procedure

The recommended disposal route for this compound is through a certified chemical waste management vendor.

1. Waste Collection and Segregation:

  • Collect all solid this compound waste in a dedicated, properly labeled, and clean High-Density Polyethylene (HDPE) container.

  • Ensure the container is kept securely closed when not in use.[1]

2. Labeling and Storage:

  • Label the waste container clearly as "this compound Waste" and include the accumulation start date.

  • Store the container in a designated Satellite Accumulation Area (SAA). This area should be away from high-traffic zones and drains.[1]

3. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.

  • The EHS department will coordinate with a certified waste management vendor for the transportation and final disposal of the this compound waste at a licensed non-hazardous chemical landfill.[1]

Disclaimer: These procedures are based on the classification of this compound as a non-hazardous solid. If the waste is mixed with other hazardous materials, a new hazard determination must be conducted by qualified personnel. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.[1]

Disposal Workflow

G A Step 1: Waste Collection - Use designated HDPE container - Keep container closed B Step 2: Labeling & Storage - Label with 'this compound Waste' and date - Store in designated SAA A->B Segregate & Prepare C Step 3: EHS Coordination - Contact institutional EHS for pickup B->C Request Pickup D Step 4: Vendor Transport - Certified vendor transports waste C->D Schedule Transport E Step 5: Final Disposal - Non-hazardous chemical landfill D->E Final Disposition

References

Essential Safety and Logistical Information for Handling TL-895

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical guidance for the handling of TL-895, an investigational tyrosine kinase inhibitor. Given that comprehensive safety data for this compound is not publicly available, it is imperative to treat this compound as a potent pharmaceutical agent and adhere to stringent safety precautions to mitigate exposure risks. The following procedures are based on established best practices for handling potent and investigational drugs in a laboratory setting.[1][2][3][4][5][6]

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure to this compound, particularly when handling the pure compound or preparing solutions. The required level of PPE depends on the specific laboratory procedure and the physical form of the compound.

ActivityRecommended PPERationale
Weighing and Dispensing (Powder) - Full-face powered air-purifying respirator (PAPR) or a certified N95 respirator with a face shield- Disposable solid-front lab coat with tight-fitting cuffs- Double-gloving with nitrile gloves- Disposable sleevesHigh risk of aerosolization and inhalation of potent powders. Full respiratory and skin protection is essential.[7]
Solution Preparation - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant nitrile glovesReduced risk of aerosolization compared to handling powders, but potential for splashes and spills still exists.[7]
General Laboratory Handling - Lab coat- Safety glasses- Nitrile glovesStandard laboratory practice to prevent incidental contact.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to ensure safety and maintain the integrity of the compound.

  • Preparation and Risk Assessment:

    • Before any handling, review all available information on this compound and similar compounds.

    • Conduct a thorough risk assessment for the specific procedures to be performed.

    • Ensure all necessary PPE and safety equipment (e.g., chemical fume hood, spill kit) are readily available and in good working order.

  • Containment:

    • All manipulations of powdered this compound, including weighing and initial solubilization, must be conducted within a certified chemical fume hood or a similar containment device to prevent inhalation of airborne particles.[7]

  • Weighing and Solution Preparation:

    • Use dedicated weighing utensils and containers.

    • When preparing solutions, add the solvent to the powdered compound slowly to minimize aerosolization.

    • Clearly label all containers with the compound name, concentration, date, and appropriate hazard warnings.

  • Administration (in vitro/in vivo studies):

    • When administering this compound in experimental settings, continue to wear appropriate PPE to avoid direct contact.

    • For in vivo studies, be mindful of potential exposure through animal waste and handle accordingly.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste TypeDisposal ProcedureRationale
Unused this compound Compound - Collect in a clearly labeled, sealed, and puncture-resistant container.- Dispose of through a certified hazardous waste management service.Prevents accidental use and environmental release of a potent compound.
Contaminated Labware (e.g., vials, pipette tips) - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound.Minimizes handling of contaminated items and ensures proper disposal.[7]
Contaminated PPE (e.g., gloves, lab coat) - Carefully doff PPE to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste.Assumes all disposable items that have come into contact with the compound are contaminated.[7]
Aqueous Waste - Collect in a sealed, labeled container.- Do not mix with other waste streams unless compatibility is confirmed.The container should be clearly labeled with the chemical name and concentration.[7]

Emergency Protocols

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill:

    • Evacuate the immediate area.

    • Alert others in the vicinity.

    • Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.

    • For small powder spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material and any contaminated debris into a sealed, labeled hazardous waste container.

    • Decontaminate the spill area with an appropriate cleaning agent.

    • Report the incident to the laboratory supervisor and environmental health and safety department.

Visualized Workflows

The following diagrams illustrate the standard operating procedure for handling this compound and the emergency response plan.

TL_895_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_experiment Experimentation cluster_disposal Waste Disposal Risk_Assessment Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Weigh_Compound Weigh this compound Powder Gather_PPE->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Segregate_Waste Segregate Contaminated Waste Conduct_Experiment->Segregate_Waste Dispose_Hazardous Dispose as Hazardous Waste Segregate_Waste->Dispose_Hazardous

Caption: Standard Operating Procedure for Handling this compound.

Emergency_Response_Plan cluster_immediate_actions Immediate Actions cluster_response Response (with PPE) cluster_follow_up Follow-Up Exposure_Event Exposure Event (Spill, Skin/Eye Contact, etc.) Evacuate_Area Evacuate Immediate Area Exposure_Event->Evacuate_Area Alert_Others Alert Others Exposure_Event->Alert_Others Administer_First_Aid Administer First Aid Exposure_Event->Administer_First_Aid Assess_Situation Assess the Situation Alert_Others->Assess_Situation Seek_Medical_Attention Seek Medical Attention Administer_First_Aid->Seek_Medical_Attention Contain_Spill Contain and Clean Spill Assess_Situation->Contain_Spill Decontaminate Decontaminate Area Contain_Spill->Decontaminate Dispose_Waste Dispose of Contaminated Waste Decontaminate->Dispose_Waste Report_Incident Report Incident Dispose_Waste->Report_Incident

Caption: Emergency Response Plan for this compound Exposure.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。